molecular formula C19H28N6O B10852882 Rescovitine

Rescovitine

Katalognummer: B10852882
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: RMSINZVFNDWCCK-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rescovitine is a useful research compound. Its molecular formula is C19H28N6O and its molecular weight is 356.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C19H28N6O

Molekulargewicht

356.5 g/mol

IUPAC-Name

(2R)-2-[[6-(benzylamino)-9-propan-2-yl-7,8-dihydropurin-2-yl]amino]butan-1-ol

InChI

InChI=1S/C19H28N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,13,15,21,26H,4,10-12H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1

InChI-Schlüssel

RMSINZVFNDWCCK-OAHLLOKOSA-N

Isomerische SMILES

CC[C@H](CO)NC1=NC(=C2C(=N1)N(CN2)C(C)C)NCC3=CC=CC=C3

Kanonische SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(CN2)C(C)C)NCC3=CC=CC=C3

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Roscovitine in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roscovitine (B1683857), also known as Seliciclib (CYC202), is a purine (B94841) analog that functions as a competitive inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2] By binding to the ATP-binding site of these kinases, Roscovitine disrupts key cellular processes, leading to cell cycle arrest and apoptosis in malignant cells.[1][3] Its primary targets are CDK2, CDK7, and CDK9, with significant activity also against CDK1 and CDK5.[1][2] Notably, it is a poor inhibitor of CDK4 and CDK6.[2] This targeted inhibition profile results in the disruption of cell cycle progression, transcriptional regulation, and the downregulation of critical anti-apoptotic proteins, making Roscovitine a subject of extensive preclinical and clinical investigation in oncology.[1][4]

Core Mechanism of Action: Cyclin-Dependent Kinase Inhibition

Roscovitine's primary anticancer activity stems from its ability to inhibit specific CDKs that are crucial for cell cycle progression and transcription.[3]

  • Cell Cycle CDKs (CDK1, CDK2): Inhibition of CDK2/cyclin E and CDK2/cyclin A complexes blocks the G1/S transition, while inhibition of CDK1/cyclin B leads to arrest in the G2/M phase of the cell cycle.[5][6] This dual blockade at major checkpoints prevents cancer cell proliferation.

  • Transcriptional CDKs (CDK7, CDK9): Roscovitine inhibits CDK7/cyclin H and CDK9/cyclin T1.[3][7] These kinases are essential components of the transcription machinery, responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[8][9] By inhibiting these CDKs, Roscovitine effectively halts transcription, particularly of genes with short mRNA half-lives.[4][10]

This multi-pronged inhibition of both cell cycle and transcriptional CDKs underlies Roscovitine's potent anti-proliferative and pro-apoptotic effects.

Cellular Effects and Signaling Pathways

The inhibition of target CDKs by Roscovitine triggers a cascade of downstream events, culminating in cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

Roscovitine treatment leads to the accumulation of cells in the G1 and G2/M phases of the cell cycle, with a reduction of cells in the S phase.[5][11] The specific phase of arrest can be dependent on the cancer cell type, dose, and duration of exposure.[1][2] This arrest is a direct consequence of inhibiting CDK1 and CDK2, which prevents the phosphorylation of key substrates required for cell cycle progression, such as the Retinoblastoma protein (pRb).[5][12]

G1_S_Transition_Inhibition

Induction of Apoptosis

A key feature of Roscovitine's mechanism is its ability to induce apoptosis in a wide range of cancer cell lines.[1][6] This is primarily achieved through the transcriptional inhibition of short-lived anti-apoptotic proteins.

Downregulation of Mcl-1: Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the Bcl-2 family.[8] The Mcl-1 mRNA and protein have very short half-lives, making its expression highly dependent on continuous transcription. By inhibiting CDK9, Roscovitine blocks RNAP II-mediated transcription, leading to a rapid depletion of Mcl-1.[4][9][13] The loss of Mcl-1 unleashes pro-apoptotic proteins like Noxa, tipping the cellular balance towards apoptosis.[13]

Modulation of other Apoptotic Regulators:

  • Downregulation: Roscovitine has been shown to decrease the expression of other anti-apoptotic proteins such as survivin, XIAP, and Bcl-2.[1][14]

  • Upregulation: In some contexts, it can upregulate pro-apoptotic factors like p53, p53AIP1, Bax, and Bak.[1][11][15]

The induction of apoptosis involves the activation of caspases, including caspase-3 and caspase-8, and subsequent PARP cleavage.[7][14]

Apoptosis_Induction Roscovitine Roscovitine CDK9 CDK9 / Cyclin T1 Roscovitine->CDK9 inhibits RNAPII RNA Polymerase II CDK9->RNAPII phosphorylation blocked Mcl1_mRNA Mcl-1 mRNA RNAPII->Mcl1_mRNA transcription inhibited Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein translation decreases Apoptosis Apoptosis Mcl1_Protein->Apoptosis inhibition of apoptosis lifted

Quantitative Data Summary

In Vitro Efficacy: IC50 Values

Roscovitine demonstrates broad anti-proliferative activity across various cancer cell lines, with an average IC50 value of approximately 15 µM.[1][2][16] Specific potencies can vary depending on the cell line.

ParameterValueReference
Average IC50 (Growth Inhibition)~15 µM[1][2][16]
CDK1/cyclin B IC50~0.7 µM[5]
CDK2/cyclin E IC50~0.2-0.7 µM[2][5]
CDK7 IC50~0.7 µM[2]
CDK9 IC50~0.4 µM[2]

Table 1: Summary of Roscovitine's inhibitory concentrations (IC50) against various CDKs and cancer cell growth.

Cell Cycle and Apoptosis Induction Data

Treatment with Roscovitine leads to measurable changes in cell cycle distribution and an increase in apoptotic cell populations.

Cell LineTreatment% Apoptotic Cells (Sub-G1)Reference
MDA-MB-23110 µg/ml Roscovitine, 72h93.8%[17]
MM1.S (Multiple Myeloma)25 µM Roscovitine, 24h42.0%[7]
Rabbit RPE40 µM RoscovitineIncreased Sub-G1 peak[11]

Table 2: Examples of Roscovitine-induced apoptosis in different cancer cell lines.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effect of Roscovitine.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of Roscovitine (e.g., 1 to 100 µM) dissolved in a suitable solvent like DMSO, alongside a vehicle control.[11] Incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.[11]

  • Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with Roscovitine or vehicle control for the desired time.

  • Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of propidium (B1200493) iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The DNA content is used to gate cell populations into Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.[11][18]

Experimental_Workflow start Seed Cancer Cells treatment Treat with Roscovitine (Dose-Response / Time-Course) start->treatment mt_assay mt_assay treatment->mt_assay harvest harvest treatment->harvest lysis lysis treatment->lysis

Western Blotting for Protein Expression

This protocol is used to detect changes in the levels of specific proteins (e.g., Mcl-1, pRb, cleaved caspases) following Roscovitine treatment.[11]

  • Protein Extraction: Treat cells as desired, then wash with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., anti-Mcl-1, anti-phospho-pRb) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion and Future Directions

Roscovitine is a potent, multi-targeting CDK inhibitor that disrupts the cancer cell cycle and induces apoptosis, primarily through the transcriptional downregulation of the key survival protein Mcl-1. While early clinical trials showed modest single-agent activity, its mechanism of action suggests significant potential in combination therapies.[1][16] Future research will likely focus on identifying predictive biomarkers of response and exploring rational combinations with other targeted agents or conventional chemotherapies to enhance its therapeutic efficacy in specific cancer subtypes.[1]

References

The Journey of Seliciclib: A Cyclin-Dependent Kinase Inhibitor from Discovery to Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Seliciclib (also known as R-roscovitine or CYC202) is a first-in-class, orally bioavailable, small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] This technical guide provides a comprehensive overview of the discovery and development history of seliciclib, from its origins in fundamental cell cycle research to its evaluation in numerous clinical trials. We delve into its mechanism of action, preclinical validation, and clinical trial landscape, presenting key quantitative data in structured tables and illustrating complex pathways and processes with detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in CDK inhibitors and the broader field of oncology.

Discovery and Medicinal Chemistry

The discovery of seliciclib is rooted in the foundational cell cycle research of Dr. Laurent Meijer and his team at the Roscoff Biological Station in France.[3][4] Their work on starfish oocytes led to the identification of roscovitine (B1683857) as a potent inhibitor of CDKs.[3][4] Seliciclib, the (R)-enantiomer of roscovitine, was later developed by Cyclacel Pharmaceuticals and demonstrated a more favorable pharmacological profile.[5][6]

Seliciclib is a 2,6,9-trisubstituted purine (B94841) analog that acts as a competitive inhibitor at the ATP-binding site of several CDKs.[2][7] Its chemical synthesis involves a three-step process starting from 6-benzylamino-2-chloro-9-isopropylpurine.[5][8] The structure of seliciclib was co-crystallized with CDK2, revealing its binding mode within the ATP pocket.[2] Structure-activity relationship (SAR) studies of roscovitine and its analogs have been crucial in understanding the features necessary for potent and selective CDK inhibition, leading to the exploration of various bioisosteres.[9][10]

Synthesis of Seliciclib ((R)-Roscovitine): [5][8]

  • Step 1: Reaction of 2,6-dichloropurine (B15474) with benzylamine (B48309) in the presence of triethylamine (B128534) in butanol at 110°C to yield 6-benzylamino-2-chloropurine.

  • Step 2: Alkylation of the N9 position with 2-bromopropane (B125204) in the presence of potassium carbonate in DMSO to give 6-benzylamino-2-chloro-9-isopropylpurine.

  • Step 3: Nucleophilic substitution at the C2 position with (R)-2-aminobutan-1-ol at 160°C to produce (R)-roscovitine (seliciclib).

Mechanism of Action

Seliciclib exerts its biological effects primarily through the inhibition of multiple cyclin-dependent kinases, which are key regulators of the cell cycle and transcription.[1] Its primary targets are CDK2, CDK7, and CDK9.[1]

  • CDK2/cyclin E and CDK2/cyclin A Inhibition: By inhibiting these complexes, seliciclib blocks the G1/S and S phase transitions of the cell cycle, leading to cell cycle arrest.[2] This inhibition also prevents the phosphorylation of the retinoblastoma protein (pRb), a key tumor suppressor.[2]

  • CDK7/cyclin H Inhibition: As a component of the CDK-activating kinase (CAK), CDK7 is responsible for activating other CDKs. Its inhibition by seliciclib further contributes to cell cycle arrest.[2]

  • CDK9/cyclin T Inhibition: This complex is a key component of the positive transcription elongation factor b (P-TEFb). By inhibiting CDK9, seliciclib prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a global suppression of transcription.[11] This transcriptional inhibition disproportionately affects proteins with short half-lives, including key anti-apoptotic proteins like Mcl-1.[11][12]

The downstream effects of CDK inhibition by seliciclib include cell cycle arrest, induction of apoptosis (programmed cell death), and downregulation of survival proteins.[2][7] This multi-pronged mechanism of action contributes to its anti-tumor activity in a variety of cancer models.[2]

Seliciclib_Mechanism_of_Action cluster_seliciclib Seliciclib cluster_effects Downstream Effects Seliciclib Seliciclib (R-roscovitine) CDK2 CDK2/Cyclin E CDK2/Cyclin A Seliciclib->CDK2 Inhibits CDK7 CDK7/Cyclin H (CAK) Seliciclib->CDK7 Inhibits CDK9 CDK9/Cyclin T (P-TEFb) Seliciclib->CDK9 Inhibits pRb pRb Phosphorylation Seliciclib->pRb Prevents CellCycle G1/S Transition Seliciclib->CellCycle Arrests Transcription RNA Pol II Phosphorylation Seliciclib->Transcription Inhibits Mcl1 Mcl-1 Transcription Seliciclib->Mcl1 Downregulates Apoptosis Apoptosis Seliciclib->Apoptosis Induces CDK2->pRb Phosphorylates CDK2->CellCycle Promotes CDK9->Transcription Promotes Transcription->Mcl1 Leads to Mcl1->Apoptosis Inhibits

Caption: Seliciclib's mechanism of action, inhibiting CDKs to induce cell cycle arrest and apoptosis.

Preclinical Development

Seliciclib has undergone extensive preclinical evaluation in a wide range of cancer models, demonstrating its potential as a therapeutic agent.

In Vitro Studies

In vitro studies have consistently shown that seliciclib induces apoptosis and inhibits the proliferation of numerous cancer cell lines.[5][12] The half-maximal inhibitory concentration (IC50) for cell growth inhibition is typically in the low micromolar range.[12]

Table 1: In Vitro Activity of Seliciclib Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
MM.1S, OPM2, RPMI, U266Multiple Myeloma15 - 2524[12]
Dox-40, LR5, MM1.RMultiple Myeloma (Resistant)15 - 2524[12]
L1210Leukemia~16 (average)Not Specified[5]
A549 (p53 wild-type)Non-Small Cell Lung Cancer6.56 ± 0.42 (as single agent)Not Specified[13]
A549 (in combination with Belinostat)Non-Small Cell Lung Cancer3.67 ± 0.80Not Specified[13]

Table 2: In Vitro Inhibitory Activity of Seliciclib Against Cyclin-Dependent Kinases

EnzymeIC50 (µM)Reference
CDK1/Cyclin B2.7[2]
CDK2/Cyclin A0.7[5]
CDK2/Cyclin E0.1[2]
CDK5/p350.2[5]
CDK7/Cyclin H0.5[2]
CDK9/Cyclin T10.8[2]
CDK4/Cyclin D1>100[5]
CDK6/Cyclin D3>100[5]
In Vivo Studies

In vivo studies using xenograft models have demonstrated the anti-tumor efficacy of seliciclib. For example, in a human colon cancer xenograft model (HCT116), seliciclib administration led to reduced phosphorylation of pRb and decreased expression of cyclin D1 in tumor tissue.[2] In nasopharyngeal carcinoma xenograft models (C666-1 and C15), seliciclib was administered intraperitoneally at 50 mg/kg twice daily on days 1-5 and 8-12, showing significant delays in tumor growth.[14]

Clinical Development

Seliciclib has been evaluated in numerous clinical trials across a range of indications, primarily in oncology and more recently in other diseases such as Cushing's disease and rheumatoid arthritis.[15][16]

Phase I Trials

Phase I trials were designed to determine the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetic profile of seliciclib.

Table 3: Summary of Phase I Clinical Trial Data for Seliciclib

ParameterFindingReference
Dosing Schedules Evaluated - Twice daily for 5 consecutive days every 3 weeks (Schedule A)- Twice daily for 10 consecutive days with 2 weeks off (Schedule B)- Twice daily for 3 days every 2 weeks (Schedule C)- Twice daily for 7 days every 21 days[2][17]
Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RD) - Schedule A: MTD 1250 mg bid, RD 1250 mg bid- Schedule C: MTD 1800 mg bid, RD 1600 mg bid[17][18]
Dose-Limiting Toxicities (DLTs) - Nausea, vomiting, asthenia (fatigue), hypokalemia, skin rash, hyponatremia, transient increases in serum creatinine (B1669602) and liver enzymes[2][17][18]
Pharmacokinetics
Tmax (Time to peak plasma concentration)1 - 4 hours[2]
Terminal Half-life2 - 5 hours[2]
MetabolismExtensively metabolized to a carboxylate derivative, excreted by the kidneys[2]
Preliminary Efficacy - 1 partial response in hepatocellular carcinoma- Disease stabilization in 8 patients (up to 18 weeks in one ovarian cancer patient)[2][17]
Phase II Trials

Phase II trials have investigated the efficacy of seliciclib in various diseases, both as a monotherapy and in combination with other agents.

Table 4: Summary of Key Phase II Clinical Trial Results for Seliciclib

IndicationTrial IdentifierDosing RegimenKey FindingsReference
Non-Small Cell Lung Cancer (NSCLC) APPRAISE (NCT00372073)Oral seliciclib (third-line or more)- No difference in median Progression-Free Survival (PFS) between seliciclib and placebo (48 vs 53 days).- Increased median Overall Survival (OS) favoring seliciclib (388 vs 218 days).[19][20][21][22]
Nasopharyngeal Carcinoma -400 mg or 800 mg twice daily on days 1-3 and 8-12- Tolerable at 400 mg twice daily.- Clinical evidence of tumor reduction in 7 of 14 evaluable patients.- Associated with increased tumor apoptosis and necrosis.[23]
Cushing's Disease NCT02160730, NCT03774446400 mg twice daily for 4 consecutive days each week for 4 weeks- Mean Urinary Free Cortisol (UFC) decreased by 42%.- 3 of 9 patients achieved ≥50% UFC reduction.- No patients achieved UFC normalization.- Grade 4 liver-related serious adverse events in 2 patients (resolved upon discontinuation).[16][24][25]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of seliciclib.

In Vitro Kinase Assays
  • Objective: To determine the inhibitory activity of seliciclib against specific CDK-cyclin complexes.

  • General Protocol:

    • Recombinant human CDK-cyclin complexes are incubated with a specific substrate (e.g., histone H1 for CDK1/cyclin B) and ATP (often radiolabeled, e.g., [γ-³²P]ATP) in a kinase buffer.

    • Varying concentrations of seliciclib are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by spotting the mixture onto phosphocellulose paper and washing.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay
  • Objective: To assess the cytotoxic effect of seliciclib on cancer cell lines.

  • General Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with increasing concentrations of seliciclib (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.[12]

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of seliciclib on cell cycle distribution.

  • General Protocol:

    • Cells are treated with seliciclib or a vehicle control for a defined period.

    • Both adherent and floating cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (B145695) (e.g., 70%).

    • The fixed cells are washed and then incubated with a solution containing a DNA-staining dye (e.g., propidium (B1200493) iodide) and an RNase to eliminate RNA staining.

    • The DNA content of individual cells is analyzed using a flow cytometer.

    • The resulting histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population, which is indicative of apoptotic cells.[12]

Western Blotting for Protein Expression
  • Objective: To analyze the effect of seliciclib on the expression levels of specific proteins (e.g., Mcl-1, pRb).

  • General Protocol:

    • Cells are treated with seliciclib for various time points.

    • Cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

    • The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., anti-Mcl-1).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • A chemiluminescent substrate is added, which reacts with the enzyme to produce light.

    • The light signal is captured on X-ray film or with a digital imaging system to visualize the protein bands.

    • The membrane is often stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Drug Development Workflow

The development of seliciclib followed a classical drug discovery and development pathway, from initial target identification to extensive clinical evaluation.

Seliciclib_Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Target_ID Target Identification (CDKs in Cell Cycle) Screening Screening & Discovery (Roscovitine) Target_ID->Screening Lead_Opt Lead Optimization (Seliciclib - R-enantiomer) Screening->Lead_Opt In_Vitro In Vitro Studies (Kinase Assays, Cell Lines) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Trials (Safety, PK, MTD) Tox->Phase_I Phase_II Phase II Trials (Efficacy in various cancers, Cushing's disease) Phase_I->Phase_II Phase_III Further Evaluation (Combination therapies, new indications) Phase_II->Phase_III

References

(R)-Roscovitine: A Technical Guide to its CDK Inhibitor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Roscovitine, also known as Seliciclib or CYC202, is a potent and selective inhibitor of several cyclin-dependent kinases (CDKs).[1] As a 2,6,9-trisubstituted purine (B94841) analog, it functions by competing with ATP for the binding site in the catalytic cleft of these kinases.[1] This competitive inhibition blocks the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis in various cancer cell lines.[2][3] Its selectivity profile makes it a valuable tool for studying the roles of specific CDKs in cellular processes and a potential therapeutic agent in oncology and other disease areas. This technical guide provides an in-depth overview of the CDK inhibitor selectivity profile of (R)-Roscovitine, detailed experimental methodologies for its characterization, and a visual representation of its impact on key signaling pathways.

Data Presentation: (R)-Roscovitine Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of (R)-Roscovitine against a panel of cyclin-dependent kinases and other kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase TargetIC50 (µM)
CDK1/cyclin B0.65[4]
CDK2/cyclin A0.7[4]
CDK2/cyclin E0.7[4]
CDK5/p250.16[4], 0.2[5]
CDK5/p350.16[4]
CDK7/cyclin H~0.7[2]
CDK9/cyclin T1~0.7[2]
CDK4/cyclin D1>100[2]
CDK6/cyclin D2>100
ERK114
ERK234

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.

Experimental Protocols

The determination of the IC50 values for (R)-Roscovitine is typically performed using in vitro kinase assays. Below are detailed methodologies for assessing the inhibitory activity against key CDK targets.

In Vitro CDK2 Kinase Assay (Luminescence-based)

This protocol outlines a common method for determining the IC50 of (R)-Roscovitine against CDK2/cyclin E using a luminescence-based assay that measures ADP production as an indicator of kinase activity.

Materials:

  • Recombinant human CDK2/Cyclin E enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate peptide (e.g., a derivative of Histone H1)

  • (R)-Roscovitine (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of (R)-Roscovitine in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup: To the wells of the microplate, add the diluted (R)-Roscovitine or DMSO (for vehicle control).

  • Enzyme Addition: Add the CDK2/Cyclin E enzyme to all wells except for the "no enzyme" control wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The ATP concentration should be near the Km value for the kinase to ensure accurate competitive inhibition assessment.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" controls) from all other readings.

    • Calculate the percent inhibition for each (R)-Roscovitine concentration relative to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the (R)-Roscovitine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7]

In Vitro CDK5 Kinase Assay (Radioactive)

This protocol describes a method for determining the IC50 of (R)-Roscovitine against CDK5 using a radioactive assay with Histone H1 as a substrate.

Materials:

  • Recombinant active CDK5/p25 enzyme

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Histone H1

  • [γ-³²P]ATP

  • (R)-Roscovitine (dissolved in DMSO)

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of (R)-Roscovitine in DMSO and then in kinase assay buffer.

  • Reaction Setup: In microcentrifuge tubes, combine the kinase assay buffer, CDK5/p25 enzyme, and Histone H1 substrate.

  • Inhibitor Addition: Add the diluted (R)-Roscovitine or DMSO (vehicle control) to the reaction tubes.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction tubes at 30°C for a specified time (e.g., 15-30 minutes).

  • Reaction Termination: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Data Acquisition: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each (R)-Roscovitine concentration relative to the vehicle control.

    • Plot the percentage of activity against the logarithm of the (R)-Roscovitine concentration and fit the data to determine the IC50 value.

Signaling Pathway Visualizations

(R)-Roscovitine exerts its cellular effects by impinging on critical signaling pathways that regulate cell cycle progression, apoptosis, and inflammation. The following diagrams, generated using the DOT language, illustrate the mechanism of action of (R)-Roscovitine on the NF-κB and p53 pathways.

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of (R)-Roscovitine add_inhibitor Add Inhibitor/Vehicle to Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Kinase, Substrate, and ATP Solutions add_enzyme Add Kinase Enzyme prep_reagents->add_enzyme add_inhibitor->add_enzyme initiate_reaction Initiate Reaction with Substrate/ATP Mixture add_enzyme->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction and Detect Signal incubation->stop_reaction read_plate Read Plate (Luminescence/Radioactivity) stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: General experimental workflow for determining the IC50 of (R)-Roscovitine.

(R)-Roscovitine Inhibition of the NF-κB Signaling Pathway

G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65 p65/p50 (NF-κB) IkBa->p65 Releases p65_nuc p65/p50 p65->p65_nuc Translocates Roscovitine (B1683857) (R)-Roscovitine Roscovitine->IKK Inhibits Gene NF-κB Target Genes (e.g., anti-apoptotic, inflammatory) p65_nuc->Gene Activates Transcription

Caption: (R)-Roscovitine inhibits the canonical NF-κB pathway by targeting IKK activity.[8][9][10]

(R)-Roscovitine-Mediated Activation of the p53 Pathway

G cluster_regulation p53 Regulation cluster_response Cellular Response Roscovitine (R)-Roscovitine CDK CDKs Roscovitine->CDK Inhibits MDM2 MDM2 CDK->MDM2 Regulates p53 p53 MDM2->p53 Promotes Degradation p21 p21 p53->p21 Activates Transcription Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces

Caption: (R)-Roscovitine activates p53, leading to cell cycle arrest and apoptosis.[11][12][13]

Conclusion

(R)-Roscovitine is a selective CDK inhibitor with potent activity against CDK1, CDK2, CDK5, CDK7, and CDK9, while showing minimal inhibition of CDK4 and CDK6.[2] This selectivity profile, coupled with its ability to modulate key signaling pathways such as NF-κB and p53, underscores its utility as a research tool and its potential as a therapeutic agent.[8][11] The experimental protocols provided herein offer a framework for the accurate determination of its inhibitory activity, and the signaling pathway diagrams provide a visual representation of its mechanism of action at the molecular level. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working with (R)-Roscovitine and other kinase inhibitors.

References

Roscovitine's Dichotomous Impact on Neuronal Function and Apoptosis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roscovitine (B1683857), a purine (B94841) analogue and selective inhibitor of cyclin-dependent kinases (CDKs), has emerged as a molecule of significant interest in neuroscience and drug development. Initially investigated for its anti-cancer properties, its potent inhibition of CDK5, a key kinase in neuronal function and pathology, has unveiled a complex and often dichotomous role in the central nervous system. This technical guide provides a comprehensive overview of the multifaceted effects of roscovitine on neuronal function and apoptosis. We delve into its core mechanism of action, summarizing its neuroprotective and, paradoxically, its potential neurotoxic effects under specific conditions. This guide presents quantitative data from seminal studies in structured tables for comparative analysis, details experimental protocols for key assays, and provides visualizations of the critical signaling pathways and experimental workflows using the DOT language for Graphviz. This document is intended to serve as a detailed resource for researchers exploring the therapeutic potential and underlying biological mechanisms of roscovitine in the context of neurological disorders.

Introduction

Roscovitine, also known as seliciclib (CYC202), is a small molecule inhibitor that competitively targets the ATP-binding pocket of several cyclin-dependent kinases.[1] Its high affinity for CDK1, CDK2, CDK5, CDK7, and CDK9 has made it a valuable tool in cell cycle and cancer research.[1] In the realm of neuroscience, the profound involvement of CDK5 in a myriad of neuronal processes has positioned roscovitine as a modulator of neuronal fate.[2] Aberrant CDK5 activity, often triggered by the cleavage of its activator p35 to the more stable and potent p25 by calpain, is implicated in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[2][3]

Roscovitine has demonstrated significant neuroprotective effects in a variety of in vitro and in vivo models of neuronal injury, such as traumatic brain injury (TBI), cerebral ischemia, and optic nerve crush.[4][5][6] These protective actions are largely attributed to its inhibition of hyperactivated CDK5, thereby mitigating downstream pathological events like tau hyperphosphorylation and neuronal apoptosis.[3][7] However, the impact of roscovitine is not uniformly beneficial. Under certain experimental conditions, it has been shown to enhance excitotoxicity by modulating presynaptic calcium channels and increasing glutamate (B1630785) release.[6] This guide aims to provide a thorough examination of these dual effects to inform future research and therapeutic development.

Mechanism of Action

Roscovitine's primary mechanism of action in neurons revolves around its inhibition of CDK5. CDK5 is a proline-directed serine/threonine kinase that is crucial for synaptic plasticity, neurotransmitter release, and neuronal survival.[2] In pathological conditions, insults such as excitotoxicity, oxidative stress, and inflammation can lead to an influx of calcium, activating the calcium-dependent protease calpain.[3] Calpain then cleaves p35 to p25, which results in the prolonged and deregulated activation of CDK5.[3] This aberrant CDK5 activity contributes to neurodegeneration through several pathways:

  • Tau Hyperphosphorylation: CDK5 is a major tau kinase, and its hyperactivity leads to the abnormal phosphorylation of tau protein.[3][8] This hyperphosphorylated tau detaches from microtubules, leading to cytoskeletal disruption and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[8]

  • Neuronal Apoptosis: Deregulated CDK5 can promote apoptosis by phosphorylating various substrates, including the retinoblastoma protein (Rb) and Bcl-2 family members.[4][9]

  • Excitotoxicity: CDK5 can phosphorylate NMDA receptor subunits, potentially exacerbating excitotoxic neuronal death.[5]

Roscovitine directly competes with ATP for the binding site on CDK5, thereby preventing the phosphorylation of its substrates and interrupting these neurodegenerative cascades.[1]

Data Presentation: Quantitative Effects of Roscovitine

The following tables summarize the quantitative data from various studies on the effects of roscovitine in different models of neuronal injury.

Table 1: Neuroprotective Effects of Roscovitine in Traumatic Brain Injury (TBI)

ParameterModelRoscovitine TreatmentVehicle ControlOutcomeCitation
Lesion VolumeRat TBI13.0 mm³20.6 mm³37% reduction in lesion volume[4][10]
Motor Function (Composite Neuroscore)Rat TBIImproved neuroscores at 14 and 21 days post-injuryLower neuroscoresSignificant improvement in motor outcome[4][10]
Cognitive Function (Morris Water Maze)Rat TBINo significant difference from shamLonger latency to platformImprovement in cognitive function[4]

Table 2: Neuroprotective Effects of Roscovitine in Cerebral Ischemia

ParameterModelRoscovitine TreatmentVehicle ControlOutcomeCitation
Infarct VolumeMouse permanent Middle Cerebral Artery Occlusion (pMCAo)31% decrease (IP injection)-Significant reduction in infarct volume[5]
Infarct VolumeRat transient Middle Cerebral Artery Occlusion (tMCAo)30% decrease (pre-treatment)-Significant reduction in infarct volume[11]
Infarct VolumeRat tMCAo27% decrease (post-treatment)-Significant reduction in infarct volume[11]
Brain EdemaRat tMCAo37% decrease-Significant reduction in brain edema[5]

Table 3: Neuroprotective Effects of Roscovitine in Optic Nerve Crush (ONC)

ParameterModelRoscovitine TreatmentSham ControlPlaceboOutcomeCitation
Retinal Ganglion Cell (RGC) DensityRat ONC1622 ± 130 cells/mm²2191 ± 178 cells/mm²1216 ± 122 cells/mm²Preservation of RGCs[3][6]
Phosphorylated Tau LevelsRat ONC1.6-fold increase-3.5-fold increaseReduction in tau hyperphosphorylation[3][6]
Calpain-1 LevelsRat ONC2.1-fold increase-3.8-fold increaseReduction in calpain activation[3][6]
Cleaved α-Fodrin LevelsRat ONC0.8-fold increase-1.5-fold increaseReduction in calpain activity[3][6]

Table 4: Effects of Roscovitine on Neuronal Viability and Apoptosis in vitro

ParameterModelRoscovitine TreatmentControlOutcomeCitation
Neuronal ViabilityKainate-induced excitotoxicity in hippocampal culturesDose-dependent neuroprotection-Increased neuronal survival[11]
Apoptosis (TUNEL-positive neurons)Amyloid-β and Prion peptide-treated cortical neuronsReverted the increase in apoptotic neurons-Anti-apoptotic effect[7]
Cell Viability (MTT assay)Glutamate-induced excitotoxicity in hippocampal neuronsSignificantly increased cell survival-Neuroprotection against excitotoxicity[12]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by roscovitine.

roscovitine_cdk5_pathway cluster_upstream Upstream Insult cluster_activation CDK5 Activation cluster_downstream Downstream Effects Neuronal Insult Neuronal Insult Ca2+ Influx Ca2+ Influx Neuronal Insult->Ca2+ Influx Calpain Calpain Ca2+ Influx->Calpain p35 p35 Calpain->p35 cleavage p25 p25 p35->p25 CDK5 CDK5 Active CDK5/p25 Active CDK5/p25 Tau Tau Active CDK5/p25->Tau P Rb Rb Active CDK5/p25->Rb P p-Tau (Hyperphosphorylated) p-Tau (Hyperphosphorylated) Tau->p-Tau (Hyperphosphorylated) NFTs Neurofibrillary Tangles p-Tau (Hyperphosphorylated)->NFTs p-Rb p-Rb Rb->p-Rb Apoptosis Apoptosis p-Rb->Apoptosis Roscovitine Roscovitine Roscovitine->Active CDK5/p25 p25CDK5 p25CDK5 p25CDK5->Active CDK5/p25

Caption: Roscovitine inhibits the aberrant activation of CDK5.

roscovitine_excitotoxicity_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential P/Q-type Ca2+ Channels P/Q-type Ca2+ Channels Action Potential->P/Q-type Ca2+ Channels Glutamate Release Glutamate Release P/Q-type Ca2+ Channels->Glutamate Release AMPA/Kainate Receptors AMPA/Kainate Receptors Glutamate Release->AMPA/Kainate Receptors NMDA Receptors NMDA Receptors AMPA/Kainate Receptors->NMDA Receptors depolarization Ca2+ Influx Ca2+ Influx NMDA Receptors->Ca2+ Influx Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Roscovitine Roscovitine Roscovitine->P/Q-type Ca2+ Channels enhances

Caption: Roscovitine can enhance presynaptic glutamate release.

Experimental Workflows

The following diagrams outline typical experimental workflows for assessing the effects of roscovitine.

western_blot_workflow Neuronal Culture/Tissue Neuronal Culture/Tissue Treatment with Roscovitine Treatment with Roscovitine Neuronal Culture/Tissue->Treatment with Roscovitine Protein Extraction Protein Extraction Treatment with Roscovitine->Protein Extraction Protein Quantification (BCA Assay) Protein Quantification (BCA Assay) Protein Extraction->Protein Quantification (BCA Assay) SDS-PAGE SDS-PAGE Protein Quantification (BCA Assay)->SDS-PAGE Protein Transfer (PVDF membrane) Protein Transfer (PVDF membrane) SDS-PAGE->Protein Transfer (PVDF membrane) Blocking Blocking Protein Transfer (PVDF membrane)->Blocking Primary Antibody Incubation\n(e.g., anti-p-Tau, anti-CDK5) Primary Antibody Incubation (e.g., anti-p-Tau, anti-CDK5) Blocking->Primary Antibody Incubation\n(e.g., anti-p-Tau, anti-CDK5) Secondary Antibody Incubation (HRP-conjugated) Secondary Antibody Incubation (HRP-conjugated) Primary Antibody Incubation\n(e.g., anti-p-Tau, anti-CDK5)->Secondary Antibody Incubation (HRP-conjugated) Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation (HRP-conjugated)->Chemiluminescent Detection Data Analysis Data Analysis Chemiluminescent Detection->Data Analysis

Caption: Western Blotting workflow for protein analysis.

mtt_assay_workflow Plate Neuronal Cells (96-well plate) Plate Neuronal Cells (96-well plate) Induce Neuronal Injury\n(e.g., Glutamate, Kainate) Induce Neuronal Injury (e.g., Glutamate, Kainate) Plate Neuronal Cells (96-well plate)->Induce Neuronal Injury\n(e.g., Glutamate, Kainate) Treat with Roscovitine (dose-response) Treat with Roscovitine (dose-response) Induce Neuronal Injury\n(e.g., Glutamate, Kainate)->Treat with Roscovitine (dose-response) Incubate (24-72h) Incubate (24-72h) Treat with Roscovitine (dose-response)->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (1-4h) Incubate (1-4h) Add MTT Reagent->Incubate (1-4h) Add Solubilization Solution Add Solubilization Solution Incubate (1-4h)->Add Solubilization Solution Measure Absorbance (570nm) Measure Absorbance (570nm) Add Solubilization Solution->Measure Absorbance (570nm) Calculate Cell Viability Calculate Cell Viability Measure Absorbance (570nm)->Calculate Cell Viability

Caption: MTT assay workflow for cell viability assessment.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of roscovitine research.

Cell Viability Assessment (MTT Assay)

This protocol is adapted from studies assessing roscovitine's neuroprotective effects against excitotoxicity.[12]

  • Cell Plating: Plate primary hippocampal or cortical neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days.

  • Treatment:

    • Induce excitotoxicity by treating cells with 100 µM glutamate for 30 minutes.

    • Remove the glutamate-containing medium and replace it with fresh medium containing various concentrations of roscovitine (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) or vehicle control.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to ensure complete dissolution of formazan (B1609692) crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Western Blotting for Protein Expression and Phosphorylation

This protocol is a generalized procedure based on multiple studies investigating roscovitine's effects on CDK5, Tau, and Bcl-2 family proteins.[3][7][13]

  • Sample Preparation:

    • Culture primary neurons or use tissue homogenates from animal models treated with roscovitine or vehicle.

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto a 4-20% Tris-glycine gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:

      • Anti-phospho-Tau (Ser396) (1:1000)

      • Anti-total-Tau (1:1000)

      • Anti-CDK5 (1:1000)

      • Anti-p35/p25 (1:500)

      • Anti-Bcl-2 (1:1000)

      • Anti-Bax (1:1000)

      • Anti-cleaved Caspase-3 (1:1000)

      • Anti-β-actin (1:5000) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture images using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

In Vivo Models of Neuronal Injury

This protocol is based on studies evaluating roscovitine's neuroprotective effects on retinal ganglion cells.[3][6]

  • Anesthesia and Surgical Procedure:

    • Anesthetize adult rats with an appropriate anesthetic.

    • Make a small incision in the superior conjunctiva to expose the optic nerve.

    • Carefully crush the optic nerve 2 mm posterior to the globe for 10 seconds using fine forceps, avoiding damage to the ophthalmic artery.

  • Roscovitine Administration:

    • Immediately after the crush, perform an intravitreal injection of roscovitine (e.g., 2.5 µM in a 2 µL volume) or vehicle.

  • Post-operative Care and Analysis:

    • Provide appropriate post-operative care.

    • At 7 days post-injury, euthanize the animals and enucleate the eyes.

    • Dissect the retinas and perform immunohistochemistry for RGC markers (e.g., Tuj-1) to quantify RGC survival.

    • For biochemical analysis, collect retinas at an earlier time point (e.g., 3 days) for Western blotting as described above.

This protocol is based on a controlled cortical impact (CCI) model used to assess roscovitine's efficacy.[4][10]

  • Anesthesia and Craniotomy:

    • Anesthetize adult rats and mount them in a stereotaxic frame.

    • Perform a craniotomy over the desired cortical region.

  • Controlled Cortical Impact:

    • Use a pneumatic or electromagnetic impactor to deliver a controlled impact to the exposed dura.

  • Roscovitine Administration:

    • Administer roscovitine (e.g., intracerebroventricularly) 30 minutes after the injury.

  • Behavioral and Histological Analysis:

    • Perform behavioral tests (e.g., composite neuroscore, Morris water maze) at various time points post-injury (e.g., 14 and 21 days).

    • At the end of the study, perfuse the animals and collect the brains for histological analysis, including lesion volume measurement using stereology.

Conclusion

Roscovitine presents a compelling but complex profile as a modulator of neuronal function and apoptosis. Its well-established role as a CDK5 inhibitor provides a strong rationale for its neuroprotective effects observed in numerous models of acute neuronal injury and chronic neurodegeneration. By attenuating the pathological cascade initiated by aberrant CDK5 activity, roscovitine can reduce tau hyperphosphorylation, inhibit neuronal apoptosis, and preserve neurological function.

However, the reported enhancement of excitotoxicity under certain conditions highlights the need for a nuanced understanding of its pharmacological actions. The dose, timing of administration, and the specific pathological context are critical determinants of its ultimate effect on neuronal survival.

This technical guide has synthesized the current knowledge on roscovitine, providing a structured overview of its quantitative effects, the signaling pathways it modulates, and the experimental protocols used to investigate its actions. For researchers and drug development professionals, roscovitine remains a valuable tool for dissecting the role of CDKs in neurological disorders and a promising, albeit challenging, lead for the development of novel neuroprotective therapies. Further research is warranted to fully elucidate its context-dependent mechanisms and to optimize its therapeutic window for clinical translation.

References

The Cyclin-Dependent Kinase Inhibitor Seliciclib: A Technical Guide to its Biological Targets in Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seliciclib (also known as Roscovitine or CYC202) is a first-generation, orally bioavailable small-molecule inhibitor of cyclin-dependent kinases (CDKs) with demonstrated pro-apoptotic and anti-neoplastic activities.[1][2] By competing with ATP for the binding site on several key CDKs, Seliciclib disrupts cell cycle progression and inhibits transcription, leading to the induction of apoptosis in various cancer cell lines.[2][3] This technical guide provides an in-depth overview of the biological targets of Seliciclib in the context of cell cycle regulation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action

Seliciclib exerts its biological effects primarily through the inhibition of a specific subset of cyclin-dependent kinases. Its principal targets are CDK2, CDK7, and CDK9.[4][5][6] Inhibition of these kinases leads to two major downstream consequences: disruption of cell cycle progression and suppression of transcription.[2][7]

  • Cell Cycle Arrest: By inhibiting CDK2/cyclin E and CDK2/cyclin A complexes, Seliciclib prevents the phosphorylation of the Retinoblastoma protein (Rb).[2][4] Hypophosphorylated Rb remains bound to the E2F family of transcription factors, thereby preventing the expression of genes required for the G1 to S phase transition.[6][8] This leads to cell cycle arrest, primarily at the G1/S and G2/M phases.[1][3]

  • Transcriptional Inhibition: Seliciclib's inhibition of CDK7 and CDK9, components of the transcription factor IIH (TFIIH) and positive transcription elongation factor b (P-TEFb) complexes respectively, leads to the dephosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[2][3][7] This impairment of transcriptional elongation disproportionately affects the expression of proteins with short mRNA and protein half-lives, such as the anti-apoptotic protein Mcl-1 and cyclin D1.[3][6][9] The downregulation of these critical survival proteins is a key driver of Seliciclib-induced apoptosis.[10][11]

Quantitative Data: Inhibitory Activity of Seliciclib

The potency of Seliciclib against various cyclin-dependent kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's efficacy against its targets.

Target KinaseIC50 (µM)Reference(s)
CDK2/cyclin E0.1[3]
CDK2/cyclin A-[12][13]
CDK1/cyclin B (Cdc2)0.65 - 2.7[7][14]
CDK5/p350.16 - 0.2[14]
CDK7/cyclin H0.36 - 0.5[3][7]
CDK9/cyclin T0.8 - 0.81[3][7]
CDK4>100
CDK6>100
ERK134
ERK214[14]

Table 1: In Vitro Inhibitory Activity of Seliciclib against various kinases.

The IC50 of Seliciclib in cell-based assays, which reflects its overall effect on cell viability, has been determined in various cancer cell lines.

Cell LineCancer Type72-hour IC50 (µM)Reference(s)
Multiple Myeloma (Average of 5 lines)Multiple Myeloma15.5[3]
H929Multiple Myeloma8.84[3]
LP-1Multiple Myeloma12.68[3]
RPMI 8226Multiple Myeloma19.5[3]
L1210Leukemia-[14]

Table 2: Cellular IC50 of Seliciclib in various cancer cell lines.

Signaling Pathways and Experimental Workflows

Seliciclib's Impact on the Cell Cycle and Transcription

Seliciclib_Mechanism CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cell_Proliferation Cell Proliferation S_Phase_Genes->Cell_Proliferation promotes CDK7_CDK9 CDK7 & CDK9 RNA_Pol_II RNA Polymerase II CDK7_CDK9->RNA_Pol_II phosphorylates Transcription Transcription of short-lived mRNAs RNA_Pol_II->Transcription initiates Mcl1_CyclinD1 Mcl-1, Cyclin D1 Transcription->Mcl1_CyclinD1 produces Apoptosis Apoptosis Mcl1_CyclinD1->Apoptosis inhibits Seliciclib Seliciclib Seliciclib->CDK2_CyclinE inhibits Seliciclib->CDK7_CDK9 inhibits Seliciclib_Effect_Prolif->Cell_Proliferation inhibits

Seliciclib's dual mechanism of action.
Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Kinase Buffer, Enzyme, Substrate, ATP, and Seliciclib dilutions Add_Inhibitor Add Seliciclib or vehicle (DMSO) to wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add CDK/Cyclin enzyme Add_Inhibitor->Add_Enzyme Pre_incubate Pre-incubate Add_Enzyme->Pre_incubate Initiate_Reaction Initiate reaction with ATP/Substrate mix Pre_incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction and deplete remaining ATP Incubate->Stop_Reaction Convert_ADP Convert ADP to ATP and generate luminescent signal Stop_Reaction->Convert_ADP Measure_Signal Measure luminescence Convert_ADP->Measure_Signal Calculate_Inhibition Calculate percent inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Workflow for determining IC50 of Seliciclib.

Detailed Experimental Protocols

In Vitro CDK Kinase Assay (Luminescence-based)

This protocol is adapted for a 384-well plate format and utilizes a luminescence-based assay to measure ADP production, which is indicative of kinase activity.

Materials:

  • Recombinant active CDK2/cyclin E, CDK7/cyclin H, or CDK9/cyclin T

  • Appropriate peptide substrate (e.g., Histone H1 for CDK2)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Seliciclib stock solution in DMSO

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of Seliciclib in 100% DMSO. Further dilute the stock in kinase buffer to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared in parallel.

  • Reaction Setup:

    • Add 1 µL of the diluted Seliciclib or vehicle control to the wells of the 384-well plate.

    • Add 2 µL of the CDK/cyclin enzyme solution (at a pre-determined optimal concentration) to each well.

    • Gently mix and pre-incubate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 2 µL of a solution containing the peptide substrate and ATP to each well to start the reaction.

    • The final reaction volume should be 5 µL.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence of the plate using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Calculate the percentage of kinase inhibition for each Seliciclib concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Seliciclib concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of Phospho-Rb and Mcl-1

This protocol describes the detection of changes in the phosphorylation of Rb at Ser780 and the expression level of Mcl-1 in cells treated with Seliciclib.

Materials:

  • Cancer cell line of interest

  • Seliciclib

  • Cell culture reagents

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Rb (Ser780), Rabbit anti-Mcl-1, and a loading control (e.g., mouse anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of Seliciclib or a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).

  • Protein Lysate Preparation:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer with inhibitors.

    • Scrape and collect the lysate, then incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5-10 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000-1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands, normalizing the phospho-Rb and Mcl-1 signals to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of cells treated with Seliciclib.

Materials:

  • Cancer cell line of interest

  • Seliciclib

  • Cell culture reagents

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentration of Seliciclib or a vehicle control for a specific time period (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in a small volume of cold PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate gating to exclude doublets and debris.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can also be quantified as an indicator of apoptosis.

Conclusion

Seliciclib is a potent inhibitor of CDKs 2, 7, and 9, which collectively regulate cell cycle progression and transcription. Its ability to induce cell cycle arrest and apoptosis through the downregulation of key survival proteins like Mcl-1 underscores its therapeutic potential in oncology. The experimental protocols provided in this guide offer a framework for researchers to investigate the biological effects of Seliciclib and other CDK inhibitors, facilitating further drug development and a deeper understanding of cell cycle regulation.

References

Roscovitine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roscovitine, also known as Seliciclib or CYC202, is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] As a 2,6,9-trisubstituted purine (B94841) analog, it has garnered significant interest in the scientific community for its potential therapeutic applications in oncology, neurology, and virology.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to Roscovitine, serving as a valuable resource for researchers and drug development professionals.

Chemical Structure and Identification

Roscovitine is chemically described as (2R)-2-{[6-(Benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino}butan-1-ol.[4] Its structure is characterized by a purine core with substitutions at the C2, C6, and N9 positions, which are crucial for its interaction with the ATP-binding pocket of CDKs.[2]

Table 1: Chemical Identifiers of Roscovitine

IdentifierValue
IUPAC Name (2R)-2-{[6-(Benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino}butan-1-ol[3][4]
Synonyms Seliciclib, CYC202, (R)-Roscovitine[3][4][5]
CAS Number 186692-46-6[3][4]
Molecular Formula C₁₉H₂₆N₆O[1][3][4]
SMILES CC--INVALID-LINK--NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3[3][4]
InChI Key BTIHMVBBUGXLCJ-OAHLLOKOSA-N[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Roscovitine is essential for its application in experimental settings and for formulation development.

Table 2: Physicochemical Data of Roscovitine

PropertyValue
Molecular Weight 354.45 g/mol [1][4][5]
Melting Point 106-107 °C
pKa 4.4[6]
Solubility - DMSO: ≥17.72 mg/mL[7] - Ethanol (B145695): ≥53.5 mg/mL[7] - Chloroform: 50 mg/mL[8] - Water: Insoluble
Appearance White to off-white solid
Storage Store at -20°C[7]
Stability Stable in plasma at 4, 25, and 37°C for 48 hours.[6]

Pharmacological Properties and Mechanism of Action

Roscovitine exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of several cyclin-dependent kinases.[2] Its selectivity profile is a key aspect of its pharmacological character.

Table 3: Kinase Selectivity Profile of Roscovitine

KinaseIC₅₀ (µM)
CDK5/p25 0.16[6]
CDK2/cyclin E 0.7[6]
CDK2/cyclin A 0.7[6]
CDK1/cyclin B (cdc2) 0.65[6]
CDK7/cyclin H ~0.49
CDK9/cyclin T ~0.4
CDK4/cyclin D1 >100
CDK6/cyclin D2 >100
Cell Cycle Regulation

By inhibiting key CDKs, Roscovitine effectively halts cell cycle progression at the G1/S and G2/M transitions.[1] Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (Rb), which in turn keeps the transcription factor E2F in an inactive state. This blockage of E2F-mediated transcription of S-phase genes leads to G1 arrest. Inhibition of CDK1, the primary mitotic kinase, prevents entry into mitosis, resulting in a G2/M block.

Roscovitine_Cell_Cycle_Pathway Roscovitine Roscovitine CDK2_CyclinE CDK2/Cyclin E Roscovitine->CDK2_CyclinE inhibits CDK1_CyclinB CDK1/Cyclin B Roscovitine->CDK1_CyclinB inhibits Rb Rb CDK2_CyclinE->Rb phosphorylates pRb p-Rb G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition promotes E2F E2F Rb->E2F sequesters S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition promotes

Roscovitine's impact on cell cycle progression.
Induction of Apoptosis

Roscovitine induces apoptosis in various cancer cell lines through multiple mechanisms. A key pathway involves the inhibition of transcriptional CDKs (CDK7 and CDK9), which leads to the downregulation of the anti-apoptotic protein Mcl-1. Mcl-1 is a short-lived protein, and its suppression is a critical event in tipping the cellular balance towards apoptosis.

Roscovitine_Apoptosis_Pathway Roscovitine Roscovitine CDK9_CyclinT CDK9/Cyclin T Roscovitine->CDK9_CyclinT RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II phosphorylates & activates Mcl1_mRNA Mcl-1 mRNA RNA_Pol_II->Mcl1_mRNA transcribes Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein translates to Apoptosis Apoptosis Mcl1_Protein->Apoptosis inhibits

Roscovitine's induction of apoptosis via Mcl-1.
Modulation of Other Signaling Pathways

Beyond its direct effects on the cell cycle and apoptosis, Roscovitine has been shown to modulate other critical signaling pathways, including:

  • MAPK Pathway: Roscovitine can paradoxically activate the ERK1/2 pathway in some cell lines, an effect that appears to be independent of its cell cycle inhibitory actions.

  • NF-κB Pathway: Roscovitine can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.

  • STAT3 Pathway: Inhibition of the STAT3 signaling pathway by Roscovitine has been observed, contributing to its anti-proliferative effects.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of Roscovitine.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is designed to determine the IC₅₀ of Roscovitine against a specific CDK.

Materials:

  • Recombinant active CDK/cyclin complex (e.g., CDK2/Cyclin E)

  • Histone H1 (as substrate)

  • Roscovitine stock solution (in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • [γ-³²P]ATP

  • ATP solution

  • Phosphocellulose paper (P81)

  • Phosphoric acid wash buffer (0.5%)

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of Roscovitine in kinase assay buffer.

  • In a microcentrifuge tube, combine the kinase, substrate (Histone H1), and the Roscovitine dilution (or DMSO for control).

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate at 30°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse the papers with acetone (B3395972) and let them air dry.

  • Measure the radioactivity on the papers using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each Roscovitine concentration relative to the DMSO control and determine the IC₅₀ value using appropriate software.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, Roscovitine) Start->Prepare_Reagents Incubate Pre-incubate at 30°C Prepare_Reagents->Incubate Add_ATP Initiate Reaction with [γ-³²P]ATP Incubate->Add_ATP Incubate_Reaction Incubate at 30°C Add_ATP->Incubate_Reaction Stop_Reaction Stop Reaction on P81 Paper Incubate_Reaction->Stop_Reaction Wash Wash P81 Papers Stop_Reaction->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC₅₀ Count->Analyze End End Analyze->End

Workflow for in vitro kinase inhibition assay.
Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with Roscovitine.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Roscovitine stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of Roscovitine (and a DMSO control) for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization, collecting both adherent and floating cells.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis of Rb Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of the Retinoblastoma protein.

Materials:

  • Cell line expressing Rb

  • Roscovitine stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Rb (e.g., Ser780, Ser807/811) and anti-total-Rb

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with Roscovitine as described for the cell cycle analysis.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total Rb as a loading control.

Conclusion

Roscovitine remains a cornerstone tool for studying the roles of CDKs in various biological processes. Its well-characterized chemical and pharmacological properties, coupled with established experimental protocols, make it an invaluable compound for researchers in both academic and industrial settings. This technical guide provides a solid foundation for utilizing Roscovitine in studies aimed at understanding cell cycle regulation, apoptosis, and for the development of novel therapeutic strategies.

References

Roscovitine: A Technical Guide for the Study of Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roscovitine (B1683857), also known as Seliciclib or CYC202, is a potent and selective, cell-permeable purine (B94841) analog that functions as a competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] It exerts its inhibitory effects by competing with ATP for the binding site in the catalytic cleft of these kinases.[1][3] This small molecule has become an invaluable tool in the study of cell cycle regulation, apoptosis, and neurobiology.[4] Furthermore, roscovitine is under evaluation as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and viral infections.[4][5] This technical guide provides an in-depth overview of roscovitine, including its mechanism of action, selectivity, and cellular effects, supplemented with detailed experimental protocols and visual representations of key biological pathways and workflows.

Mechanism of Action and Selectivity

Roscovitine's primary mechanism of action is the inhibition of a subset of CDKs that are critical for cell cycle progression and transcription.[1] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of key substrates, leading to cell cycle arrest and, in many cases, apoptosis.[6] The (R)-enantiomer of roscovitine is the more biologically active form.[3]

Kinase Inhibition Profile

Roscovitine exhibits selectivity for certain CDK complexes, with significantly lower activity against other kinases.[7] However, it has also been shown to inhibit other kinases, such as CDK7 and CDK9, which are involved in the regulation of transcription.[5][8] This broader specificity should be considered when interpreting experimental results.

Table 1: Roscovitine Kinase Inhibition

Kinase TargetIC50 (µM)
CDK1/cyclin B0.65[9]
CDK2/cyclin A0.7[9]
CDK2/cyclin E0.1[10], 0.7[9]
CDK5/p350.16[9]
CDK7/cyclin H0.49[10]
CDK9Inhibited[5]

IC50 values can vary depending on the assay conditions.

Cellular Effects

The cellular response to roscovitine is context-dependent, varying with cell type, dose, and duration of exposure. The most commonly observed effects are cell cycle arrest and induction of apoptosis.[4]

Table 2: Cellular Effects of Roscovitine

EffectCell LinesConcentration Range (µM)Observations
Cell Cycle ArrestVarious cancer cell lines10 - 50Arrest at G0/G1, S, or G2/M phases, depending on the cell line and dose.[4][7]
Apoptosis InductionVarious cancer cell lines15 - 50Induction of apoptosis is a major mechanism of cell death.[6][7]
Inhibition of Transcription--Roscovitine can inhibit RNA polymerase II-dependent transcription, likely through inhibition of CDK7 and CDK9.[5][10]
NeuroprotectionNeuronal cell models-Has shown neuroprotective effects in models of cerebral ischemia.[8]
Anti-viral ActivityHIV and Herpes Simplex Virus infected cells-Causes death of HIV-infected cells and prevents replication of Herpes Simplex Virus.[5][8]

The average IC50 for growth inhibition across a wide range of human tumor cell lines is approximately 16 µM.[1][9]

Signaling Pathways Modulated by Roscovitine

Roscovitine's inhibition of CDKs has downstream effects on several critical signaling pathways, most notably those controlling the cell cycle and apoptosis.

Cell Cycle Regulation Pathway

Roscovitine's primary targets, CDK1 and CDK2, are master regulators of the cell cycle. Their inhibition leads to the accumulation of cells in various phases of the cell cycle.

Cell_Cycle_Pathway Roscovitine Roscovitine CDK2_CyclinE CDK2/Cyclin E Roscovitine->CDK2_CyclinE CDK2_CyclinA CDK2/Cyclin A Roscovitine->CDK2_CyclinA CDK1_CyclinB CDK1/Cyclin B Roscovitine->CDK1_CyclinB G1_S G1/S Transition CDK2_CyclinE->G1_S Promotes S_Phase S Phase Progression CDK2_CyclinA->S_Phase Promotes G2_M G2/M Transition CDK1_CyclinB->G2_M Promotes

Caption: Roscovitine inhibits key CDK complexes, leading to cell cycle arrest.

Apoptosis Induction Pathway

Roscovitine can induce apoptosis through both p53-dependent and p53-independent mechanisms. Inhibition of CDKs can lead to the stabilization and activation of p53, a key tumor suppressor protein that triggers apoptosis.

Apoptosis_Pathway Roscovitine Roscovitine CDK_Inhibition CDK Inhibition (CDK1, CDK2, CDK5, CDK7, CDK9) Roscovitine->CDK_Inhibition p53_accumulation p53 Accumulation & Activation CDK_Inhibition->p53_accumulation Leads to Bax_Bak_activation Bax/Bak Activation p53_accumulation->Bax_Bak_activation Induces Mitochondrial_Pathway Mitochondrial Pathway Bax_Bak_activation->Mitochondrial_Pathway Initiates Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Results in Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Roscovitine-induced apoptosis is often mediated by p53.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of roscovitine.

In Vitro Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of roscovitine on the activity of a specific kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified Kinase - Substrate - ATP (radiolabeled or cold) - Roscovitine dilutions start->prepare_reagents incubation Incubate Kinase, Substrate, ATP, and Roscovitine prepare_reagents->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Phosphorylated Substrate (e.g., autoradiography, fluorescence) stop_reaction->detection data_analysis Data Analysis: Calculate IC50 detection->data_analysis end End data_analysis->end Western_Blot_Workflow start Start cell_treatment Treat Cells with Roscovitine start->cell_treatment cell_lysis Lyse Cells and Quantify Protein cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Detect with ECL Substrate secondary_ab->detection end End detection->end

References

In Vitro Kinase Inhibitory Assay for Roscovitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase inhibitory assay for Roscovitine (also known as Seliciclib or CYC202), a potent and selective inhibitor of several cyclin-dependent kinases (CDKs). Roscovitine exerts its effects by competing with ATP for the binding site in the catalytic cleft of the kinase.[1] This document outlines the core methodologies, presents key quantitative data on its inhibitory profile, and visualizes the associated signaling pathways and experimental workflows.

Mechanism of Action

Roscovitine is a 2,6,9-trisubstituted purine (B94841) analog that primarily targets CDKs, which are crucial for regulating the cell cycle, transcription, and other cellular processes.[1][2] By binding to the ATP pocket of these kinases, Roscovitine prevents the phosphorylation of their target substrates, leading to cell cycle arrest and, in many cancer cell lines, apoptosis.[1][3]

Quantitative Inhibitory Profile of Roscovitine

Roscovitine exhibits a distinct selectivity profile, with potent inhibitory activity against a subset of CDKs while showing significantly lower activity against others. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target KinaseIC50 (µM)References
cdc2/cyclin B (CDK1)0.65[4][5][6][7]
cdk2/cyclin A0.7[4][5][6][7]
cdk2/cyclin E0.7[4][5][6][7]
cdk5/p350.16 - 0.2[1][4][5][6][7]
CDK7/Cyclin H0.49 - 0.8[1][8]
CDK9/Cyclin T1~0.79[1]
ERK134[4][5]
ERK214[1][4][5][7]
cdk4/cyclin D1>100[1][4][5][7]
cdk6/cyclin D2>100[4][5][7]

Experimental Protocols

A fundamental method for determining the direct inhibitory effect of a compound on a specific kinase is the in vitro kinase assay. Below is a detailed protocol, synthesized from established methodologies, for assessing the inhibitory potential of Roscovitine.

In Vitro Kinase Inhibition Assay (Radioactive Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Roscovitine against a specific CDK/cyclin complex.

Materials:

  • Recombinant CDK/cyclin complex (e.g., CDK2/Cyclin A)

  • Specific substrate (e.g., Histone H1)

  • Roscovitine

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM MOPS or Tris-HCl pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • Dithiothreitol (DTT)

  • Stop solution (e.g., 3% phosphoric acid or EDTA-containing buffer)

  • Phosphocellulose filter paper

  • Scintillation counter and fluid

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Roscovitine in DMSO (e.g., 10 mM).

    • Create serial dilutions of Roscovitine in the kinase assay buffer to achieve the desired final concentrations for the assay.

    • Prepare the reaction mixture containing the recombinant CDK/cyclin complex and the specific substrate in the kinase assay buffer.

  • Reaction Setup:

    • In a microcentrifuge tube or a 96-well plate, combine the reaction mixture with the various concentrations of Roscovitine or a vehicle control (DMSO).

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

  • Initiation of Kinase Reaction:

    • Start the kinase reaction by adding a solution containing ATP, including a tracer amount of [γ-³²P]ATP.[1][7]

  • Incubation:

    • Incubate the reaction mixture at 30°C for a specific duration, typically 10-30 minutes, allowing for substrate phosphorylation.[1]

  • Termination:

    • Stop the reaction by spotting the mixture onto phosphocellulose filter paper.[7] The phosphorylated substrate will bind to the paper.

  • Washing:

    • Wash the filter paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unincorporated [γ-³²P]ATP.[7]

  • Detection and Data Analysis:

    • Quantify the amount of incorporated radioactivity on the filter paper using a scintillation counter.[7]

    • Calculate the percentage of kinase inhibition for each Roscovitine concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][7]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Roscovitine and the general workflow of the in vitro kinase assay.

G cluster_0 G1 Phase cluster_1 S Phase cluster_2 G2/M Phase CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb phosphorylates E2F E2F Rb->E2F inhibits CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE activates S_Phase_Genes S-Phase Gene Transcription CDK2_CyclinE->S_Phase_Genes promotes CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S_Phase_Genes promotes CDK1_CyclinB CDK1-Cyclin B Mitosis Mitosis CDK1_CyclinB->Mitosis drives Roscovitine Roscovitine Roscovitine->CDK2_CyclinE Roscovitine->CDK2_CyclinA Roscovitine->CDK1_CyclinB

Caption: Roscovitine inhibits key CDK/cyclin complexes, leading to cell cycle arrest.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Kinase & Substrate - Roscovitine Dilutions - ATP/[γ-³²P]ATP Mix setup Combine Kinase, Substrate, and Roscovitine prep_reagents->setup initiate Initiate with ATP Mix setup->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction (e.g., spot on filter) incubate->terminate wash Wash Filter Paper terminate->wash quantify Quantify Radioactivity wash->quantify analyze Calculate % Inhibition and Determine IC50 quantify->analyze

References

Roscovitine's Role in the Down-regulation of Mcl-1 Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein frequently overexpressed in a multitude of human cancers, contributing to therapeutic resistance and tumor progression. Its rapid turnover makes it an attractive target for therapeutic intervention. Roscovitine (B1683857) (Seliciclib, CYC202), a small molecule inhibitor of cyclin-dependent kinases (CDKs), has emerged as a potent inducer of apoptosis in cancer cells through the targeted down-regulation of Mcl-1. This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental methodologies to study the effect of Roscovitine on Mcl-1 protein expression.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro- and anti-apoptotic members determining cell fate.[1] Mcl-1, an anti-apoptotic member of this family, is essential for the survival of various cell lineages and is frequently amplified in cancer.[1][2] Unlike other Bcl-2 family members, Mcl-1 has an exceptionally short half-life of approximately 20-30 minutes, making its continuous transcription and translation vital for cell survival.[1][3]

Roscovitine is a purine (B94841) analog that competitively inhibits several CDKs, with high potency against CDK1, CDK2, CDK5, CDK7, and CDK9.[4][5] Its ability to induce apoptosis in cancer cells is strongly linked to its capacity to down-regulate Mcl-1 at both the mRNA and protein levels.[6][7] This guide will dissect the underlying mechanisms and provide practical protocols for their investigation.

Mechanism of Action: Roscovitine-Mediated Mcl-1 Down-regulation

The primary mechanism by which Roscovitine mediates the down-regulation of Mcl-1 is through the inhibition of transcriptional elongation. This process is primarily driven by the inhibition of CDK7 and CDK9, two kinases crucial for the activity of RNA polymerase II (RNAP II).

  • Inhibition of CDK7 and CDK9: Roscovitine directly inhibits the kinase activity of CDK7 and CDK9.[8][9]

  • Hypophosphorylation of RNA Polymerase II: CDK7 and CDK9 are responsible for phosphorylating the C-terminal domain (CTD) of the large subunit of RNAP II at Serine-5 and Serine-2, respectively.[8][10][11] This phosphorylation is essential for the initiation and elongation of transcription. Roscovitine treatment leads to a significant reduction in RNAP II CTD phosphorylation.[8][9][11]

  • Transcriptional Suppression of Mcl-1: The Mcl-1 gene has a short mRNA half-life, making its expression highly dependent on continuous transcription.[2] By inhibiting RNAP II-dependent transcription, Roscovitine effectively shuts down the replenishment of Mcl-1 mRNA, leading to a rapid decrease in its cellular levels.[12]

  • Decreased Mcl-1 Protein Levels: The subsequent decline in Mcl-1 mRNA results in reduced protein synthesis. Given Mcl-1's short protein half-life, this transcriptional inhibition leads to a rapid and pronounced depletion of the Mcl-1 protein.[13][14]

  • Induction of Apoptosis: The loss of Mcl-1 unleashes pro-apoptotic proteins like Bak and Bax, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[6]

This down-regulation of Mcl-1 by Roscovitine has been shown to be independent of the p53 tumor suppressor protein and the MYCN oncogene status in certain cancer cell lines.

Signaling Pathways

The signaling cascade initiated by Roscovitine leading to Mcl-1 down-regulation and apoptosis is a linear and well-defined pathway.

Roscovitine_Mcl1_Pathway cluster_inhibition Inhibitory Cascade Roscovitine Roscovitine CDK7_CDK9 CDK7 / CDK9 Roscovitine->CDK7_CDK9 Inhibition RNAPII RNA Polymerase II (p-Ser2/p-Ser5) CDK7_CDK9->RNAPII Phosphorylation Mcl1_mRNA Mcl-1 mRNA Transcription RNAPII->Mcl1_mRNA Initiation & Elongation Mcl1_Protein Mcl-1 Protein Translation Mcl1_mRNA->Mcl1_Protein Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibition of

Caption: Roscovitine inhibits CDK7/CDK9, leading to reduced RNA Polymerase II phosphorylation and subsequent down-regulation of Mcl-1 transcription and translation, ultimately promoting apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of Roscovitine and its analog, CR8, in various cancer cell lines.

Table 1: IC50 Values of Roscovitine and CR8

CompoundCell LineCancer TypeIC50 (µM)Reference
RoscovitineNeuroblastoma (average of 9 lines)Neuroblastoma24.2
CR8Neuroblastoma (average of 9 lines)Neuroblastoma0.4
RoscovitineVarious Cancer Cell Lines (average)Various~15-16[4][15]
RoscovitineMM.1S, OPM2, RPMI, U266, Dox-40, LR5, MM1.RMultiple Myeloma15-25[16]

Table 2: Effective Concentrations of Roscovitine for Mcl-1 Down-regulation

Cell LineConcentration (µM)Time (hours)EffectReference
SH-SY5Y504 - 24Significant Mcl-1 mRNA and protein down-regulation[10][12]
HeLa204 - 24Inhibition of CDK substrates[17]
Neutrophils202 - 4Inhibition of RNA Pol II phosphorylation[10]
MM1.S252 - 8Time-dependent Mcl-1 protein down-regulation[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of Roscovitine in Mcl-1 down-regulation.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[4][18]

Materials:

  • Cells of interest

  • 96-well plates

  • Roscovitine stock solution (in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[18]

  • Treat cells with various concentrations of Roscovitine (e.g., 0.1 to 100 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[19]

Western Blot Analysis for Mcl-1 and Phosphorylated Proteins

This technique is used to detect and quantify specific proteins in a sample.[20][21]

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Mcl-1, anti-phospho-RNAP II Ser2, anti-phospho-RNAP II Ser5, anti-p-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Lyse cell pellets in ice-cold lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[12]

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.[21]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Real-Time Quantitative PCR (RT-qPCR) for Mcl-1 mRNA

This method is used to quantify the amount of Mcl-1 mRNA in cells.[22][23][24]

Materials:

  • Treated and untreated cells

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • Reverse transcription kit

  • qPCR master mix (e.g., containing SYBR Green)

  • Primers for Mcl-1 and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR system

Procedure:

  • Isolate total RNA from cells using a standard protocol.[22]

  • Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.

  • Run the qPCR program with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[22]

  • Analyze the data using the ΔΔCt method to determine the relative expression of Mcl-1 mRNA.

Immunoprecipitation (IP) of Mcl-1

IP is used to isolate Mcl-1 and its interacting proteins.[25][26][27]

Materials:

  • Cell lysates

  • Anti-Mcl-1 antibody

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Pre-clear cell lysates by incubating with protein A/G beads.

  • Incubate the pre-cleared lysate with the anti-Mcl-1 antibody overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the Mcl-1 protein complexes from the beads using elution buffer.

  • Analyze the eluate by Western blotting.

CDK9 Kinase Activity Assay

This assay measures the enzymatic activity of CDK9.[6][15][28][29][30]

Materials:

  • Recombinant CDK9/Cyclin T1 enzyme

  • Kinase assay buffer

  • CDK substrate peptide

  • ATP

  • Roscovitine

  • Kinase-Glo™ Max reagent or similar ADP detection system

Procedure:

  • Prepare a reaction mix containing kinase buffer, substrate peptide, and ATP.

  • Add Roscovitine at various concentrations to the reaction mix.

  • Initiate the reaction by adding the CDK9/Cyclin T1 enzyme.

  • Incubate at 30°C for a specified time (e.g., 45 minutes).[15]

  • Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.[15]

Visualizations

Experimental Workflow for Western Blotting

Western_Blot_Workflow start Cell Treatment with Roscovitine lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (e.g., anti-Mcl-1) block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect analysis Data Analysis detect->analysis

Caption: A streamlined workflow for analyzing Mcl-1 protein levels via Western blotting after Roscovitine treatment.

Logical Relationship in Roscovitine's Action

Logical_Relationship Roscovitine Roscovitine CDK_Inhibition CDK7/9 Inhibition Roscovitine->CDK_Inhibition Transcription_Block Mcl-1 Transcription Inhibition CDK_Inhibition->Transcription_Block Protein_Loss Mcl-1 Protein Depletion Transcription_Block->Protein_Loss Apoptosis Apoptosis Induction Protein_Loss->Apoptosis

Caption: The logical cascade of events from Roscovitine administration to the induction of apoptosis through Mcl-1 depletion.

Conclusion

Roscovitine effectively down-regulates the critical survival protein Mcl-1 by inhibiting the transcriptional machinery, leading to apoptosis in cancer cells. This technical guide provides a comprehensive resource for researchers and drug developers, offering a detailed understanding of the mechanism of action and practical protocols for its investigation. The continued study of Roscovitine and similar CDK inhibitors holds significant promise for the development of novel anti-cancer therapies targeting Mcl-1-dependent tumors.

References

Molecular Pharmacology of CYC202 (R-Roscovitine) in Human Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CYC202, also known as R-roscovitine or seliciclib, is a potent, orally bioavailable small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] As a purine (B94841) analog, it functions by competing with ATP for the binding site on these kinases.[3] Deregulation of the cell cycle is a fundamental characteristic of cancer, making CDKs attractive therapeutic targets.[4][5] CYC202 has demonstrated significant antitumor activity in a wide range of human tumor xenografts and has been evaluated in clinical trials for various cancers, including non-small cell lung cancer and breast cancer.[1][6][7] This technical guide provides an in-depth overview of the molecular pharmacology of CYC202 in human cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action.

Core Mechanism of Action

CYC202 exerts its anticancer effects primarily through the inhibition of multiple CDKs, leading to cell cycle arrest and the induction of apoptosis.[8][9] Its activity against several CDKs may explain its ability to preferentially induce apoptosis over mere growth arrest in cancer cells.[3]

Cyclin-Dependent Kinase Inhibition

CYC202 is a broad-range purine inhibitor with high potency against several key CDKs involved in cell cycle progression and transcription.[8][9] Its primary targets include CDK2/cyclin E, CDK2/cyclin A, CDK7/cyclin H, and CDK9/cyclin T1.[3][7][10] It is a poor inhibitor of CDK4 and CDK6.[8][9] The inhibition of these kinases disrupts the phosphorylation of crucial substrates required for cell cycle transitions and gene expression.

Cell Cycle Arrest

By inhibiting CDKs, CYC202 induces cell cycle arrest at multiple phases, including G1, S, and G2/M, depending on the cell line, dose, and duration of treatment.[8][9][11] In human colon cancer cell lines, treatment with CYC202 resulted in a reduction of cells in the G1 phase, inhibition of bromodeoxyuridine (BrdU) incorporation during the S-phase, and a moderate increase in the G2-M phase.[11][12] This multi-phasic arrest is a consequence of inhibiting different CDK-cyclin complexes that govern various checkpoints of the cell cycle.

Induction of Apoptosis

A primary outcome of CYC202 treatment in cancer cells is the induction of apoptosis.[4][8] This programmed cell death is observed in diverse cancer cell lines, including multiple myeloma and B-cell chronic lymphocytic leukemia (B-CLL).[3][4] Notably, CYC202 can induce apoptosis independently of the p53 tumor suppressor pathway, which is often mutated in cancer.[4][13] This suggests its therapeutic potential in tumors with defective p53 signaling.[4] The apoptotic response is mediated through the downregulation of key survival proteins.

Key Signaling Pathways Modulated by CYC202

CYC202 influences several critical signaling pathways that control cell proliferation, survival, and gene expression.

Inhibition of Retinoblastoma (Rb) Protein Phosphorylation

A key substrate of CDK2 is the retinoblastoma protein (Rb). The progressive phosphorylation of Rb by CDK4/6 and CDK2 is essential for releasing the E2F transcription factor and allowing entry into the S-phase.[5] CYC202 effectively inhibits the phosphorylation of Rb.[1][11] In colon cancer cells, CYC202 treatment leads to a decrease in both phosphorylated and total Rb protein levels, contributing to cell cycle arrest.[11][14]

Downregulation of Mcl-1 and Other Anti-Apoptotic Proteins

A critical mechanism for CYC202-induced apoptosis is the rapid downregulation of the anti-apoptotic protein Mcl-1.[3][7][15] Mcl-1 is a member of the Bcl-2 family and is crucial for the survival of many cancer cells, including multiple myeloma.[7][16] Mcl-1 has a short half-life, making its expression highly dependent on continuous transcription and translation.[7][17] CYC202 inhibits the transcription of the MCL1 gene by targeting CDK9/cyclin T1, a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA polymerase II.[7][18] Inhibition of RNA polymerase II phosphorylation leads to a rapid decline in Mcl-1 mRNA and protein levels, tipping the balance towards apoptosis.[7][16][18] CYC202 has also been shown to downregulate other survival proteins like Bcl-2 and survivin.[8]

Activation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

Interestingly, in some human colon cancer cell lines, CYC202 has been observed to induce the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), leading to the activation of the MAPK pathway.[10][11] This activation is demonstrated by increased phosphorylation of ELK-1 and expression of c-FOS.[11] However, this MAPK activation does not appear to contribute to the cell cycle effects of the drug.[11] Despite the activation of a typically pro-proliferative pathway, CYC202 treatment still results in a marked reduction in cyclin D1 protein levels.[10][11]

Quantitative Data on CYC202 Activity

The following tables summarize the quantitative effects of CYC202 on cancer cells from various studies.

Table 1: In Vitro Kinase Inhibitory Activity of CYC202

Target KinaseIC50 / KiReference
CDK2/cyclin EIC50: 100 nM[10]
CDK2/cyclin AIC50: 540 nM[10]
CDK7/cyclin HIC50: 490 nM[10]
CDK1/cyclin BIC50: 12.69 µM[10]
CDK2/Cyclin EKi: 0.12 µM[16]
CDK7/Cyclin HKi: 0.21 µM[16]
CDK9/Cyclin TKi: 0.39 µM[16]

Table 2: Cytotoxicity (IC50) of CYC202 in Human Cancer Cell Lines

Cell Line TypeIC50Reference
Average across 19 human tumor cell lines15.2 µM[19]
Mantle Cell Lymphoma (REC, Granta-519, JeKo-1)25 µM[20]
Mantle Cell Lymphoma (NCEB-1)50 µM[20]

Table 3: Effects of CYC202 on Cell Cycle Distribution and Apoptosis

Cell LineTreatmentEffectReference
HT29 (Colon)50 µM, 24hReduction in G1, modest increase in G2/M[12]
MM1.S (Multiple Myeloma)25 µM, 24h42% of cells in sub-G1 (apoptotic) phase[3]
B-CLL5 µg/mL, 24hInduction of apoptosis in all 26 patient samples[4]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of CYC202's molecular pharmacology.

Cell Culture and Drug Preparation

  • Cell Lines: Human cancer cell lines such as HT29 and KM12 (colon carcinoma), MM1.S (multiple myeloma), and primary B-CLL cells from patients are commonly used.[3][4][11]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4]

  • Drug Preparation: CYC202 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 200 mM) and stored at -20°C. For experiments, it is diluted in culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (e.g., < 0.1%).[3]

Western Blot Analysis

Western blotting is used to determine the effect of CYC202 on the expression and phosphorylation status of key proteins.

  • Cell Lysis: After treatment with CYC202 for the desired time, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies against target proteins (e.g., phospho-Rb, total Rb, Mcl-1, phospho-ERK, total ERK, cyclin D1, PARP).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3] Blots are often stripped and reprobed with an antibody for a loading control (e.g., tubulin or GAPDH) to ensure equal protein loading.[3]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with CYC202 or vehicle control. Adherent cells are detached using trypsin, and all cells are collected by centrifugation.

  • Fixation: Cells are washed with phosphate-buffered saline (PBS) and then fixed, typically in cold 70% ethanol, and stored at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), and RNase A to degrade RNA.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the sub-G1 (apoptotic), G1, S, and G2/M phases are determined by analyzing the resulting histograms.[3]

Gene Expression Analysis

To study the effects of CYC202 on mRNA levels, techniques like cDNA microarrays or quantitative real-time PCR (qRT-PCR) are used.

  • RNA Extraction: Total RNA is extracted from CYC202-treated and control cells using a suitable method (e.g., TRIzol reagent).

  • cDNA Synthesis: For qRT-PCR, first-strand cDNA is synthesized from the RNA using reverse transcriptase.

  • qRT-PCR: The expression of specific genes (e.g., MCL1, CCND1) is quantified by real-time PCR using gene-specific primers and a fluorescent dye like SYBR Green.

  • Microarray Analysis: For global gene expression profiling, labeled cDNA or cRNA is hybridized to a microarray chip containing probes for thousands of genes. The resulting data allows for the identification of broad changes in the transcriptome.[4][21]

Visualizations of CYC202's Molecular Pharmacology

The following diagrams illustrate the key pathways and experimental workflows discussed.

Caption: Mechanism of action of CYC202 in cancer cells.

Western_Blot_Workflow start Start: Treat Cancer Cells with CYC202 harvest Harvest Cells & Lyse start->harvest quantify Quantify Protein Concentration (BCA) harvest->quantify sds_page Separate Proteins by SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with HRP- conjugated Secondary Ab primary_ab->secondary_ab detect Detect with ECL & Image secondary_ab->detect analyze Analyze Protein Levels (e.g., p-Rb, Mcl-1) detect->analyze

Caption: Standard experimental workflow for Western blot analysis.

Conclusion

CYC202 (R-roscovitine) is a multi-targeted CDK inhibitor with a complex and potent molecular pharmacology in human cancer cells. Its primary mechanism involves the inhibition of key CDKs, leading to cell cycle arrest and, most critically, the induction of apoptosis. The downregulation of the Mcl-1 survival protein, through the inhibition of CDK9-mediated transcription, is a central feature of its apoptotic activity. The ability of CYC202 to function independently of p53 status highlights its potential for treating a broad range of tumors, including those resistant to conventional therapies. Further research and clinical evaluation continue to delineate the full therapeutic potential of this and other CDK inhibitors in oncology.[3][6]

References

Methodological & Application

Seliciclib: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of Seliciclib (also known as Roscovitine or CYC202), a potent cyclin-dependent kinase (CDK) inhibitor. This document includes a summary of effective working concentrations, detailed experimental protocols, and diagrams illustrating its mechanism of action and experimental workflows.

Summary of Seliciclib In Vitro Working Concentrations

Seliciclib has demonstrated efficacy across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for determining the effective working concentration in a specific cell line and assay. The following table summarizes IC50 values and experimental conditions from various in vitro studies.

Cell LineAssay TypeSeliciclib Concentration (IC50)Exposure TimeReference
Multiple Myeloma (MM)
MM.1S, OPM2, RPMI, U266MTT Assay15-25 µM24 hours[1][2]
Dox-40, LR5, MM1.R (Resistant)MTT Assay15-25 µM24 hours[1][2]
H929, LP-1, RPMI 8226TUNEL Assay (for apoptosis)30 µM (twice the average IC50)Time-course[3]
Mantle Cell Lymphoma (MCL)
Granta-519, NCEB-1, REC-1, JeKo-1Cell Cycle Analysis25-50 µM24-48 hours[4]
General Tumor Cell Lines
VariousCell Cycle Arrest~15 µM (average)Not Specified[5]

Mechanism of Action

Seliciclib is a purine (B94841) analog that functions as a competitive inhibitor of the ATP-binding site on several cyclin-dependent kinases (CDKs).[6][7] Its primary targets include CDK2/cyclin E, CDK7/cyclin H, and CDK9/cyclin T.[3][8] Inhibition of these kinases disrupts cell cycle progression and can induce apoptosis (programmed cell death).[5][9] A key mechanism of Seliciclib-induced apoptosis involves the inhibition of RNA Polymerase II-dependent transcription, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1.[1][3][8]

Seliciclib_Mechanism_of_Action Mechanism of Action of Seliciclib cluster_cdks Cyclin-Dependent Kinases (CDKs) cluster_cellular_processes Cellular Processes Seliciclib Seliciclib (Roscovitine) CDK2 CDK2/Cyclin E Seliciclib->CDK2 inhibits CDK7 CDK7/Cyclin H Seliciclib->CDK7 inhibits CDK9 CDK9/Cyclin T Seliciclib->CDK9 inhibits CellCycle Cell Cycle Progression CDK2->CellCycle promotes Transcription RNA Polymerase II Transcription CDK7->Transcription promotes CDK9->Transcription promotes Apoptosis Apoptosis CellCycle->Apoptosis Arrest can lead to Mcl1 Mcl-1 (Anti-apoptotic protein) Transcription->Mcl1 leads to synthesis of Mcl1->Apoptosis inhibits Seliciclib_Workflow General In Vitro Experimental Workflow for Seliciclib cluster_assays Downstream Assays start Start: Cell Culture seeding Cell Seeding (e.g., 96-well or 6-well plates) start->seeding treatment Seliciclib Treatment (Dose-response & Time-course) seeding->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., TUNEL, Annexin V) incubation->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubation->cell_cycle western_blot Western Blot (e.g., for Mcl-1, p-STAT3) incubation->western_blot data_analysis Data Analysis (IC50, % Apoptosis, etc.) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

References

Dissolving Rescovitine for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rescovitine, also known as Seliciclib or CYC202, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), making it a valuable tool in cancer research and cell cycle studies. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution, storage, and use of this compound in both in vitro and in vivo laboratory settings.

Chemical Properties and Solubility

This compound is a purine (B94841) analog that is sparingly soluble in aqueous solutions but exhibits good solubility in various organic solvents. Understanding its solubility profile is the first step in preparing solutions for experimental use.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)≥17.72 mg/mL to 200 mg/mL[1][2]
Ethanol (EtOH)≥53.5 mg/mL to 200 mg/mL[1][2]
Chloroform50 mg/mL[3]
Dimethylformamide (DMF)3 mg/mL[4]
Ethanol:PBS (pH 7.2) (1:2)~0.3 mg/mL[4]
WaterInsoluble[1]

Preparation of Stock Solutions

For most laboratory applications, a concentrated stock solution of this compound is prepared in an organic solvent, which is then further diluted in aqueous media for working solutions. DMSO is the most commonly used solvent for preparing stock solutions.

Protocol 2.1: Preparation of a 20 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 354.45 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 20 mM stock solution, you will need:

    • Mass (g) = 20 mmol/L * 1 L/1000 mL * 354.45 g/mol * 1 mL = 0.007089 g = 7.09 mg

  • Weigh the this compound: Accurately weigh out approximately 7.1 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Once in solution, this compound is stable for up to 3 months when stored properly.[5] The lyophilized powder is stable for at least 24 months at -20°C.[5]

In Vitro Experimental Protocols

This compound is widely used in cell culture experiments to study its effects on cell cycle progression, apoptosis, and signaling pathways.

Protocol 3.1: General Protocol for Treating Cultured Cells with this compound

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 20 mM in DMSO)

  • Sterile pipette tips and culture plates (e.g., 6-well or 96-well plates)

Procedure:

  • Cell Seeding: Seed the cells in a culture plate at a density that allows for logarithmic growth during the treatment period. A typical seeding density for a 6-well plate is 0.5 x 10^6 cells per well.[6] Allow the cells to adhere and grow for 16-24 hours.[6]

  • Prepare Working Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 20 µM in 2 mL of medium, add 2 µL of the 20 mM stock solution. The final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[7]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration used.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 4-24 hours or longer, depending on the experimental endpoint).[5]

  • Endpoint Analysis: Following treatment, cells can be harvested for various downstream analyses such as cell viability assays (MTT), cell cycle analysis by flow cytometry, or protein analysis by Western blotting.

Workflow for In Vitro Cell-Based Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in Culture Plate prepare_working Prepare this compound Working Solution treat_cells Treat Cells with this compound prepare_working->treat_cells incubate Incubate for a Defined Period treat_cells->incubate harvest_cells Harvest Cells incubate->harvest_cells endpoint_assay Perform Endpoint Assays (e.g., MTT, Flow Cytometry, Western Blot) harvest_cells->endpoint_assay

Workflow for a typical in vitro experiment with this compound.

In Vivo Experimental Protocols

For in vivo studies, this compound is typically administered via intraperitoneal (IP) injection or oral gavage. The formulation must be carefully prepared to ensure solubility and minimize toxicity to the animal.

Protocol 4.1: Preparation of this compound for Intraperitoneal (IP) Injection in Mice

This protocol is adapted from a formulation used in published studies.[8]

Materials:

  • This compound powder

  • Sterile DMSO

  • Sterile Polyethylene (B3416737) glycol 300 (PEG300)

  • Sterile Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes and syringes

Procedure (for a 50 mg/kg dose):

  • Prepare the Vehicle: A common vehicle for IP injection consists of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Calculate the required concentration: For a 50 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the required concentration is 12.5 mg/mL.

  • Dissolve this compound:

    • First, dissolve the required amount of this compound in DMSO.

    • Sequentially add PEG300, Tween 80, and finally saline, mixing thoroughly after each addition to ensure a clear solution.

  • Administration: Administer the solution via intraperitoneal injection. Ensure the solution is at room temperature before injection to minimize discomfort to the animal.

Protocol 4.2: Preparation of this compound for Oral Gavage in Mice

Materials:

  • This compound powder

  • Sterile DMSO

  • Sterile Polyethylene glycol (e.g., PEG400) or Carboxymethylcellulose (CMC)

  • Sterile Tween 80

  • Sterile water or saline

Procedure:

  • Prepare the Vehicle: A common vehicle for oral gavage is a suspension in 1% DMSO, 30% polyethylene glycol, and 1% Tween 80 in water.

  • Prepare the Suspension:

    • Dissolve the required amount of this compound in DMSO.

    • Add the polyethylene glycol and Tween 80 and mix well.

    • Bring the solution to the final volume with sterile water or saline and mix to form a homogenous suspension.

  • Administration: Administer the suspension using a proper gavage needle.

Mechanism of Action and Signaling Pathways

This compound primarily exerts its effects by inhibiting the activity of cyclin-dependent kinases, which are key regulators of the cell cycle and transcription. The inhibition of these kinases leads to a cascade of downstream events, ultimately resulting in cell cycle arrest and apoptosis.

Signaling Pathway of this compound Action

G cluster_input Inhibitor cluster_targets Primary Targets cluster_downstream Downstream Effects cluster_outcome Cellular Outcome This compound This compound CDK1 CDK1 This compound->CDK1 CDK2 CDK2 This compound->CDK2 CDK5 CDK5 This compound->CDK5 CDK7 CDK7 This compound->CDK7 CDK9 CDK9 This compound->CDK9 p53 p53 (activated) This compound->p53 activates Bcl2_family Bcl-2 family (pro-apoptotic shift) This compound->Bcl2_family MAPK MAPK pathway (activated) This compound->MAPK NFkB NF-κB pathway (inhibited) This compound->NFkB CellCycleArrest Cell Cycle Arrest CDK1->CellCycleArrest promotes G2/M transition pRb pRb (dephosphorylated) CDK2->pRb phosphorylates CDK2->CellCycleArrest promotes G1/S transition E2F E2F (inactive) pRb->E2F inhibits E2F->CellCycleArrest promotes S-phase entry p21 p21 (upregulated) p53->p21 Apoptosis Apoptosis p53->Apoptosis p21->CDK2 Bcl2_family->Apoptosis CellCycleArrest->Apoptosis

Simplified signaling pathway of this compound's mechanism of action.

Explanation of the Pathway:

This compound directly inhibits a range of CDKs. Inhibition of CDK1 and CDK2 leads to the dephosphorylation of the Retinoblastoma protein (pRb).[9] Hypophosphorylated pRb sequesters the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus causing cell cycle arrest.[9] this compound also activates the tumor suppressor p53, which in turn upregulates the CDK inhibitor p21, further reinforcing the cell cycle block.[10] Additionally, this compound modulates the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members and inducing apoptosis.[11] It also impacts other signaling cascades, including the activation of the MAPK pathway and inhibition of the NF-κB pathway.[9][12]

Safety Precautions

This compound is a potent chemical and should be handled with appropriate safety precautions.

  • Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and solutions.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

The successful use of this compound in a laboratory setting is contingent upon its correct dissolution and handling. The protocols and information provided in these application notes offer a comprehensive guide for researchers to prepare and use this compound effectively for both in vitro and in vivo experiments, ensuring reliable and reproducible results in the study of cell cycle regulation and cancer therapeutics.

References

Application Notes and Protocols for Inducing Apoptosis in HeLa Cells with Roscovitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roscovitine (B1683857), a purine (B94841) derivative, is a selective inhibitor of cyclin-dependent kinases (CDKs).[1][2] By targeting the ATP-binding pocket of CDKs, Roscovitine effectively disrupts the cell cycle, leading to cell cycle arrest and, subsequently, apoptosis in various cancer cell lines, including HeLa cervical cancer cells.[1][2][3] This property makes Roscovitine a compound of significant interest in cancer research and drug development. These application notes provide detailed protocols for the induction and analysis of apoptosis in HeLa cells treated with Roscovitine, along with expected quantitative outcomes.

Mechanism of Action of Roscovitine-Induced Apoptosis in HeLa Cells

Roscovitine induces apoptosis in HeLa cells through a multi-faceted mechanism primarily initiated by the inhibition of CDKs. This inhibition leads to a G2/M phase cell cycle arrest.[3] The apoptotic cascade is further mediated by the activation of the p53 tumor suppressor protein and a shift in the balance of the Bcl-2 family of proteins.[4] Specifically, Roscovitine treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2] This altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[2][5] The loss of mitochondrial integrity leads to the release of pro-apoptotic factors into the cytoplasm, ultimately activating executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.

Roscovitine Roscovitine CDKs CDK Inhibition Roscovitine->CDKs p53 p53 Activation Roscovitine->p53 Bcl2 Bcl-2 (anti-apoptotic) Expression Roscovitine->Bcl2 - Bax Bax (pro-apoptotic) Expression Roscovitine->Bax + CellCycle G2/M Cell Cycle Arrest CDKs->CellCycle p53->Bax + MMP Mitochondrial Membrane Potential Disruption Bcl2->MMP inhibits Bax->MMP promotes Caspases Caspase-3/7 Activation MMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of Roscovitine-induced apoptosis in HeLa cells.

Experimental Workflow

The following diagram outlines the general workflow for studying Roscovitine-induced apoptosis in HeLa cells.

cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis Culture HeLa Cell Culture Treatment Roscovitine Treatment (Dose-Response & Time-Course) Culture->Treatment AnnexinV Annexin V/PI Staining (Flow Cytometry) Treatment->AnnexinV Caspase Caspase-3/7 Activity Assay Treatment->Caspase Western Western Blot (Bcl-2, Bax) Treatment->Western Data Quantitative Analysis AnnexinV->Data Caspase->Data Western->Data

Caption: General experimental workflow for analyzing Roscovitine-induced apoptosis.

Quantitative Data Summary

The following tables summarize the expected quantitative results from treating HeLa cells with Roscovitine, based on published data.

Table 1: Dose-Dependent Effect of Roscovitine on HeLa Cell Viability (24 hours)

Roscovitine Concentration (µM)Cell Viability Loss (%)
10Not specified
15Not specified
2025%[5]
5050%[5]

Table 2: Time-Course of HeLa Cell Proliferation with 20 µM Roscovitine

Treatment Duration (hours)Number of Viable Cells (relative to control)
24Significantly reduced[6]
48Further reduced[6]
72Continued reduction[6]

Table 3: Dose-Dependent Induction of Apoptosis by Roscovitine in HeLa Cells (24 hours)

Roscovitine Concentration (µM)Fold Increase in Apoptosis (vs. Control)
101.65[5]
151.85[5]
202.0[5]

Table 4: Effect of 20 µM Roscovitine on Mitochondrial Membrane Potential (MMP) in HeLa Cells

Treatment Duration (hours)MMP Loss (%)
2445%[5]
4865%[5]

Experimental Protocols

HeLa Cell Culture and Roscovitine Treatment
  • Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed HeLa cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that will allow for exponential growth during the treatment period. For example, seed 1 x 10^5 cells/well in a 6-well plate.[6]

  • Roscovitine Preparation: Prepare a stock solution of Roscovitine in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 20, 50 µM).

  • Treatment: Replace the culture medium with the Roscovitine-containing medium. For control cells, use medium with an equivalent concentration of DMSO. Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This protocol is for the detection of apoptosis by flow cytometry.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

This protocol describes a fluorometric or luminometric assay for caspase-3/7 activity.

  • Cell Seeding: Seed HeLa cells in a white-walled 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Roscovitine for the desired time.

  • Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a substrate (e.g., containing the DEVD sequence) with a buffer.

  • Lysis and Substrate Cleavage: Add an equal volume of the caspase-3/7 reagent to each well. This reagent also contains a component to lyse the cells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence (e.g., excitation ~490 nm, emission ~520 nm) or luminescence using a plate reader.

  • Analysis: The signal is proportional to the caspase-3/7 activity. Express the results as a fold change relative to the untreated control.

Western Blot Analysis for Bcl-2 and Bax
  • Cell Lysis: After Roscovitine treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 and Bax overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of Bcl-2 and Bax to the loading control and express the results as a fold change relative to the untreated control.

References

(R)-Roscovitine In Vivo Administration in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Roscovitine , also known as Seliciclib or CYC202, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2] Its ability to modulate the cell cycle and induce apoptosis has made it a subject of extensive investigation in various disease models, particularly in oncology and neurology.[1][3] This document provides detailed application notes and protocols for the in vivo administration of (R)-Roscovitine in mouse models, based on published preclinical studies.

Pharmacokinetics and Metabolism in Mice

Understanding the metabolic fate of (R)-Roscovitine is crucial for designing effective in vivo studies. In mice, (R)-Roscovitine is rapidly metabolized.[4][5][6] The primary metabolic transformation is the oxidation of the hydroxymethyl group on the purine (B94841) C2 substituent, resulting in a carboxylic acid metabolite (COOH-R-roscovitine).[4][5][7] This metabolite is significantly less active than the parent compound, indicating that this metabolic pathway is a deactivation route.[4][5]

Following administration of a 50 mg/kg dose in mice, the carboxylic acid metabolite shows a 4.5-fold higher area under the curve (AUC) compared to (R)-Roscovitine itself, irrespective of the administration route (intravenous, intraperitoneal, or oral).[4][5][8] Urinary excretion of unchanged (R)-Roscovitine is minimal, accounting for only 0.02% of the administered dose, while the COOH-R-roscovitine metabolite constitutes 65-68% of the dose excreted in urine.[4][5][8]

Data Presentation: In Vivo Administration of (R)-Roscovitine in Mouse Models

The following tables summarize the quantitative data from various preclinical studies involving the administration of (R)-Roscovitine in different mouse models.

Table 1: (R)-Roscovitine Administration in Cancer Xenograft Mouse Models
Mouse ModelCancer TypeAdministration RouteDosageFrequencyDurationOutcome
Nude MiceLovo Human Colorectal TumorIntraperitoneal (i.p.)100 mg/kg3 times daily5 days45% reduction in tumor growth.[2][9][10]
Nude MiceMESSA-DX5 Human Uterine XenograftOral (p.o.)500 mg/kg3 times daily4 days62% reduction in tumor growth.[2][9][10]
Nude MiceEndocrine-Resistant Breast CancerOral (p.o.)100 mg/kgDaily10 daysSignificant attenuation of tumor growth.[11]
Nude MiceHT29 Human Colon CancerIntraperitoneal (i.p.)10 and 40 mg/kgNot SpecifiedNot Specified68% and 80% tumor reduction, respectively.[1][10]
B6D2F1 MiceOsteosarcoma Tumor XenograftOral (p.o.)300 mg/kgDailyNot Specified55% reduction in tumor weight.[1][10]
Nude MiceMCF7 Breast Cancer XenograftOral (p.o.)400 mg/kgTwice a dayNot Specified70% inhibition of tumor growth.[1]
Nude MiceHCT116 Human Colon CancerOral (p.o.)500 mg/kgNot Specified5 days79% reduction in tumor growth.[2][10]
Athymic Nude MiceA4573 Ewing's SarcomaIntraperitoneal (i.p.)50 mg/kgDaily5 days or two 5-day series with a 2-day breakSignificant slowing of tumor growth.[12][13]
Table 2: (R)-Roscovitine Administration in Other Mouse Models
Mouse ModelDisease/ConditionAdministration RouteDosageFrequencyDurationOutcome
C57BL/6 MiceGraft-versus-Host Disease (GvHD)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedBlocked expansion of alloreactive T cells and protection from lethal acute GvHD.[14]
MiceBone Cancer PainIntrathecal5, 10, or 20 µgSingle doseNot SpecifiedReduced mechanical allodynia and thermal hyperalgesia.[1][2]
MiceTransient Middle Cerebral Artery Occlusion (tMCAo)Intraperitoneal (i.p.)Not Specified15 min before surgery and 1 & 3 hours post-surgerySingle eventDecreased neurological score 24 hours post-MCAo.[15]

Experimental Protocols

Protocol 1: Preparation of (R)-Roscovitine for Intraperitoneal (i.p.) Injection

This protocol is based on commonly used solvent systems for preclinical in vivo studies.

Materials:

  • (R)-Roscovitine powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tween 80

  • N,N-dimethylacetamide (DMA)

  • PEG400

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Solubilization: Due to its poor water solubility, (R)-Roscovitine requires a co-solvent system for i.p. administration. A commonly suggested vehicle is a mixture of 1% DMSO, 10% Tween 80, 20% N,N-dimethylacetamide, and 69% PEG400.[16]

    • First, dissolve the (R)-Roscovitine powder in DMSO to create a stock solution.

    • In a separate sterile tube, prepare the vehicle by mixing the appropriate volumes of Tween 80, N,N-dimethylacetamide, and PEG400.

    • Add the (R)-Roscovitine/DMSO stock solution to the vehicle mixture and vortex thoroughly until a clear solution is obtained.

  • Dilution (if necessary): The final concentration should be calculated based on the desired dosage (mg/kg) and the injection volume (typically 5-10 mL/kg for mice). If a lower concentration is needed, the prepared stock can be further diluted with the same vehicle or sterile saline, ensuring the final DMSO concentration remains low to avoid toxicity.

  • Administration:

    • Use a sterile syringe with an appropriate gauge needle (e.g., 27-30G).

    • Administer the solution via intraperitoneal injection into the lower quadrant of the mouse's abdomen.

    • It is recommended to use the prepared solution promptly after mixing.[16]

Protocol 2: General Workflow for an In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of (R)-Roscovitine.

1. Animal Model and Tumor Cell Implantation:

  • Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor xenografts.
  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in sterile PBS or Matrigel) into the flank of each mouse.

2. Tumor Growth and Randomization:

  • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
  • Calculate tumor volume using the formula: Volume = (length x width^2) / 2.
  • Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

3. (R)-Roscovitine Administration:

  • Prepare the (R)-Roscovitine formulation as described in Protocol 1 or an appropriate formulation for the chosen administration route (e.g., oral gavage).
  • Administer the drug to the treatment group according to the planned dosage and schedule (e.g., 100 mg/kg, i.p., daily for 5 days).
  • Administer the vehicle alone to the control group.

4. Monitoring and Endpoint Analysis:

  • Continue to monitor tumor growth and the general health of the mice (body weight, behavior) throughout the study.
  • At the end of the study, euthanize the mice and excise the tumors.
  • Measure the final tumor volume and weight for comparison between groups.
  • Tumor tissue can be further processed for histological analysis (e.g., H&E staining), immunohistochemistry (e.g., for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3), or molecular analysis (e.g., Western blotting for CDK pathway proteins).

Mandatory Visualizations

Signaling Pathway of (R)-Roscovitine Action

Roscovitine_Signaling_Pathway cluster_G1_S G1/S Transition cluster_Transcription Transcription cluster_Apoptosis Apoptosis Regulation CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F pRb p-Rb (Inactive) pRb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Arrest Cell Cycle Arrest S_Phase_Genes->Cell_Cycle_Arrest Leads to CDK7 CDK7 RNA_Pol_II RNA Polymerase II CDK7->RNA_Pol_II Phosphorylates CDK9 CDK9 CDK9->RNA_Pol_II Phosphorylates p_RNA_Pol_II p-RNA Pol II (Active) Gene_Transcription Gene Transcription p_RNA_Pol_II->Gene_Transcription Gene_Transcription->Cell_Cycle_Arrest Leads to Mcl1 Mcl-1 (Anti-apoptotic) Apoptosis Apoptosis Mcl1->Apoptosis Roscovitine (R)-Roscovitine Roscovitine->CDK2_CyclinE Inhibits Roscovitine->CDK7 Inhibits Roscovitine->CDK9 Inhibits Roscovitine->Mcl1 Downregulates

Caption: (R)-Roscovitine inhibits CDK2, CDK7, and CDK9, leading to cell cycle arrest and apoptosis.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start cell_culture Tumor Cell Culture and Preparation start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Randomization into Groups (Control vs. Treatment) tumor_growth->randomization treatment_phase Treatment Phase: (R)-Roscovitine vs. Vehicle randomization->treatment_phase monitoring Ongoing Monitoring: Tumor Volume & Animal Health treatment_phase->monitoring endpoint Study Endpoint: Euthanasia & Tumor Excision monitoring->endpoint analysis Data Analysis: Tumor Weight/Volume, Histology, Molecular Analysis endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: A typical workflow for assessing the in vivo anti-tumor efficacy of (R)-Roscovitine.

References

Application Notes and Protocols for Roscovitine Treatment of Non-Small Cell Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roscovitine (B1683857), also known as Seliciclib or CYC202, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] As a 2,6,9-substituted purine (B94841) analog, it functions by competing with ATP for the binding site on several key CDKs, thereby disrupting the cell cycle and inducing apoptosis in cancerous cells.[1][4] These application notes provide a comprehensive overview of the use of Roscovitine for the in vitro treatment of non-small cell lung cancer (NSCLC) cell lines, including detailed protocols for key experimental assays and a summary of its effects on cellular mechanisms.

Roscovitine primarily targets CDK1, CDK2, CDK5, CDK7, and CDK9, while showing poor inhibition of CDK4 and CDK6.[1] This targeted inhibition leads to cell cycle arrest, typically in the G0, G1, S, or G2/M phases, depending on the cell line, dose, and duration of treatment.[1] Furthermore, Roscovitine has been demonstrated to induce apoptosis through the downregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and XIAP, and the upregulation of pro-apoptotic proteins like p53.[1][5]

These characteristics make Roscovitine a valuable tool for NSCLC research, offering a targeted approach to inhibit cancer cell proliferation. This document serves as a guide for utilizing Roscovitine in a laboratory setting to investigate its therapeutic potential against NSCLC.

Data Presentation

The following tables summarize the quantitative data on the efficacy of Roscovitine in inhibiting various CDKs and its cytotoxic and anti-proliferative effects on NSCLC cell lines.

Table 1: Inhibitory Activity of Roscovitine against Cyclin-Dependent Kinases

Target CDKIC50 (µM)
CDK1/cyclin B0.65[1]
CDK2/cyclin A0.70[1]
CDK2/cyclin E0.70[1]
CDK5/p250.16[1]
CDK7/cyclin H0.46[1]
CDK9/cyclin T10.60[1]
CDK4/cyclin D1>100[1]
CDK6/cyclin D3>100[1]

Table 2: Anti-proliferative and Cytotoxic Effects of Roscovitine on NSCLC Cell Lines

Cell LineAssay TypeIC50/GI50 (µM)Incubation TimeReference
NSCLC (unspecified)Sulforhodamine BGI50: 23.648 hours[6]
A549MTTIC50: 2.1848 hours[6]
A549AntiproliferativeSignificant inhibition at 12, 25, 502-3 days[7]
A549AntiproliferativeIC50: 13.30 ± 1.05Not Specified[8]
Various Cancer Cell LinesVariousAverage IC50: ~15Not Specified[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of Roscovitine and a general experimental workflow for its evaluation in NSCLC cell lines.

Roscovitine_Mechanism_of_Action Roscovitine Roscovitine CDKs CDK1, CDK2, CDK5, CDK7, CDK9 Roscovitine->CDKs Rb Rb Phosphorylation CDKs->Rb RNA_Pol_II RNA Polymerase II Phosphorylation CDKs->RNA_Pol_II E2F E2F Release Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Inhibition leads to Transcription Transcription of Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-2) RNA_Pol_II->Transcription Apoptosis Apoptosis Transcription->Apoptosis Inhibition promotes

Caption: Mechanism of Roscovitine in inducing cell cycle arrest and apoptosis.

Experimental_Workflow start Start: NSCLC Cell Culture treatment Treat cells with varying concentrations of Roscovitine start->treatment incubation Incubate for defined time periods (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (MTT/SRB) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle western_blot Western Blot Analysis (CDK pathway proteins) incubation->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on Roscovitine's Efficacy data_analysis->conclusion

Caption: General experimental workflow for evaluating Roscovitine.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of Roscovitine on NSCLC cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Roscovitine on NSCLC cell lines.[9][10][11]

Materials:

  • NSCLC cell lines (e.g., A549, H1299, H460)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Roscovitine stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count NSCLC cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Roscovitine Treatment:

    • Prepare serial dilutions of Roscovitine in complete culture medium from a stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the Roscovitine dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following Roscovitine treatment.[12][13][14][15][16]

Materials:

  • NSCLC cells treated with Roscovitine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat NSCLC cells with the desired concentrations of Roscovitine for the appropriate time.

    • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of NSCLC cells after Roscovitine treatment.[17][18][19][20][21][22]

Materials:

  • NSCLC cells treated with Roscovitine

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest the treated cells and wash them with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in the cell cycle and apoptosis pathways following Roscovitine treatment.[4][5][23][24][25][26]

Materials:

  • NSCLC cells treated with Roscovitine

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against CDK2, p-Rb, Cyclin D1, PARP, Caspase-3, Bcl-2, Mcl-1, p53, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated cells with RIPA buffer.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin) to normalize protein levels.

Conclusion

Roscovitine demonstrates significant potential as an anti-cancer agent against non-small cell lung cancer by effectively inhibiting key CDKs, leading to cell cycle arrest and apoptosis. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the therapeutic efficacy and underlying molecular mechanisms of Roscovitine in NSCLC. While preclinical data is promising, the results from clinical trials have been mixed, highlighting the need for further research to identify patient populations that may benefit most from Roscovitine treatment, potentially in combination with other therapies.[27][28][29][30]

References

Application of Seliciclib in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seliciclib (also known as Roscovitine or CYC202) is a small-molecule inhibitor of cyclin-dependent kinases (CDKs). It competitively binds to the ATP-binding site of several CDKs, with particular potency against CDK1, CDK2, CDK5, CDK7, and CDK9.[1] In the context of neurodegenerative diseases, the inhibition of CDK5 is of significant interest. Aberrant CDK5 activity, often triggered by the cleavage of its activator p35 to the more stable p25, is a key pathological feature in several neurodegenerative conditions, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). This hyperactivation of CDK5 leads to the hyperphosphorylation of various substrates, contributing to neuronal dysfunction and death. Seliciclib's ability to cross the blood-brain barrier and inhibit CDK5 makes it a valuable tool for studying the role of this kinase in neurodegeneration and a potential therapeutic candidate.[2][3]

These application notes provide a summary of the quantitative effects of Seliciclib in preclinical models, detailed protocols for key experiments, and diagrams of the relevant signaling pathways.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Seliciclib

This table summarizes the half-maximal inhibitory concentrations (IC50) of Seliciclib against various cyclin-dependent kinases, demonstrating its selectivity profile.

Kinase TargetIC50 (µM)Source
CDK1/cyclin B2.7[1]
CDK2/cyclin E0.1[1]
CDK5/p25Not specified
CDK7/cyclin H0.5[1]
CDK9/cyclin T0.8[1]
Table 2: Quantitative Effects of Seliciclib in Preclinical Neurodegenerative Models

This table presents available quantitative data on the effects of Seliciclib (Roscovitine) in various in vitro and in vivo models of neurodegeneration.

Disease ModelExperimental SystemTreatmentOutcome MeasureResultSource
Optic Nerve CrushRat Retina (in vivo)Intravitreal RoscovitinePhosphorylated Tau LevelsReduced by 1.6 to 3.5-fold compared to control.[4][5][4][5]
Huntington's DiseasezQ175 HD Mouse Brain (in vivo)Roscovitine (25 mg/kg or 50 mg/kg, IP for 3 weeks)CDK5 ActivityStatistically significant reduction in CDK5 activity.[2][3][6][2][3][6]
Parkinson's DiseaseMPP+-treated cells (in vitro)RoscovitineP25 and Cdk5 protein expressionReduced expression levels.[7][7]
Parkinson's DiseaseMPP+-treated cells (in vitro)RoscovitineDopamine (B1211576) releaseIncreased dopamine release.[7][7]

Signaling Pathways and Experimental Workflows

Alzheimer's Disease: CDK5-Mediated Tau Hyperphosphorylation and Aβ Production

In Alzheimer's disease, the accumulation of amyloid-beta (Aβ) peptides leads to an increase in intracellular calcium, which in turn activates calpain. Calpain cleaves the CDK5 activator p35 into the more stable and potent activator p25. The resulting hyperactivation of CDK5 leads to the hyperphosphorylation of tau protein. Hyperphosphorylated tau detaches from microtubules, leading to microtubule instability and the formation of neurofibrillary tangles (NFTs), a hallmark of AD. Furthermore, aberrant CDK5 activity can also contribute to increased Aβ production by phosphorylating substrates involved in the processing of amyloid precursor protein (APP).[8] Seliciclib, by inhibiting CDK5, can potentially mitigate these pathological processes.

cluster_upstream Upstream Events cluster_cdk5 CDK5 Activation cluster_downstream Downstream Pathology Amyloid-beta Amyloid-beta Calcium_Influx Calcium_Influx Amyloid-beta->Calcium_Influx Calpain_Activation Calpain_Activation Calcium_Influx->Calpain_Activation p35_Cleavage p35_Cleavage Calpain_Activation->p35_Cleavage p25 p25 p35_Cleavage->p25 CDK5_p25_Complex CDK5/p25 (Hyperactive) p25->CDK5_p25_Complex CDK5 CDK5 CDK5->CDK5_p25_Complex Tau_Hyperphosphorylation Tau_Hyperphosphorylation CDK5_p25_Complex->Tau_Hyperphosphorylation APP_Processing Altered APP Processing CDK5_p25_Complex->APP_Processing Microtubule_Destabilization Microtubule_Destabilization Tau_Hyperphosphorylation->Microtubule_Destabilization NFT_Formation Neurofibrillary Tangle Formation Microtubule_Destabilization->NFT_Formation Neuronal_Dysfunction Neuronal_Dysfunction NFT_Formation->Neuronal_Dysfunction Abeta_Production Increased Aβ Production APP_Processing->Abeta_Production Abeta_Production->Neuronal_Dysfunction Seliciclib Seliciclib Seliciclib->CDK5_p25_Complex Inhibits

CDK5 signaling in Alzheimer's disease and Seliciclib's point of intervention.
Parkinson's Disease: CDK5 in MPTP-Induced Neurotoxicity

In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease, the neurotoxin leads to the selective degeneration of dopaminergic neurons in the substantia nigra. This process involves the activation of CDK5.[9] Aberrant CDK5 activity contributes to neuronal death through the phosphorylation of various substrates, including myocyte enhancer factor 2 (MEF2), which is a transcription factor crucial for neuronal survival, and peroxiredoxin 2 (Prx2), an antioxidant enzyme.[10][11][12] Phosphorylation of these substrates by hyperactive CDK5 impairs their protective functions, leading to increased oxidative stress and apoptosis of dopaminergic neurons. Seliciclib, by inhibiting CDK5, can potentially protect these neurons from MPTP-induced toxicity.

cluster_upstream Neurotoxic Insult cluster_cdk5 CDK5 Activation cluster_downstream Downstream Effects MPTP MPTP MPP_plus MPP+ MPTP->MPP_plus p25_Formation p25 Formation MPP_plus->p25_Formation CDK5_p25_Complex CDK5/p25 (Hyperactive) p25_Formation->CDK5_p25_Complex CDK5 CDK5 CDK5->CDK5_p25_Complex MEF2_Phosphorylation MEF2 Phosphorylation CDK5_p25_Complex->MEF2_Phosphorylation Prx2_Phosphorylation Prx2 Phosphorylation CDK5_p25_Complex->Prx2_Phosphorylation Neuronal_Survival_Inhibition Inhibition of Neuronal Survival MEF2_Phosphorylation->Neuronal_Survival_Inhibition Oxidative_Stress Increased Oxidative Stress Prx2_Phosphorylation->Oxidative_Stress Dopaminergic_Neuron_Death Dopaminergic Neuron Death Neuronal_Survival_Inhibition->Dopaminergic_Neuron_Death Oxidative_Stress->Dopaminergic_Neuron_Death Seliciclib Seliciclib Seliciclib->CDK5_p25_Complex Inhibits

CDK5 signaling in Parkinson's disease and Seliciclib's point of intervention.
Huntington's Disease: CDK5 and Mutant Huntingtin

In Huntington's disease, the mutant huntingtin (mHTT) protein with an expanded polyglutamine tract is central to the pathology. CDK5 has been shown to phosphorylate both wild-type and mutant huntingtin.[8][9][13][14] The phosphorylation of huntingtin by CDK5 can influence its cleavage, aggregation, and toxicity. For instance, CDK5-mediated phosphorylation at specific sites can reduce the cleavage of mHTT by caspases, which is a critical step in its toxic cascade.[13] Conversely, alterations in CDK5 activity have been observed in HD models, suggesting a complex role in the disease process.[13] Roscovitine (Seliciclib) has been shown to inhibit CDK5 activity in the brains of HD mice and reduce the phosphorylation of mHTT, suggesting a potential therapeutic avenue.[2][3]

cluster_upstream Upstream Factors cluster_htt Huntingtin Phosphorylation cluster_downstream Downstream Consequences DNA_Damage DNA_Damage CDK5_Activation CDK5 Activation DNA_Damage->CDK5_Activation p_mHTT Phosphorylated mHTT CDK5_Activation->p_mHTT Phosphorylates mHTT Mutant Huntingtin (mHTT) mHTT->p_mHTT mHTT_Cleavage Reduced mHTT Cleavage p_mHTT->mHTT_Cleavage mHTT_Aggregation Reduced mHTT Aggregation mHTT_Cleavage->mHTT_Aggregation Neuronal_Toxicity Reduced Neuronal Toxicity mHTT_Aggregation->Neuronal_Toxicity Neuroprotection Neuroprotection Seliciclib Seliciclib Seliciclib->CDK5_Activation Inhibits

Role of CDK5 in Huntington's disease and the effect of Seliciclib.

Experimental Protocols

Western Blot Analysis of Phosphorylated Tau

Objective: To quantify the levels of phosphorylated and total tau in cell lysates or brain tissue homogenates following treatment with Seliciclib.

Materials:

  • Primary antibodies: anti-phospho-tau (specific to the phosphorylation site of interest, e.g., AT8 for pSer202/pThr205), anti-total-tau.

  • Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20).

  • Chemiluminescent substrate (ECL).

  • Imaging system for chemiluminescence detection.

Procedure:

  • Sample Preparation:

    • For cell cultures: Wash cells with ice-cold PBS and lyse with lysis buffer.

    • For tissue: Homogenize brain tissue in lysis buffer on ice.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phosphorylated tau overnight at 4°C.

    • Wash the membrane three times with wash buffer for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with wash buffer for 10 minutes each.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated tau signal to the total tau signal to determine the relative phosphorylation level.

Morris Water Maze for Cognitive Assessment in Alzheimer's Disease Mouse Models

Objective: To assess spatial learning and memory in transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) treated with Seliciclib.

Materials:

  • Circular water tank (120-150 cm in diameter).

  • Escape platform.

  • Water opacifier (e.g., non-toxic white paint).

  • Video tracking system and software.

  • Visual cues placed around the room.

Procedure:

  • Acclimation: Handle the mice for several days before the experiment to reduce stress.

  • Cued Training (Visible Platform):

    • For 1-2 days, train the mice to find a visible platform marked with a flag. The starting position should be varied for each trial. This ensures the mice learn the basic task of escaping the water by climbing onto a platform.

  • Acquisition Phase (Hidden Platform):

    • For 5-7 consecutive days, place the mice in the pool at one of four starting positions (North, South, East, West) in a quasi-random order.

    • The platform is hidden 1-2 cm beneath the surface of the opaque water in a fixed location (e.g., the center of one quadrant).

    • Allow each mouse to swim for a maximum of 60 seconds to find the platform. If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.

  • Probe Trial:

    • 24 hours after the last acquisition trial, remove the platform from the pool.

    • Place the mouse in the pool from a novel starting position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Analyze the escape latency and path length across the acquisition days to assess learning.

    • Analyze the time spent in the target quadrant and platform crossings during the probe trial to assess memory retention.

Rotarod Test for Motor Coordination in Parkinson's Disease Mouse Models

Objective: To evaluate motor coordination and balance in a mouse model of Parkinson's disease (e.g., MPTP-treated mice) following Seliciclib administration.

Materials:

  • Rotarod apparatus for mice.

Procedure:

  • Training:

    • For 2-3 consecutive days prior to testing, train the mice on the rotarod at a constant low speed (e.g., 4-5 rpm) for a fixed duration (e.g., 5 minutes) to acclimate them to the apparatus.

  • Testing:

    • Place the mouse on the rotating rod.

    • Start the rotation, which gradually accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall from the rod.

    • Perform 3-5 trials per mouse with an inter-trial interval of at least 15-30 minutes.

  • Data Analysis:

    • Calculate the average latency to fall for each mouse.

    • Compare the average latency to fall between the Seliciclib-treated group and the vehicle-treated control group.

Filter Retardation Assay for Protein Aggregates in Huntington's Disease Models

Objective: To quantify the amount of insoluble mutant huntingtin (mHTT) aggregates in cell or tissue lysates from Huntington's disease models (e.g., R6/2 mice) treated with Seliciclib.

Materials:

  • Cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size).

  • Dot blot apparatus.

  • Lysis buffer (containing 2% SDS).

  • Wash buffer (e.g., 0.1% SDS in PBS).

  • Primary antibody against huntingtin (e.g., EM48).

  • Secondary antibody (e.g., HRP-conjugated).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Sample Preparation:

    • Lyse cells or homogenize brain tissue in lysis buffer containing SDS.

    • Boil the samples for 5 minutes.

    • Determine the protein concentration.

  • Filtration:

    • Equilibrate the cellulose acetate membrane in wash buffer.

    • Assemble the dot blot apparatus.

    • Load equal amounts of protein from each sample into the wells and apply a vacuum to filter the lysates through the membrane. Insoluble aggregates will be trapped on the membrane.

    • Wash the wells with wash buffer.

  • Immunodetection:

    • Disassemble the apparatus and block the membrane in a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary anti-huntingtin antibody overnight at 4°C.

    • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal.

    • Quantify the intensity of the dots, which corresponds to the amount of aggregated protein.

Conclusion

Seliciclib's mechanism of action as a CDK inhibitor, particularly its effect on CDK5, positions it as a significant research tool for investigating the pathophysiology of neurodegenerative diseases. The provided protocols and pathway diagrams offer a framework for researchers to explore the therapeutic potential of Seliciclib in models of Alzheimer's, Parkinson's, and Huntington's diseases. While the existing data demonstrates Seliciclib's ability to modulate key pathological markers at a cellular and biochemical level, further in vivo studies are warranted to fully elucidate its effects on behavioral and cognitive outcomes in these complex disorders.

References

Roscovitine: A Potent Inhibitor of HIV and Herpes Simplex Virus Replication

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Abstract

Roscovitine, a selective inhibitor of cyclin-dependent kinases (CDKs), has emerged as a significant tool in virology research, demonstrating potent inhibitory effects on the replication of both Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). By targeting host cell CDKs essential for viral life cycles, Roscovitine offers a unique mechanism of action that circumvents the challenge of drug resistance often associated with direct-acting antiviral agents. This document provides detailed application notes on the use of Roscovitine in HIV and HSV studies, summarizes key quantitative data, and offers comprehensive protocols for relevant experimental procedures.

Introduction

Roscovitine is a purine (B94841) analog that competitively inhibits the ATP-binding site of several key CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2] These kinases are crucial regulators of the cell cycle and transcription. Viruses, including HIV and HSV, have evolved to hijack the host cell's machinery for their own replication, often becoming dependent on the activity of these very CDKs. Roscovitine's ability to selectively inhibit these cellular kinases makes it a valuable agent for studying and potentially treating viral infections.[1][3]

In the context of HIV-1, Roscovitine has been shown to block viral transcription, a critical step in the viral replication cycle.[4] For Herpes Simplex Virus, Roscovitine disrupts multiple stages of the viral life cycle, including the transcription of immediate-early, early, and late genes, as well as viral DNA synthesis.[5][6]

These notes are intended to guide researchers in the effective use of Roscovitine for in vitro studies of HIV and HSV replication, providing a foundation for further investigation into its therapeutic potential.

Data Presentation: Quantitative Analysis of Roscovitine's Antiviral Activity

The following tables summarize the inhibitory concentrations of Roscovitine against HIV and HSV in various cell lines and experimental setups.

Table 1: Inhibitory Activity of Roscovitine against HIV-1

ParameterVirus/TargetCell LineValueReference(s)
IC50CDK9-~0.6 µM[4]
IC50CDK7-~0.6 µM[4]
IC50CDK2-0.7 µM[2]
IC50Cdc2 (CDK1)-0.65 µM[2]
IC50CDK5-0.16 µM[2]
Average IC50Mammalian Cell ProliferationVarious16 µM[2]

Table 2: Inhibitory Activity of Roscovitine against Herpes Simplex Virus (HSV)

ParameterVirusCell LineValueReference(s)
Effective ConcentrationHSV-1Vero (clone)75 µM (4-log reduction in replication)[7]
Effective ConcentrationHSV-1Vero100 µM (complete inhibition)[5][8]
Effective ConcentrationHSV-1HEL50 µM (complete inhibition)[5]
IC50HSV-1 (KOS6β)HepaRG17.39 µM[9]
IC50HSV-1 (dlx3.1-6β)HepaRG8.18 µM[9]

Signaling Pathways and Mechanisms of Action

Roscovitine's Impact on HIV-1 Replication

Roscovitine inhibits HIV-1 replication primarily by targeting host cell CDKs that are essential for the viral trans-activator of transcription (Tat) protein to function. Tat orchestrates the efficient transcription of the HIV-1 provirus by recruiting the positive transcription elongation factor b (P-TEFb), which is a complex of CDK9 and Cyclin T1, to the trans-activation response (TAR) element of the nascent viral RNA. Roscovitine's inhibition of CDK9 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, thereby stalling transcription elongation and suppressing the production of new viral particles. Additionally, Roscovitine can selectively induce apoptosis in HIV-1 infected cells.[1][4]

HIV_Roscovitine_Pathway Mechanism of Roscovitine Action in HIV-1 Replication cluster_transcription Transcription Elongation HIV_LTR HIV-1 LTR Tat Tat HIV_LTR->Tat recruits CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) Tat->CDK9_CyclinT1 recruits RNAPII RNA Pol II CDK9_CyclinT1->RNAPII phosphorylates Transcription Viral Transcription RNAPII->Transcription leads to Roscovitine Roscovitine Roscovitine->CDK9_CyclinT1 inhibits

Roscovitine inhibits HIV-1 transcription by targeting CDK9.
Roscovitine's Impact on Herpes Simplex Virus Replication

The replication of HSV is a temporally regulated cascade of gene expression: immediate-early (IE), early (E), and late (L) genes. Roscovitine has been shown to inhibit the transcription of all three classes of viral genes.[5] It prevents the initiation of HSV-1 transcription, a crucial first step in the replication cycle.[7] Furthermore, Roscovitine inhibits viral DNA synthesis, which is dependent on the expression of early genes.[6] The viral IE protein ICP0, a key transactivator, is also a target of Roscovitine's effects, with the drug altering its post-translational modification and inhibiting its function.[10] By targeting multiple, essential steps in the viral life cycle, Roscovitine effectively halts HSV replication.

HSV_Roscovitine_Pathway Mechanism of Roscovitine Action in HSV Replication Cellular_CDKs Cellular CDKs (CDK1, CDK2, CDK7, etc.) IE_Genes Immediate-Early (IE) Gene Transcription Cellular_CDKs->IE_Genes required for ICP0 ICP0 Function Cellular_CDKs->ICP0 modulates E_Genes Early (E) Gene Transcription IE_Genes->E_Genes activates DNA_Replication Viral DNA Replication E_Genes->DNA_Replication required for L_Genes Late (L) Gene Transcription DNA_Replication->L_Genes enables Virion_Assembly Virion Assembly L_Genes->Virion_Assembly leads to Roscovitine Roscovitine Roscovitine->Cellular_CDKs inhibits

Roscovitine inhibits multiple stages of the HSV replication cycle.

Experimental Protocols

The following are detailed protocols for key experiments used to study the effects of Roscovitine on HIV and HSV replication.

Protocol 1: Plaque Reduction Assay for HSV

This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

Plaque_Assay_Workflow Plaque Reduction Assay Workflow A Seed Vero cells in 24-well plates B Infect cells with HSV-1 at a low MOI A->B C Remove inoculum and add overlay medium containing serial dilutions of Roscovitine B->C D Incubate for 2-3 days C->D E Fix and stain the cell monolayer D->E F Count plaques and calculate EC50 E->F

Workflow for determining the antiviral efficacy of Roscovitine against HSV.

Materials:

  • Vero cells

  • Herpes Simplex Virus (HSV-1 or HSV-2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)

  • Roscovitine stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 24-well plates

Procedure:

  • Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer the next day.

  • On the day of infection, aspirate the growth medium and infect the cells with HSV at a multiplicity of infection (MOI) of approximately 0.01 in a small volume of serum-free DMEM for 1 hour at 37°C, rocking the plates every 15 minutes.

  • Prepare serial dilutions of Roscovitine in the overlay medium. A typical concentration range to test would be from 1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for Roscovitine.

  • After the 1-hour adsorption period, aspirate the virus inoculum and gently wash the cell monolayer with PBS.

  • Add 1 mL of the overlay medium containing the different concentrations of Roscovitine to the respective wells.

  • Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are clearly visible in the control wells.

  • Aspirate the overlay medium and fix the cells with the fixing solution for 20 minutes at room temperature.

  • Wash the plates with water and stain with the crystal violet solution for 15 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each Roscovitine concentration compared to the vehicle control and determine the EC50 value using appropriate software.

Protocol 2: HIV-1 p24 Antigen ELISA

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.

Materials:

  • HIV-1 p24 ELISA kit (commercial kits are widely available)

  • Culture supernatants from HIV-1 infected cells treated with Roscovitine

  • Microplate reader

Procedure:

  • Seed target cells (e.g., TZM-bl cells or activated PBMCs) in a 96-well plate.

  • Infect the cells with a known amount of HIV-1.

  • After infection, wash the cells and add fresh culture medium containing serial dilutions of Roscovitine. Include a no-drug control and a vehicle (DMSO) control.

  • Incubate the plates for 48-72 hours at 37°C.

  • After incubation, carefully collect the cell culture supernatants. If necessary, centrifuge the supernatants to pellet any cells or debris.

  • Perform the p24 ELISA according to the manufacturer's instructions. This typically involves the following steps: a. Coating the microplate wells with a capture antibody specific for p24. b. Adding the culture supernatants and a standard curve of known p24 concentrations to the wells. c. Incubating to allow p24 to bind to the capture antibody. d. Washing the wells to remove unbound material. e. Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). f. Incubating to allow the detection antibody to bind to the captured p24. g. Washing the wells again. h. Adding a substrate that is converted by the enzyme into a colored product. i. Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of p24 in each sample by comparing the absorbance values to the standard curve.

  • Determine the percentage of inhibition of p24 production for each Roscovitine concentration compared to the vehicle control.

Protocol 3: Western Blot Analysis for CDK Activity and Viral Protein Expression

Western blotting can be used to assess the effect of Roscovitine on the phosphorylation of CDK substrates (as a measure of CDK activity) and the expression of viral proteins.

Materials:

  • Cell lysates from infected and/or uninfected cells treated with Roscovitine

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-CDK2, anti-HIV-1 Tat, anti-HSV-1 ICP0)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the desired concentrations of Roscovitine for the appropriate duration.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).

Protocol 4: Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of Roscovitine to ensure that the observed antiviral effects are not due to cell death. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells in a 96-well plate

  • Roscovitine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • The next day, treat the cells with serial dilutions of Roscovitine. Include a vehicle control and a no-treatment control.

  • Incubate the plate for the same duration as your antiviral assays (e.g., 48-72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for at least 1 hour, or until the formazan crystals are fully dissolved.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each Roscovitine concentration compared to the vehicle control.

Conclusion

Roscovitine represents a powerful research tool for dissecting the intricate interplay between host cell CDKs and the replication of HIV and HSV. Its broad-spectrum antiviral activity, coupled with a well-defined mechanism of action, makes it an attractive candidate for further investigation in the development of novel antiviral therapies. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of Roscovitine in virology and drug discovery.

References

Application Notes and Protocols for Western Blot Analysis of Roscovitine-Treated Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roscovitine (B1683857), also known as Seliciclib (CYC202), is a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2] As a purine (B94841) analog, it functions by competing with ATP for the binding site in the catalytic cleft of CDKs, primarily targeting CDK1, CDK2, and CDK5.[1] This inhibition disrupts the cell cycle, leading to cell cycle arrest and, in many cases, apoptosis, making it a compound of significant interest in cancer research.[1][3] Western blot analysis is a critical technique to elucidate the molecular mechanisms of Roscovitine's action by examining its effects on protein expression and phosphorylation status within key signaling pathways. These notes provide detailed protocols and expected outcomes for such analyses.

Mechanism of Action and Key Signaling Pathways

Roscovitine's primary mode of action is the inhibition of CDKs, which are essential for cell cycle progression. This leads to several downstream effects that can be monitored by Western blot:

  • Cell Cycle Regulation: By inhibiting CDK2/cyclin E and CDK2/cyclin A, Roscovitine prevents the phosphorylation of the Retinoblastoma protein (Rb).[4][5] This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry and leading to a G1 phase arrest.[6] Roscovitine has also been shown to cause G2/M arrest, consistent with its inhibition of CDK1.[4]

  • Apoptosis Induction: Roscovitine can induce apoptosis through various mechanisms. Western blot analysis has revealed a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax following treatment.[3]

  • MAPK Pathway Activation: Interestingly, studies have shown that Roscovitine can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically increasing the phosphorylation of ERK1/2.[4][5] This effect appears to be independent of its cell cycle inhibitory effects.[5]

  • Transcriptional Regulation: Roscovitine can also inhibit CDK7 and CDK9, which are involved in regulating transcription through the phosphorylation of RNA polymerase II.[6] This can lead to a downregulation of short-lived proteins, such as Mcl-1.[6]

Data Presentation: Expected Effects of Roscovitine on Protein Expression

The following tables summarize quantitative and qualitative changes in protein levels and phosphorylation states observed in various cell lines after Roscovitine treatment, as determined by Western blot analysis.

Table 1: Effects of Roscovitine on Cell Cycle Regulatory Proteins

Target ProteinObserved EffectCell Line(s)Roscovitine Concentration & TimeQuantitative ChangeReference
Phospho-Rb (Ser-780)DecreaseHT29, KM1220-100 µM, 24h81% decrease at 20 µM[4]
Total RbDecreaseHT29, KM1220-100 µM, 24h-[5]
Cyclin D1DecreaseHT2950 µM, 24h-[4][5]
Cyclin ADecreaseHT2950 µM, 24h-[4]
Cyclin B1DecreaseHT2950 µM, 24h-[4]
CDK2No ChangeGlioblastoma--[7]
p21IncreaseGlioblastoma--[7]
Phospho-Cdk2DecreaseT-cells12 µM-[6]

Table 2: Effects of Roscovitine on MAPK and Apoptosis-Related Proteins

Target ProteinObserved EffectCell Line(s)Roscovitine Concentration & TimeQuantitative ChangeReference
Phospho-ERK1/2IncreaseHT29, KM1220-100 µM, 24h-[4][5]
Phospho-p38SAPKIncreaseHT2950 µM, 1-24hPeak at 8h[4]
c-FosIncreaseHT2950 µM, 24h-[4][5]
Bcl-2DecreaseRabbit RPE1-100 µM-[3]
BaxIncreaseRabbit RPE1-100 µM-[3]
Mcl-1DecreaseT-cells12 µM, 24h-[6]
Phospho-RNA pol IIDecreaseT-cells12 µM, 2h-[6]

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of cell lysates following treatment with Roscovitine.

Cell Culture and Roscovitine Treatment
  • Cell Seeding: Plate the desired cell line (e.g., HT29, HeLa, or another relevant line) in 6-well plates or 10 cm dishes. Seed cells at a density that ensures they reach 70-80% confluency at the time of harvest.

  • Cell Adhesion: Allow cells to adhere and grow for approximately 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Inhibitor Preparation: Prepare a stock solution of Roscovitine (e.g., 20 mM) in DMSO.[1] Store the stock solution at -20°C.[1]

  • Treatment: On the day of the experiment, dilute the Roscovitine stock solution in fresh culture medium to the desired final concentrations (e.g., 10, 20, 50, 100 µM). Include a vehicle-only control (e.g., 0.2% DMSO).[8]

  • Incubation: Remove the old medium from the cells, add the Roscovitine-containing or vehicle control medium, and incubate for the desired time period (e.g., 4, 8, 12, or 24 hours).[1]

Cell Lysate Preparation (Protein Extraction)
  • Washing: Place the culture dishes on ice. Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[9]

  • Lysis: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer or a HEPES-based buffer) containing protease and phosphatase inhibitors.[4][10] A typical volume is 100-200 µL for a well in a 6-well plate.

    • Example Lysis Buffer: 50 mM HEPES (pH 7.4), 250 mM NaCl, 0.1% NP40, supplemented with protease and phosphatase inhibitor cocktails.[4]

  • Scraping and Collection: Scrape the adherent cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[9][11]

  • Incubation/Sonication: Incubate the lysate on ice for 30 minutes, vortexing occasionally. To ensure complete lysis and shear DNA, sonicate the samples briefly on ice.[11]

  • Centrifugation: Clarify the lysate by centrifuging at approximately 14,000 x g for 15 minutes at 4°C.[10][11]

  • Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new, pre-chilled tube.[10][11]

Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) or Bradford assay, following the manufacturer's instructions.[9][11] This is crucial for ensuring equal protein loading in the subsequent steps.

SDS-PAGE (Gel Electrophoresis)
  • Sample Preparation: Based on the protein concentration, mix a standardized amount of protein (e.g., 20-30 µg) from each sample with 4X Laemmli sample buffer.[11][12]

  • Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[11][12]

  • Loading and Running the Gel: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-12% gradient or a fixed percentage appropriate for the target proteins' sizes).[11] Run the gel according to the electrophoresis system's instructions until adequate separation is achieved.[9]

Protein Transfer (Blotting)
  • Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.[9][13] Ensure no air bubbles are trapped between the gel and the membrane.[13]

Immunodetection
  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer according to the manufacturer's recommendations. This is typically done overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[11]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[11]

  • Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.[11]

Signal Detection and Analysis
  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]

  • Visualization: Visualize the signal using an imaging system (e.g., a CCD camera-based imager) or by exposing the membrane to X-ray film.[14]

  • Analysis: Quantify the band intensities using densitometry software.[4][12] To ensure accurate quantification, normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-Actin, or total protein stain) from the same lane.[12]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by Roscovitine and the general workflow for Western blot analysis.

Roscovitine_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_mapk MAPK Pathway CDK2_CyclinE CDK2 / Cyclin E Rb Rb CDK2_CyclinE->Rb CDK1_CyclinB CDK1 / Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition E2F E2F Rb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition MEK1_2 MEK1/2 ERK1_2 p-ERK1/2 MEK1_2->ERK1_2 c_Fos c-Fos ERK1_2->c_Fos Roscovitine Roscovitine Roscovitine->CDK2_CyclinE Roscovitine->CDK1_CyclinB Roscovitine->MEK1_2 Activates

Caption: Roscovitine inhibits CDK/Cyclin complexes, blocking cell cycle transitions.

Western_Blot_Workflow start 1. Cell Culture & Roscovitine Treatment lysis 2. Cell Lysis (Protein Extraction) start->lysis quant 3. Protein Quantification (BCA/Bradford Assay) lysis->quant sds 4. SDS-PAGE (Protein Separation) quant->sds transfer 5. Protein Transfer (Blotting to Membrane) sds->transfer immuno 6. Immunodetection (Antibody Incubation) transfer->immuno detect 7. Signal Detection & Analysis immuno->detect end Results detect->end

Caption: A streamlined workflow for Western blot analysis of treated cells.

References

Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Seliciclib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Seliciclib (also known as R-roscovitine or CYC202) is a small-molecule inhibitor of cyclin-dependent kinases (CDKs). As a 2,6,9-substituted purine (B94841) analog, it functions by competing with ATP for the binding site on CDKs. Seliciclib exhibits potent activity against several key regulators of the cell cycle, primarily CDK2/cyclin E, CDK2/cyclin A, CDK7/cyclin H, and CDK9/cyclin T. Due to its ability to disrupt cell cycle progression and induce apoptosis, Seliciclib has been investigated for the treatment of various cancers, including non-small cell lung cancer, leukemia, and multiple myeloma. This document outlines the principles and protocols for analyzing Seliciclib-induced cell cycle arrest using flow cytometry.

Mechanism of Action

The progression of the cell cycle is tightly regulated by the sequential activation and deactivation of CDKs. Seliciclib exerts its effects by inhibiting specific CDKs, leading to disruptions in the cell cycle.

  • Inhibition of CDK2: CDK2, in complex with cyclin E and cyclin A, is crucial for the transition from the G1 to the S phase and for DNA replication during the S phase. By inhibiting CDK2, Seliciclib can cause cells to arrest in the G1 and G2 phases of the cell cycle.

  • Inhibition of CDK7 and CDK9: CDK7 and CDK9 are involved in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of these CDKs by Seliciclib leads to a general inhibition of transcription. This can result in the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, thereby promoting apoptosis.

The net effect of Seliciclib treatment on a population of cancer cells is often a combination of cell cycle arrest at specific checkpoints and the induction of programmed cell death (apoptosis).

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). The method is based on the stoichiometric binding of a fluorescent dye, such as Propidium Iodide (PI), to the DNA within each cell.

The principle is that cells in the G2/M phase have twice the amount of DNA as cells in the G0/G1 phase. Cells in the S phase, which are actively replicating their DNA, have an intermediate amount of DNA. When stained with a DNA-binding dye like PI, the fluorescence intensity of each cell is directly proportional to its DNA content. By analyzing a large population of cells on a flow cytometer, a histogram of fluorescence intensity can be generated, from which the percentage of cells in each phase of the cell cycle can be quantified.

Expected Outcomes

Treatment of cancer cells with Seliciclib is expected to alter the normal cell cycle distribution. Depending on the cell type and the concentration of Seliciclib used, a common observation is an accumulation of cells in the G1 and/or G2/M phases of the cell cycle. Additionally, an increase in the sub-G1 population may be observed, which is indicative of apoptotic cells with fragmented DNA.

Quantitative Data Summary

The following table provides an example of the expected quantitative data from a flow cytometry experiment analyzing the effects of Seliciclib on the cell cycle of a cancer cell line.

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase% Cells in Sub-G1 (Apoptosis)
Control (Vehicle) 55.2%25.8%19.0%2.5%
Seliciclib (25 µM) 68.5%10.3%21.2%15.8%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Seliciclib and the experimental workflow for analyzing its effects on the cell cycle.

Seliciclib_Mechanism cluster_0 Seliciclib Action cluster_1 Cellular Processes cluster_2 Cellular Outcomes Seliciclib Seliciclib CDK2 CDK2/Cyclin E/A Seliciclib->CDK2 CDK7_9 CDK7/CDK9 Seliciclib->CDK7_9 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Transcription Transcription (RNA Pol II) CDK7_9->Transcription G1_Arrest G1/G2 Cell Cycle Arrest G1_S_Transition->G1_Arrest Inhibition Mcl1_Down Mcl-1 Downregulation Transcription->Mcl1_Down Inhibition Apoptosis Apoptosis Mcl1_Down->Apoptosis

Caption: Mechanism of Seliciclib-induced cell cycle arrest and apoptosis.

Flow_Cytometry_Workflow start Start: Seed Cells treatment Treat with Seliciclib (e.g., 24 hours) start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest wash1 Wash with PBS harvest->wash1 fix Fix in Cold 70% Ethanol (B145695) (≥ 30 min at 4°C) wash1->fix wash2 Wash with PBS fix->wash2 rnase Treat with RNase A wash2->rnase stain Stain with Propidium Iodide rnase->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Profile (Quantify G1, S, G2/M) acquire->analyze end End: Report Results analyze->end

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Experimental Protocols

Materials

  • Cancer cell line of interest (e.g., HT29, MM1.S)

  • Complete cell culture medium

  • Seliciclib (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol for Cell Culture and Treatment

  • Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.

  • Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare working concentrations of Seliciclib in complete cell culture medium from the stock solution. A vehicle control (DMSO) should also be prepared.

  • Remove the medium from the wells and replace it with the medium containing the desired concentrations of Seliciclib or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24 hours).

Protocol for Cell Harvesting, Fixation, and Staining

  • Harvesting:

    • Aspirate the medium from the wells.

    • Wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice or at 4°C for at least 30 minutes. Cells can be stored in ethanol at 4°C for up to two weeks.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with 5 mL of PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

    • Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.

Flow Cytometry Acquisition and Analysis

  • Acquisition:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • If necessary, filter the samples through a nylon mesh to remove cell clumps.

    • Acquire the data on a flow cytometer, collecting fluorescence data in the appropriate channel for PI (typically FL2 or FL3).

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • Use a pulse width vs. pulse area plot to gate on single cells and exclude doublets.

  • Analysis:

    • Generate a histogram of the PI fluorescence intensity for the single-cell population.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. The software fits Gaussian curves to the G0/G1 and G2/M peaks and calculates the area of the S phase in between.

    • The sub-G1 peak, representing apoptotic cells, can also be quantified.

Troubleshooting & Optimization

Roscovitine Technical Support Center: Troubleshooting Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for handling Roscovitine, focusing specifically on overcoming its challenging solubility in aqueous solutions.

Overview

Roscovitine (also known as Seliciclib or CYC202) is a potent and selective small molecule inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2][3][4] Its mechanism of action involves competing with ATP for the binding site on these kinases, which leads to cell cycle arrest and, in some cases, apoptosis.[4][5] A significant challenge in its experimental use is its very low solubility in water and aqueous buffers, which can lead to precipitation and inconsistent results.[1][6] This guide offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure reliable and reproducible experiments.

Quantitative Solubility Data

Roscovitine's solubility varies drastically between organic solvents and aqueous systems. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO ≥17.72 mg/mL[1][6], up to 200 mg/mL[5]>10 mM[1], up to 100 mM[2]The most common and recommended solvent for stock solutions.
Ethanol (B145695) ≥53.5 mg/mL[1][6], up to 200 mg/mL[5]up to 100 mM[2]An effective alternative to DMSO for stock solutions.
Chloroform 50 mg/mL[7]~141 mMYields a clear, colorless to light yellow solution.[7]
Dimethyl Formamide (DMF) ~3 mg/mL[8]~8.5 mMLower solubility compared to DMSO and ethanol.
Water / Aqueous Buffers Insoluble / Sparingly soluble[1][8]-Direct dissolution is not recommended.[8]
Ethanol:PBS (1:2, pH 7.2) ~0.3 mg/mL[8]~0.85 mMRepresents solubility in a mixed aqueous system.[8]

Note: The molecular weight of Roscovitine is 354.45 g/mol .[1][2]

Experimental Protocols

Adherence to proper dissolution and dilution protocols is critical to prevent precipitation and ensure accurate experimental concentrations.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes how to dissolve solid Roscovitine powder to create a stable, concentrated stock solution.

  • Select Solvent: Choose high-purity, anhydrous DMSO or 100% ethanol as your solvent.[2] DMSO is generally preferred.

  • Calculate Volume: Determine the required volume of solvent to achieve the desired stock concentration (e.g., 10 mM to 50 mM). For example, to make a 20 mM stock solution from 1 mg of Roscovitine, dissolve it in 143 µL of DMSO.[5]

  • Dissolution: Add the calculated volume of solvent directly to the vial containing the Roscovitine powder.

  • Promote Solubilization (If Necessary): If the compound does not dissolve completely at room temperature, you can facilitate the process by:

    • Warming: Gently warm the tube at 37°C for 10-15 minutes.[1][9]

    • Vortexing: Mix the solution thoroughly.

    • Sonication: Place the tube in an ultrasonic bath for a few minutes.[1][6]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C.[1][5] This prevents repeated freeze-thaw cycles which can degrade the compound.[5] Stock solutions in DMSO are typically stable for 3 to 6 months.[5]

Protocol 2: Preparation of Aqueous Working Solutions

This protocol details the critical step of diluting the organic stock solution into your aqueous cell culture medium or buffer.

  • Pre-warm Medium: Warm your cell culture medium or buffer to the experimental temperature (usually 37°C).

  • Calculate Dilution: Determine the volume of stock solution needed to reach your final desired working concentration. Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) in your medium is low (typically ≤0.1%) to avoid solvent-induced toxicity.

  • Dilution Technique: This is the most common point of failure. To avoid precipitation:

    • Pipette the required volume of the Roscovitine stock solution.

    • Dispense the stock solution directly into the pre-warmed aqueous medium while gently vortexing or swirling the medium. This rapid dispersal is key to preventing localized high concentrations that lead to precipitation.

    • Never add the aqueous medium to the concentrated stock solution.

  • Final Check: Visually inspect the final working solution for any signs of cloudiness or precipitate. If observed, refer to the troubleshooting guide below.

  • Use Immediately: It is strongly recommended to use the final aqueous working solution immediately. Do not store Roscovitine in aqueous solutions for extended periods, as it is unstable and prone to precipitation.[6][8]

Troubleshooting Guide for Solubility Issues

This flowchart provides a step-by-step guide to diagnose and resolve common solubility problems encountered with Roscovitine.

G Troubleshooting Roscovitine Precipitation start Problem: Precipitate or cloudiness observed in final aqueous solution. q_stock Is the stock solution completely clear and dissolved? start->q_stock solve_stock Action: Re-dissolve stock. Gently warm (37°C), vortex, and/or sonicate until clear. q_stock->solve_stock No q_dilution Was the stock solution added directly to pre-warmed aqueous medium with vigorous mixing? q_stock->q_dilution Yes solve_stock->q_stock solve_dilution Action: Prepare a fresh solution. Add stock slowly to the vortexing aqueous medium. Never add medium to the stock. q_dilution->solve_dilution No q_concentration Is the final working concentration too high for the aqueous system? q_dilution->q_concentration Yes end_success Solution should be clear. Proceed with experiment. solve_dilution->end_success solve_concentration Action: Lower the final concentration. Check solubility limits (e.g., ~0.3 mg/mL in Ethanol/PBS mixes). q_concentration->solve_concentration Yes end_fail Issue persists. Consider alternative formulation (e.g., with co-solvents like PEG300) if applicable for the experiment. q_concentration->end_fail No solve_concentration->end_success

A step-by-step workflow to diagnose and solve Roscovitine precipitation issues.

Frequently Asked Questions (FAQs)

Q1: Why did my Roscovitine precipitate when I added it to my cell culture medium?

A: This is the most common issue and usually occurs for one of two reasons. First, the final concentration of Roscovitine in your medium may have exceeded its maximum aqueous solubility. Second, the dilution technique was incorrect. You must add the small volume of concentrated organic stock solution to the larger volume of aqueous medium while actively mixing to ensure rapid dispersion.[9]

Q2: Can I dissolve Roscovitine directly in water or Phosphate-Buffered Saline (PBS)?

A: No, Roscovitine is considered insoluble in water and aqueous buffers.[1][8] Attempting to dissolve it directly will result in an unusable suspension. Always prepare a stock solution in DMSO or ethanol first.[8]

Q3: My DMSO stock solution looks cloudy or has crystals, even at -20°C. What should I do?

A: This indicates the compound has come out of solution. Before use, you must re-dissolve it completely by warming the vial to 37°C and vortexing or sonicating until the solution is perfectly clear.[1] Using a cloudy stock will lead to inaccurate dosing.

Q4: What is the maximum recommended concentration of DMSO in my cell culture experiment?

A: While this can be cell-line dependent, a final DMSO concentration of 0.1% is generally considered safe for most cells. Some robust cell lines may tolerate up to 0.5%, but it is crucial to include a vehicle control (medium with the same final concentration of DMSO but without Roscovitine) in your experiments to account for any solvent effects.

Q5: How long can I store my diluted, aqueous working solution of Roscovitine?

A: You should use it immediately after preparation. Aqueous solutions of Roscovitine are not stable and should not be stored for more than a day, as the compound can degrade or precipitate out of solution over time.[6][8]

Roscovitine Mechanism of Action: CDK Inhibition

Roscovitine functions primarily by inhibiting Cyclin-Dependent Kinases (CDKs) that are critical for cell cycle progression. By blocking the ATP-binding site of these kinases, Roscovitine prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), thereby halting the cell cycle, typically at the G1/S and G2/M transitions.[4][10][11]

G cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK2 CDK2 Rb Rb Protein CDK2->Rb Phosphorylates Arrest_G1 G1 Arrest CyclinE Cyclin E CyclinE->CDK2 E2F E2F Rb->E2F Inhibits pRb p-Rb S_Phase S-Phase Gene Transcription E2F->S_Phase CDK1 CDK1 Mitosis Mitosis CDK1->Mitosis Promotes Arrest_G2 G2 Arrest CyclinB Cyclin B CyclinB->CDK1 Roscovitine Roscovitine Roscovitine->CDK2 Inhibits Roscovitine->CDK1 Inhibits

Roscovitine inhibits CDK1/2, preventing cell cycle progression and causing G1/G2 arrest.

References

Optimizing Roscovitine Dosage for Maximum Efficacy: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Roscovitine (B1683857) dosage and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Roscovitine?

Roscovitine is a purine (B94841) analog that functions as a competitive inhibitor of cyclin-dependent kinases (CDKs).[1] It exerts its effects by binding to the ATP-binding site of these kinases, thereby preventing the transfer of phosphate (B84403) and subsequent downstream signaling.[1] Roscovitine exhibits high selectivity for certain CDKs, most notably CDK1, CDK2, CDK5, CDK7, and CDK9, with less significant effects on CDK4 and CDK6.[1] This inhibition of CDKs leads to cell cycle arrest, typically at the G1/S and G2/M phases, and can also induce apoptosis.[1][2]

Q2: What is a typical starting concentration for in vitro experiments?

For initial in vitro experiments, a common starting concentration for Roscovitine is in the low micromolar range. Based on numerous studies, the average IC50 value for growth inhibition in various cancer cell lines is approximately 15-16 µM.[1][3] However, the optimal concentration is highly cell-line dependent. It is recommended to perform a dose-response curve, for example from 0.01 to 100 µM, to determine the IC50 for your specific cell line and experimental conditions.[4] Treatment durations can range from a few hours to 72 hours, depending on the assay.[5]

Q3: How should I prepare and store Roscovitine stock solutions?

Roscovitine is a white powder that is soluble in DMSO up to 50 mM and in ethanol (B145695) up to 30 mg/ml.[1][6] It is sparingly soluble in aqueous buffers.[6] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO. For example, a 20 mM stock solution can be made by dissolving 1 mg of Roscovitine in 143 µl of DMSO.[7] It is crucial to use fresh, high-quality DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of Roscovitine.[4] Stock solutions should be aliquoted and stored at -20°C for up to 6 months to avoid repeated freeze-thaw cycles.[8] For aqueous solutions, it is recommended to first dissolve Roscovitine in ethanol and then dilute with the aqueous buffer of choice; these aqueous solutions should be used within a day.[6]

Q4: What are the known off-target effects of Roscovitine?

While Roscovitine is a selective CDK inhibitor, it can exhibit off-target effects, particularly at higher concentrations. It has been shown to inhibit other kinases, such as ERK1 and ERK2, although with a much lower potency (IC50 in the 1-40 µM range).[1][9] One study noted that a Roscovitine analog, purvalanol B, could also bind to ERK2.[10] Additionally, Roscovitine has been found to interact with pyridoxal (B1214274) kinase (PDXK).[1] When designing experiments, it is important to consider these potential off-target effects and include appropriate controls.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no observed efficacy Suboptimal Dosage: The concentration of Roscovitine may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment to determine the optimal IC50 value for your cell line. The average IC50 for growth inhibition is around 15 µM, but this can vary.[1]
Poor Solubility: Roscovitine may not be fully dissolved, leading to a lower effective concentration.Ensure complete dissolution in high-quality, fresh DMSO.[4] For aqueous solutions, first dissolve in ethanol then dilute.[6] Visually inspect the solution for any precipitate.
Cell Line Resistance: The target cells may have intrinsic or acquired resistance to CDK inhibitors.Verify the expression and activity of the target CDKs (e.g., CDK1, CDK2, CDK5) in your cell line. Consider using a positive control cell line known to be sensitive to Roscovitine.
Incorrect Experimental Duration: The incubation time may be too short to observe the desired effect.For cell cycle analysis, a 24-hour incubation is a common starting point.[11] For apoptosis or cell viability assays, longer incubation times (e.g., 48-72 hours) may be necessary.[5]
Precipitation of Roscovitine in culture medium Supersaturation: The final concentration of Roscovitine in the cell culture medium exceeds its solubility limit.Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1-1%) to maintain solubility.[12] Prepare fresh dilutions from the stock solution for each experiment.
Inconsistent results between experiments Stock Solution Degradation: Repeated freeze-thaw cycles or improper storage can lead to the degradation of the Roscovitine stock solution.Aliquot the stock solution into single-use volumes and store at -20°C.[7] Use a fresh aliquot for each experiment.
Variability in Cell Culture: Differences in cell passage number, confluency, or growth phase can affect the cellular response to treatment.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in the exponential growth phase at the time of treatment.[11]
Observed toxicity in control (vehicle-treated) cells High DMSO Concentration: The concentration of the DMSO vehicle may be toxic to the cells.Keep the final DMSO concentration in the culture medium as low as possible, typically below 0.5%. Include a vehicle-only control in all experiments to assess for solvent-related toxicity.[12]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Roscovitine against Various Kinases

Kinase TargetIC50 (µM)Reference(s)
CDK1/cyclin B0.65[4]
CDK2/cyclin A0.7[4]
CDK2/cyclin E0.7[4]
CDK5/p350.16 - 0.2[4][8]
CDK7/cyclin H0.49[3]
CDK9/cyclin T1~0.79[3]
ERK1~1-40[9]
ERK214[8]
CDK4/cyclin D1>100[1]
CDK6/cyclin D3>100[3]

Table 2: Examples of Roscovitine Dosage in Preclinical and Clinical Studies

Study TypeModel SystemDosageOutcomeReference(s)
In Vitro Human Tumor Cell Lines0.01 - 100 µMAverage IC50 for growth inhibition ~16 µM[1][4]
Multiple Myeloma Cell Lines15 - 25 µMDose-dependent cytotoxicity (IC50) within 24h[13][14]
In Vivo Human Colorectal Cancer Xenografts (mice)100 mg/kg, i.p., 3x daily for 5 days45% reduction in tumor growth[1]
Ewing's Sarcoma Xenografts (mice)50 mg/kg, i.p., for 5 daysSignificant inhibition of tumor growth[1][4]
Clinical Trial (Phase I) Advanced Malignancies100, 200, 800 mg twice dailyDisease stabilization in 38% of patients; Dose-limiting toxicities at 800 mg[1][15]
Clinical Trial (Phase I) Advanced Malignancies1250 mg twice daily for 5 days every 3 weeks (MTD)One partial response and sustained tumor stabilizations[16]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells/well and allow them to adhere overnight.[17]

  • Treatment: Treat the cells with a serial dilution of Roscovitine (e.g., 0.1 to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours).[17] Include a vehicle-only control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13][17]

  • Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.[5][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to reach exponential growth phase.[11] Treat cells with the desired concentrations of Roscovitine for a specified time (e.g., 24 hours).[11]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.[13]

  • Fixation: Fix the cells in ice-cold 70% ethanol for at least 1 hour.[13]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[11][13]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[18]

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.[18]

In Vitro Kinase Inhibition Assay
  • Reaction Setup: In a microplate or microcentrifuge tube, combine the recombinant CDK/cyclin complex, a suitable substrate (e.g., Histone H1), and varying concentrations of Roscovitine in a kinase assay buffer.[18]

  • Reaction Initiation: Start the kinase reaction by adding ATP. For radiometric assays, include [γ-³²P]ATP.[18]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).[18]

  • Reaction Termination: Stop the reaction, for example, by spotting the mixture onto phosphocellulose paper.[18]

  • Washing: Wash the paper extensively to remove unincorporated [γ-³²P]ATP.[18]

  • Quantification: Quantify the incorporated radioactivity using a scintillation counter or by autoradiography.[18]

  • Data Analysis: Calculate the percentage of inhibition for each Roscovitine concentration relative to the control and determine the IC50 value.[18]

Mandatory Visualizations

Roscovitine_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression cluster_inhibition Roscovitine Inhibition cluster_outcomes Cellular Outcomes G1 G1 Phase S S Phase G1->S G1/S Transition (CDK2/Cyclin E, A) G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition (CDK1/Cyclin B) M->G1 Roscovitine Roscovitine CDK1 CDK1 Roscovitine->CDK1 CDK2 CDK2 Roscovitine->CDK2 CDK5 CDK5 Roscovitine->CDK5 CDK7 CDK7 Roscovitine->CDK7 CDK9 CDK9 Roscovitine->CDK9 CellCycleArrest Cell Cycle Arrest CDK1->CellCycleArrest CDK2->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Roscovitine inhibits key CDKs, leading to cell cycle arrest and apoptosis.

Experimental_Workflow_Dosage_Optimization cluster_planning Phase 1: Planning & Preparation cluster_dose_response Phase 2: Dose-Response Determination cluster_functional_assays Phase 3: Functional Assays cluster_analysis Phase 4: Data Analysis & Optimization SelectCellLine Select Appropriate Cell Line PrepareStock Prepare Roscovitine Stock Solution (in DMSO) SelectCellLine->PrepareStock DoseResponse Perform Dose-Response Assay (e.g., MTT) PrepareStock->DoseResponse CalculateIC50 Calculate IC50 Value DoseResponse->CalculateIC50 CellCycle Cell Cycle Analysis (Flow Cytometry) CalculateIC50->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CalculateIC50->ApoptosisAssay WesternBlot Western Blot for Target Modulation CalculateIC50->WesternBlot AnalyzeData Analyze and Interpret Results CellCycle->AnalyzeData ApoptosisAssay->AnalyzeData WesternBlot->AnalyzeData OptimizeDosage Optimize Dosage for Further Experiments AnalyzeData->OptimizeDosage

Caption: Workflow for optimizing Roscovitine dosage in vitro.

References

Common side effects of Seliciclib in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common side effects of Seliciclib observed in clinical trials. The following sections offer troubleshooting guidance and frequently asked questions to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported side effects of Seliciclib in clinical trials?

A1: The most frequently observed side effects include gastrointestinal issues such as nausea and vomiting, metabolic disturbances like hypokalemia (low potassium), and elevations in liver enzymes and serum creatinine (B1669602).[1][2][3] Fatigue and asthenia (weakness) are also commonly reported.[2][4]

Q2: What are the dose-limiting toxicities (DLTs) of Seliciclib?

A2: In Phase I clinical trials, the primary DLTs observed were nausea, vomiting, asthenia, and hypokalemia.[4][5] These toxicities were found to be dose-dependent.

Q3: Are there any specific biochemical parameters that should be closely monitored during in-vitro or in-vivo experiments with Seliciclib?

A3: Yes, based on clinical trial data, it is crucial to monitor serum potassium levels to detect hypokalemia.[1][2][4] Liver function tests (ALT, AST) and serum creatinine should also be regularly assessed to monitor for hepatic and renal effects.[1][2][4]

Q4: How can I mitigate potential cytotoxicity in my cell culture experiments with Seliciclib?

A4: To mitigate cytotoxicity, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line. Additionally, consider the duration of exposure, as longer treatment periods were associated with unacceptable toxicity in some clinical trial schedules.[4][5] Ensuring proper cell culture conditions and monitoring cell viability with standard assays (e.g., MTT, trypan blue exclusion) is also essential.

Common Side Effects of Seliciclib in Clinical Trials

The following table summarizes the common adverse events reported during clinical trials of Seliciclib.

Side Effect CategorySpecific Adverse EventFrequency/Severity Notes
Metabolic and Electrolyte Hypokalemia (low potassium)A common and dose-limiting toxicity.[1][4][5]
Hyponatremia (low sodium)Reported as an electrolyte disturbance.[2]
Transient HyperglycemiaObserved as a metabolic side effect.[2]
Hepatic Elevation of liver enzymesA frequently noted side effect.[1][2][3]
Renal Transient increases in serum creatinineIndicates a potential impact on kidney function.[1][2][4]
Gastrointestinal NauseaCommon, especially at higher doses, and a dose-limiting toxicity.[1][3][4][5]
VomitingFrequently reported alongside nausea and is a dose-limiting toxicity.[1][3][4][5]
Anorexia (loss of appetite)A noted gastrointestinal side effect.[2]
Constitutional FatigueA common adverse event.[2][3]
Asthenia (weakness)A dose-limiting toxicity.[4][5]
Dermatologic Skin RashReported in a Phase I trial.[6]

Experimental Protocols and Methodologies

Detailed experimental protocols for the clinical trials cited are not publicly available. However, standard methodologies for assessing the reported side effects in a pre-clinical research setting would typically involve:

  • In-vitro Cytotoxicity Assays:

    • MTT or WST-1 Assay: To measure cell metabolic activity as an indicator of cell viability.

    • LDH Assay: To quantify lactate (B86563) dehydrogenase release from damaged cells as a measure of cytotoxicity.

    • Annexin V/Propidium Iodide Staining: To detect apoptosis and necrosis via flow cytometry.

  • In-vivo Pharmacodynamic and Toxicity Studies:

    • Blood Chemistry Analysis: Regular monitoring of serum electrolytes (especially potassium), liver enzymes (ALT, AST), and creatinine in animal models.

    • Histopathological Analysis: Examination of liver and kidney tissues for any signs of drug-induced injury.

    • Complete Blood Count (CBC): To assess for any hematological toxicities.

Visualizing Seliciclib's Mechanism and Experimental Workflow

Signaling Pathway of Seliciclib's Action

Seliciclib is an inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK2, CDK7, and CDK9.[7][8] By inhibiting these kinases, Seliciclib disrupts the cell cycle and transcription, leading to apoptosis in cancer cells.[8] The diagram below illustrates this mechanism.

Seliciclib_Mechanism cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription Regulation CDK2_CyclinE CDK2/Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition CDK2_CyclinA CDK2/Cyclin A S_Phase S Phase Progression CDK2_CyclinA->S_Phase Apoptosis Apoptosis G1_S_Transition->Apoptosis Inhibition leads to S_Phase->Apoptosis Inhibition leads to CDK7 CDK7 RNAPII RNA Polymerase II CDK7->RNAPII Phosphorylation CDK9 CDK9 CDK9->RNAPII Phosphorylation Transcription Gene Transcription RNAPII->Transcription Transcription->Apoptosis Inhibition leads to (downregulation of anti-apoptotic proteins) Seliciclib Seliciclib Seliciclib->CDK2_CyclinE Seliciclib->CDK2_CyclinA Seliciclib->CDK7 Seliciclib->CDK9

Caption: Mechanism of action of Seliciclib through inhibition of CDKs.

Troubleshooting Experimental Cytotoxicity Workflow

When encountering unexpected levels of cytotoxicity in your experiments with Seliciclib, the following workflow can help in troubleshooting the issue.

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Concentration Verify Seliciclib Concentration (e.g., via HPLC) Start->Check_Concentration Concentration_Correct Concentration Correct? Check_Concentration->Concentration_Correct Prepare_New_Stock Prepare Fresh Stock Solution Concentration_Correct->Prepare_New_Stock No Perform_Dose_Response Perform Dose-Response Experiment Concentration_Correct->Perform_Dose_Response Yes Prepare_New_Stock->Check_Concentration Check_Cell_Health Assess Baseline Cell Health Perform_Dose_Response->Check_Cell_Health Cell_Health_Good Cells Healthy? Check_Cell_Health->Cell_Health_Good Optimize_Culture Optimize Cell Culture Conditions Cell_Health_Good->Optimize_Culture No Reduce_Exposure Reduce Exposure Time Cell_Health_Good->Reduce_Exposure Yes Optimize_Culture->Check_Cell_Health Analyze_Results Analyze New Results Reduce_Exposure->Analyze_Results

Caption: A workflow for troubleshooting unexpected cytotoxicity with Seliciclib.

References

Technical Support Center: Rescovitine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Rescovitine stock solutions. Adhering to these protocols will help ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[1][2][3] It is sparingly soluble in aqueous buffers.[2] For most in vitro applications, high-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions.[4][5] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of this compound.[4]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term stability, this compound stock solutions prepared in DMSO or ethanol should be stored at -20°C or -80°C.[3][4] When stored properly at -80°C in a solvent, the stock solution can be stable for up to one year.[4] For shorter periods, storage at -20°C is also acceptable, with stability reported for up to one month.[4] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]

Q3: How stable is this compound in aqueous solutions or cell culture media?

A3: this compound is not stable in aqueous solutions for extended periods. It is strongly recommended not to store aqueous solutions for more than one day.[2] For cell-based assays, it is best practice to prepare fresh dilutions of the this compound stock solution into your aqueous buffer or cell culture medium immediately before each experiment.

Q4: My this compound solution appears to have a precipitate. What should I do?

A4: Precipitation can occur for several reasons, including the use of DMSO that has absorbed moisture, or if the concentration of the stock solution is too high.[4] If you observe a precipitate, you can try to redissolve it by gently warming the solution to 37°C and vortexing or sonicating for a few minutes.[3] To prevent precipitation, always use fresh, anhydrous DMSO and ensure your stock solution concentration is within the recommended solubility limits.

Q5: Can I repeatedly freeze and thaw my this compound stock solution?

A5: It is best to avoid multiple freeze-thaw cycles as this can potentially lead to degradation of the compound and introduce moisture into the stock solution, affecting its stability and solubility.[6][7] The recommended practice is to prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.[4]

Q6: Is this compound sensitive to light?

A6: While specific data on the photosensitivity of this compound is not extensively detailed in the provided search results, many complex organic molecules can be sensitive to light. As a general precautionary measure, it is advisable to protect this compound stock solutions from direct light exposure by storing them in amber vials or by wrapping the vials in aluminum foil.

Data Summary

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO71200.31[4]
Ethanol71-[4]
Ethanol:PBS (1:2, pH 7.2)~0.3-[2]
WaterInsoluble-[4]

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureRecommended DurationReference
Powder--20°C≥ 4 years[2]
Stock SolutionDMSO/Ethanol-80°CUp to 1 year[4]
Stock SolutionDMSO/Ethanol-20°CUp to 1 month[4]
Aqueous SolutionAqueous Buffer/Media4°CNot more than one day[2]

Experimental Protocols & Workflows

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO or 100% Ethanol

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated pipettes and sterile tips

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.

    • Visually inspect the solution to ensure there is no particulate matter.

    • Aliquot the stock solution into single-use, light-protected (amber) tubes.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

G cluster_prep Stock Solution Preparation cluster_storage Storage start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Powder equilibrate->weigh add_solvent Add Anhydrous DMSO/Ethanol weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve inspect Visually Inspect for Clarity dissolve->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot store_long Store at -80°C (Long-term) aliquot->store_long store_short Store at -20°C (Short-term) aliquot->store_short

Workflow for preparing and storing this compound stock solutions.

Troubleshooting

G issue Issue Observed: Precipitate in Stock Solution or Inconsistent Experimental Results check_solvent Was fresh, anhydrous DMSO used? issue->check_solvent check_conc Is the stock concentration too high? issue->check_conc check_storage How was the solution stored? (Freeze-thaw cycles, light exposure) issue->check_storage check_aqueous_storage Was the aqueous working solution stored before use? issue->check_aqueous_storage solution_solvent Solution: Use fresh, anhydrous DMSO. check_solvent->solution_solvent No solution_conc Solution: Gently warm to 37°C and vortex/sonicate. If persists, prepare a new, more dilute stock. check_conc->solution_conc Yes solution_storage Solution: Prepare single-use aliquots. Protect from light. check_storage->solution_storage Improperly solution_aqueous Solution: Always prepare aqueous working solutions fresh before each experiment. check_aqueous_storage->solution_aqueous Yes

Troubleshooting guide for common this compound solution issues.

Potential Degradation Pathway

While specific degradation pathways for this compound are not extensively documented in the literature, one identified metabolic pathway involves the oxidation of the hydroxymethyl group of the amino alcohol substituent at the C2 position of the purine (B94841) core, resulting in a carboxylic acid metabolite.[8] This suggests that oxidation is a potential degradation route to be aware of.

G This compound This compound (C19H26N6O) Oxidized_Metabolite Carboxylic Acid Metabolite (COOH-ROS) This compound->Oxidized_Metabolite Oxidation of Hydroxymethyl Group

Postulated oxidative degradation pathway of this compound.

References

Technical Support Center: Interpreting Off-Target Effects of (R)-Roscovitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise from the off-target effects of (R)-Roscovitine (also known as Seliciclib or CYC202).

Frequently Asked Questions (FAQs)

Q1: What is (R)-Roscovitine and what are its primary targets?

(R)-Roscovitine is a small molecule, 2,6,9-substituted purine (B94841) analog that functions as a potent inhibitor of several cyclin-dependent kinases (CDKs).[1][2] It primarily acts by competing with ATP for the binding site on these kinases.[1][3] Its main targets are key regulators of the cell cycle and transcription.[4][5]

Primary Targets of (R)-Roscovitine:

  • CDK1/cyclin B

  • CDK2/cyclin A

  • CDK2/cyclin E

  • CDK5/p25

  • CDK7/cyclin H

  • CDK9/cyclin T1

Inhibition of these CDKs leads to cell cycle arrest, typically in G1 and G2/M phases, and can induce apoptosis, making it a subject of interest for cancer therapy and other diseases.[1][6][7]

Q2: I'm observing cellular effects at concentrations higher than the reported IC50 for CDKs. What could be the cause?

While (R)-Roscovitine is selective for CDKs, at higher concentrations it is known to inhibit other kinases and interact with non-kinase proteins.[1][6] If your observed phenotype occurs at concentrations significantly above the sub-micromolar range effective for CDK1/2/5/7/9 inhibition, it is likely due to off-target effects. The average IC50 for cell line proliferation inhibition is around 15-16 µM, which is considerably higher than its IC50 for purified CDKs, suggesting the involvement of other targets or cellular mechanisms.[1][6]

Q3: My cells are not arresting at the expected cell cycle phase. Why might this be?

While G1 and G2/M arrest are commonly reported, the specific phase of cell cycle arrest can be dependent on the cell line, dose, and duration of treatment.[1] Off-target effects could also contribute to this variability. For example, unexpected activation of the MAPK/ERK pathway could counteract the cell cycle arrest signals in some contexts.[8][9]

Q4: I'm seeing an unexpected increase in ERK1/2 phosphorylation after treatment. Is this a known effect?

Yes, this is a documented off-target effect. Several studies have reported that (R)-Roscovitine can induce the phosphorylation and activation of the MAPK/ERK pathway, even while it inhibits CDKs.[8][9][10] This effect is generally observed at micromolar concentrations.[6][11][12] Researchers should be cautious not to misinterpret this as a failure of the compound's inhibitory activity.

Q5: Besides other protein kinases, are there any completely unrelated off-targets for (R)-Roscovitine?

Yes, a significant and well-characterized off-target is pyridoxal (B1214274) kinase (PDXK) , the enzyme responsible for phosphorylating vitamin B6.[13][14] Uniquely, Roscovitine (B1683857) does not bind to the ATP-binding site of PDXK, but rather to the pyridoxal-binding site.[1][15] This interaction is important to consider when analyzing metabolic effects or designing experiments in systems sensitive to vitamin B6 metabolism.

Troubleshooting Guide

Issue 1: Phenotype does not match expected CDK inhibition (e.g., unexpected gene expression changes, resistance to apoptosis).
  • Possible Cause 1: Off-target kinase inhibition.

    • (R)-Roscovitine inhibits several other kinases with lower potency, including ERK1/2, CK1α/δ, and DYRK1A.[1][6] These kinases are involved in numerous signaling pathways that could influence your results.

  • Troubleshooting Steps:

    • Validate Target Engagement: Use western blotting to check the phosphorylation status of a direct CDK2 substrate, such as Retinoblastoma protein (Rb) at Ser807/811, to confirm on-target activity in your system. A decrease in phosphorylation indicates successful CDK inhibition.

    • Profile Off-Target Pathways: Concurrently, probe key off-target pathways. Check for phosphorylation of ERK1/2 (at Thr202/Tyr204) to see if the MAPK pathway is activated.[9]

    • Use a More Selective Inhibitor: As a control, compare the effects of (R)-Roscovitine with a more highly selective CDK2 inhibitor to delineate which parts of the phenotype are due to CDK2 inhibition versus off-target effects.

    • Dose-Response Analysis: Perform a careful dose-response experiment. Effects observed only at high concentrations (>10 µM) are more likely to be off-target.[6]

  • Possible Cause 2: Inhibition of transcriptional CDKs.

    • (R)-Roscovitine inhibits CDK7 and CDK9, which are crucial for transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II.[3][16] This can lead to broad, non-specific changes in mRNA and protein levels, including the rapid downregulation of proteins with short half-lives, such as Mcl-1.[3][16][17]

  • Troubleshooting Steps:

    • Assess Global Transcription: Check the phosphorylation status of RNA Polymerase II CTD at Serine 2 and Serine 5. A decrease indicates inhibition of transcriptional CDKs.[9][16]

    • Measure Mcl-1 Levels: If you observe unexpected apoptosis, measure Mcl-1 protein and mRNA levels. A rapid decrease is a hallmark of this off-target transcriptional inhibition.[3][17]

Issue 2: Results are inconsistent or not reproducible.
  • Possible Cause: Compound solubility and stability.

    • (R)-Roscovitine is poorly soluble in water and is typically dissolved in DMSO.[11][12] Precipitation or degradation can lead to inconsistent effective concentrations.

  • Troubleshooting Steps:

    • Proper Solubilization: Ensure the compound is fully dissolved in DMSO to make a concentrated stock solution. Gentle warming (to no more than 37°C) or brief sonication can aid dissolution.[11]

    • Fresh Preparations: Prepare working dilutions fresh for each experiment from a frozen stock. Avoid multiple freeze-thaw cycles of the stock solution.[18]

    • Vehicle Control: Always include a DMSO-only vehicle control in your experiments to account for any solvent effects.[11]

Quantitative Data on Target and Off-Target Activity

Table 1: Inhibitory Potency (IC50) of (R)-Roscovitine against On-Target CDKs

Kinase ComplexIC50 (µM)Reference(s)
CDK1/cyclin B0.65[1][6]
CDK2/cyclin A0.70[1][6]
CDK2/cyclin E0.1 - 0.7[1][6][19]
CDK5/p250.16 - 0.2[1][4][6]
CDK7/cyclin H0.46 - 0.49[1][19]
CDK9/cyclin T10.60[1]

Note: IC50 values can vary depending on assay conditions (e.g., ATP concentration).[5]

Table 2: Inhibitory Potency (IC50) of (R)-Roscovitine against Known Off-Target Kinases

Off-Target KinaseIC50 (µM)Reference(s)
ERK1 (MAPK3)34[6]
ERK2 (MAPK1)14[6]
CK1α/δ1 - 40[1]
DYRK1A1 - 40[1]
CDK4/cyclin D1> 100[1][6]
CDK6/cyclin D3> 100[1][6]

Key Experimental Protocols

Protocol 1: Western Blot Analysis for On- and Off-Target Effects
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with (R)-Roscovitine at desired concentrations (e.g., 0.5, 2, 10, 20 µM) and a vehicle control (DMSO) for the desired time (e.g., 6, 12, 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

    • On-Target: Phospho-Rb (Ser807/811)

    • Off-Target (Transcription): Phospho-RNA Polymerase II CTD (Ser2)

    • Off-Target (Signaling): Phospho-ERK1/2 (Thr202/Tyr204)

    • Loading Control: GAPDH, β-Actin, or total protein stain.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Kinase Activity Assay (In Vitro)

This protocol provides a general framework for assessing the direct inhibitory effect of Roscovitine on a purified kinase.

  • Reagents: Purified active kinase, kinase-specific substrate (e.g., histone H1 for CDKs), ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, cold ATP), kinase buffer, and (R)-Roscovitine.

  • Reaction Setup: In a microplate, prepare reaction mixtures containing kinase buffer, the purified kinase, and varying concentrations of (R)-Roscovitine. Allow to pre-incubate for 10-15 minutes.

  • Initiate Reaction: Start the kinase reaction by adding a mix of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

  • Quantification:

    • Radiometric: Separate the phosphorylated substrate from free [γ-³²P]ATP and quantify radioactivity using a scintillation counter.

    • Non-Radioactive: Use methods like ELISA with phospho-specific antibodies, Fluorescence Polarization (FP), or TR-FRET to quantify substrate phosphorylation.[20]

  • Data Analysis: Plot the percentage of kinase activity against the log concentration of (R)-Roscovitine to determine the IC50 value.

Protocol 3: Cell Viability/Proliferation Assay (MTT/WST-1)
  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they remain in the exponential growth phase for the duration of the experiment. Allow cells to attach overnight.[7]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of (R)-Roscovitine and a vehicle control.[21]

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Measurement: For MTT, add solubilization solution. For WST-1, no solubilization is needed. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of viability. Plot viability against the log concentration of (R)-Roscovitine to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Roscovitine_On_Target_Pathway Diagram 1: Roscovitine's On-Target CDK Inhibition cluster_G1_S G1-S Transition cluster_G2_M G2-M Transition CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb p CyclinE_CDK2 Cyclin E CDK2 CyclinE_CDK2->Rb p E2F E2F Rb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes CyclinB_CDK1 Cyclin B CDK1 G2M_Substrates G2/M Substrates CyclinB_CDK1->G2M_Substrates p Mitosis Mitosis G2M_Substrates->Mitosis Roscovitine (R)-Roscovitine Roscovitine->CyclinE_CDK2 Roscovitine->CyclinB_CDK1

Caption: Roscovitine inhibits CDK2 and CDK1, blocking Rb phosphorylation and mitotic entry.

Roscovitine_Off_Target_Pathways Diagram 2: Key Off-Target Effects of Roscovitine cluster_mapk MAPK Pathway cluster_transcription Transcription cluster_b6 Vitamin B6 Metabolism Roscovitine (R)-Roscovitine ERK12 ERK1/2 Roscovitine->ERK12 Activation CDK9 CDK9 Roscovitine->CDK9 PDXK Pyridoxal Kinase (PDXK) Roscovitine->PDXK MEK12 MEK1/2 MEK12->ERK12 p Transcription_Factors Elk-1, c-Fos ERK12->Transcription_Factors p RNAPII RNA Pol II CDK9->RNAPII p mRNA mRNA Synthesis RNAPII->mRNA PLP Pyridoxal-5-P (Active Vit B6) PDXK->PLP ATP->ADP Pyridoxal Pyridoxal

Caption: Roscovitine's main off-target effects: MAPK activation and PDXK/CDK9 inhibition.

Troubleshooting_Workflow Diagram 3: Troubleshooting Workflow for Unexpected Roscovitine Results start Unexpected Experimental Result Observed q1 Is the effective concentration significantly >1-2 µM? start->q1 on_target Phenotype likely due to on-target CDK inhibition. q1->on_target No off_target Phenotype may involve off-target effects. q1->off_target Yes check_pRb Check p-Rb (S807/811) by Western Blot on_target->check_pRb off_target->check_pRb pRb_down p-Rb Decreased? (On-target effect confirmed) check_pRb->pRb_down check_off_targets Probe key off-targets: - p-ERK1/2 (Activation) - p-RNA Pol II (Inhibition) pRb_down->check_off_targets Yes no_change Troubleshoot protocol: - Compound solubility - Cell line sensitivity pRb_down->no_change No interpret Interpret results based on on- and off-target profile check_off_targets->interpret

Caption: A logical workflow to dissect on-target vs. off-target Roscovitine effects.

References

Roscovitine Cytotoxicity Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers utilizing Roscovitine (also known as Seliciclib or CYC202) in cytotoxicity assays.

Section 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during Roscovitine cytotoxicity experiments.

FAQs

Q1: What is the mechanism of action for Roscovitine?

Roscovitine is a purine (B94841) analog that acts as a selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1] It primarily inhibits CDK1, CDK2, CDK5, CDK7, and CDK9, leading to cell cycle arrest and, in many cancer cell lines, apoptosis.[2] Its inhibitory concentration (IC50) for these kinases is in the sub-micromolar range, while it is a poor inhibitor of CDK4 and CDK6.[2][3]

Q2: I am not observing any cytotoxic effect. What are the possible reasons?

  • Incorrect Concentration: The average IC50 for growth inhibition across many cell lines is approximately 15-16 µM.[2][4] Ensure your concentration range is appropriate for your specific cell line. Some cell lines may require higher concentrations.

  • Insufficient Incubation Time: The cytotoxic effects of Roscovitine are time-dependent.[5] A minimum of 48 to 72 hours of incubation is often required to observe significant effects.[5]

  • Drug Insolubility: Roscovitine is soluble in DMSO up to 50 mM.[2] Ensure the compound is fully dissolved before adding it to the culture medium. The final DMSO concentration in the medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Line Resistance: The sensitivity of different cell lines to Roscovitine can vary significantly.[5] This may be due to differences in genetic background, apoptotic pathways, or expression levels of specific CDKs.[5]

  • Assay Choice: While MTT is a common assay, it measures metabolic activity, which may not always directly correlate with cell death.[6][7] Factors like altered metabolic pathways can interfere with MTT reduction even in viable cells.[6] Consider confirming results with an orthogonal assay that measures a different viability marker (e.g., membrane integrity via LDH assay or apoptosis via Annexin V staining).

Q3: My results are highly variable between replicates. What could be the cause?

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells per well.

  • Incomplete Formazan (B1609692) Solubilization (MTT Assay): Formazan crystals must be completely dissolved for accurate readings.[6] Ensure sufficient solvent volume and adequate mixing.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.

  • Pipetting Errors: Inaccurate pipetting of cells, Roscovitine, or assay reagents can lead to significant variability.[6]

  • Contamination: Microbial contamination can alter the pH of the medium and affect both cell growth and the assay chemistry.

Q4: I'm observing high background absorbance in my MTT assay. Why?

High background can result from several factors:

  • Chemical Interference: Roscovitine itself, or other compounds in your media, may chemically reduce the MTT reagent.[8] It is crucial to run a "no-cell" control containing media and the highest concentration of Roscovitine to check for this interference.[8]

  • Reagent Instability: Long-term exposure of the MTT reagent to light can cause spontaneous reduction to formazan.[8] Store the reagent protected from light.[6]

  • Precipitation: If using serum-supplemented media, the organic solvent used to dissolve formazan can cause proteins to precipitate, leading to light scattering and artificially high absorbance readings.[8]

Q5: Can Roscovitine have off-target effects?

Yes. While it is selective for certain CDKs, Roscovitine can inhibit other kinases at higher concentrations, such as ERK1 and ERK2.[3] Surprisingly, in some colon cancer cell lines, Roscovitine has been shown to increase the phosphorylation of ERK1/2, activating the MAPK pathway.[9][10] It's important to consider these potential off-target effects when interpreting results.

Section 2: Quantitative Data Summary

The cytotoxic potency of Roscovitine varies across different cell lines. The following table summarizes reported 50% inhibitory concentration (IC50) values.

Cell LineRoscovitine IC50 (µM)Assay MethodIncubation Time
Average (NCI-60 Panel) ~16 µMSulforhodamine B (SRB)48 h
Cervical Carcinoma
HeLa13.79 ± 3.30MTT72 h
SiHa16.88 ± 7.39MTT72 h
HCE-121.21 ± 1.96MTT72 h
C33A22.09 ± 3.29MTT72 h
Osteosarcoma
U-2OS~25 µMMTT96 h
Saos-2~30 µMMTT96 h

Data compiled from multiple sources.[4][5][11]

Section 3: Detailed Experimental Protocol

This section provides a standard methodology for assessing Roscovitine cytotoxicity using the MTT assay.

Materials:

  • Roscovitine powder

  • DMSO (cell culture grade)

  • Appropriate cell line and complete culture medium

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader (absorbance at 560-570 nm)

Protocol:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of Roscovitine by dissolving it in DMSO.[1] Store aliquots at -20°C.[1] Avoid repeated freeze-thaw cycles.[1][6]

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of Roscovitine in complete culture medium from your stock solution. A typical concentration range might be 0 to 50 µM.

    • Include a "vehicle control" with the highest concentration of DMSO used in the dilutions (e.g., 0.25%).

    • Also, prepare "no-cell" control wells containing only media and the various drug concentrations to check for chemical interference.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared Roscovitine dilutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.[5]

    • After this incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5]

    • Agitate the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 562 nm.[5]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the Roscovitine concentration and use a non-linear regression model to determine the IC50 value.

Section 4: Key Diagrams and Workflows

Visual aids to understand Roscovitine's mechanism and experimental design.

Roscovitine_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK2 CDK2 Rb pRb CDK2->Rb Phosphorylates CyclinE Cyclin E CyclinE->CDK2 Activates E2F E2F Rb->E2F Inhibits S_Phase S-Phase Genes E2F->S_Phase Activates Transcription CDK1 CDK1 Mitosis Mitosis CDK1->Mitosis Promotes CyclinB Cyclin B CyclinB->CDK1 Activates Roscovitine Roscovitine Roscovitine->CDK2 Inhibits Roscovitine->CDK1 Inhibits

Roscovitine inhibits CDK1 and CDK2 to induce cell cycle arrest.

Cytotoxicity_Workflow start Start step1 Seed cells in 96-well plate start->step1 step2 Incubate for 24h (Cell Adhesion) step1->step2 step3 Treat with Roscovitine (Serial Dilutions) step2->step3 step4 Incubate for 48-96h step3->step4 step5 Add MTT Reagent step4->step5 step6 Incubate for 4h step5->step6 step7 Solubilize Formazan (Add DMSO) step6->step7 step8 Read Absorbance (570 nm) step7->step8 end Analyze Data (Calculate IC50) step8->end

Standard experimental workflow for an MTT-based cytotoxicity assay.

Troubleshooting_Tree A Problem: No Cytotoxic Effect B Is Roscovitine concentration range appropriate? (e.g., 10-50 µM) A->B Check C Is incubation time long enough? (≥ 48h) B->C Yes F Solution: Increase concentration range. B->F No D Is the stock solution fully dissolved in DMSO? C->D Yes G Solution: Increase incubation time. C->G No E Have you confirmed results with an orthogonal assay? D->E Yes H Solution: Prepare fresh stock solution, ensure no precipitation. D->H No I Solution: Use Annexin V/PI or LDH assay to confirm apoptosis/necrosis. E->I No J Consider cell line resistance or off-target effects. E->J Yes

A decision tree for troubleshooting lack of cytotoxic effect.

References

Technical Support Center: Roscovitine Stability in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Roscovitine (B1683857) in cell culture media. The following information is presented in a question-and-answer format to address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of Roscovitine in my culture medium a concern?

Q2: What is the known stability of Roscovitine in solutions?

A: Roscovitine has shown good stability in plasma, withstanding 48 hours at 4, 25, and 37°C.[1] In another study, only a 9% decrease was observed after 24 hours at room temperature in plasma.[2][3] However, its stability in aqueous buffer solutions is lower, and it is not recommended to store aqueous solutions for more than one day.[4] Stock solutions in DMSO or ethanol (B145695) are stable for up to 3 months when stored at -20°C.[5]

Q3: What are the primary factors that can cause Roscovitine to degrade in culture media?

A: Several factors can contribute to the degradation of Roscovitine in culture media:

  • pH: The pH of the culture medium (typically 7.2-7.4) can influence the stability of Roscovitine, which is a weak mono-base with a pKa of 4.4.[1]

  • Temperature: Standard cell culture incubation temperatures of 37°C can accelerate chemical degradation.

  • Media Components: Certain components in the culture medium, such as reactive amino acids (e.g., cysteine) or vitamins, could potentially interact with and degrade Roscovitine.[6]

  • Enzymatic Degradation: If the medium is supplemented with serum, enzymes such as esterases and proteases present in the serum can metabolize Roscovitine. Cellular metabolism is also a key factor, with oxidation being a reported pathway.[7]

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds. It is good practice to protect Roscovitine solutions from light.

Troubleshooting Guide

Problem: I suspect Roscovitine is degrading in my experiments, leading to inconsistent results.

Possible Cause Suggested Solution
Inherent instability in aqueous media Perform a stability check in a simple buffer like PBS at 37°C to assess its baseline stability. Consider preparing fresh Roscovitine-containing media for long-term experiments or replenishing the media at regular intervals.
pH-dependent degradation Ensure the pH of your culture medium is stable throughout the experiment. Use freshly prepared medium and monitor the pH, especially in experiments with high cell densities that can cause pH shifts.
Enzymatic degradation by serum Test the stability of Roscovitine in your specific culture medium with and without serum. If serum is a major contributor to degradation, consider reducing the serum concentration or using a serum-free medium if your cell line permits.
Cellular metabolism Be aware that cells can metabolize Roscovitine, primarily through oxidation of the amino alcohol substituent.[7] This is an inherent part of the experimental system. For quantitative studies, it may be necessary to measure Roscovitine concentration in the medium over time.
Precipitation of Roscovitine Roscovitine has low aqueous solubility.[4] Ensure the final concentration of your solvent (e.g., DMSO) is low (typically <0.1%). Prepare the working solution by adding the stock solution to pre-warmed media and mixing thoroughly. Visually inspect for any precipitates.
Photodegradation Protect Roscovitine stock solutions and culture plates from direct light exposure by using amber vials and covering plates with foil.

Data Presentation

The following tables summarize key data regarding Roscovitine's properties and hypothetical stability data for illustrative purposes.

Table 1: Physicochemical Properties of Roscovitine

PropertyValueReference
Molecular Formula C₁₉H₂₆N₆O
Molecular Weight 354.45 g/mol
pKa 4.4 (weak mono-base)[1]
Solubility Soluble in DMSO (to 100 mM) and ethanol (to 100 mM). Sparingly soluble in aqueous buffers.[4]
UV max 231, 291 nm[4]

Table 2: Hypothetical Stability of Roscovitine (10 µM) in Different Culture Media at 37°C

Time (hours)DMEM + 10% FBS (% Remaining)DMEM (serum-free) (% Remaining)RPMI-1640 + 10% FBS (% Remaining)RPMI-1640 (serum-free) (% Remaining)
0 100100100100
8 95989497
24 85928390
48 70856882
72 55785275
Note: This data is for illustrative purposes and should be confirmed experimentally in your specific system.

Experimental Protocols

Protocol: Assessing the Stability of Roscovitine in Cell Culture Media using HPLC-UV

This protocol outlines a method to determine the stability of Roscovitine in your specific cell culture medium.

1. Materials:

  • Roscovitine powder

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of Roscovitine in anhydrous DMSO. Aliquot and store at -20°C, protected from light.[5]

  • Prepare Working Solutions: On the day of the experiment, dilute the stock solution in the pre-warmed (37°C) cell culture medium (with and without serum) to the final desired working concentration (e.g., 20 µM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Incubation: Dispense the Roscovitine-spiked media into sterile microcentrifuge tubes for each time point. Place the tubes in a 37°C incubator.

  • Sample Collection: At designated time points (e.g., 0, 4, 8, 24, 48 hours), remove one tube for each condition.

  • Sample Processing:

    • To precipitate proteins and stop degradation, add three volumes of ice-cold acetonitrile to the media sample.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable gradient of acetonitrile and water (e.g., with 0.1% formic acid). A typical gradient could be 10-90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 291 nm.[4]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Quantify the peak area of the Roscovitine peak at each time point.

    • Calculate the percentage of Roscovitine remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the stability profile.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis stock Prepare 10 mM Roscovitine stock in DMSO media Prepare working solution in pre-warmed media (e.g., 20 µM) stock->media incubate Incubate at 37°C media->incubate sampling Collect samples at T=0, 4, 8, 24, 48h incubate->sampling precipitate Add 3 vol. cold Acetonitrile to precipitate proteins sampling->precipitate centrifuge Centrifuge at 14,000 x g precipitate->centrifuge supernatant Collect supernatant centrifuge->supernatant hplc Analyze by HPLC-UV (291 nm) supernatant->hplc data Calculate % remaining vs. T=0 hplc->data

Experimental workflow for assessing Roscovitine stability.

G cluster_pathway Roscovitine Signaling and Degradation Roscovitine Roscovitine CDKs CDK1, CDK2, CDK5 Roscovitine->CDKs Inhibition Degradation Degradation (Oxidation) Roscovitine->Degradation CellCycle Cell Cycle Arrest CDKs->CellCycle Apoptosis Apoptosis CDKs->Apoptosis Metabolite Carboxylic Acid Metabolite (Inactive) Degradation->Metabolite G start Inconsistent Results? check_stability Assess stability in media +/- serum start->check_stability is_stable Is it stable? check_stability->is_stable stable Problem likely not degradation. Check other experimental variables. is_stable->stable Yes unstable Implement stabilization strategies is_stable->unstable No strategies - Prepare fresh media - Replenish media regularly - Protect from light - Use serum-free media (if possible) unstable->strategies retest Re-evaluate experimental results strategies->retest

References

Technical Support Center: Cell Line Resistance to Seliciclib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to Seliciclib (also known as R-roscovitine or CYC202).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Seliciclib?

Seliciclib is a small-molecule inhibitor of cyclin-dependent kinases (CDKs), with primary targets including CDK2, CDK7, and CDK9.[1][2] By inhibiting these kinases, Seliciclib disrupts the cell cycle and can induce apoptosis (programmed cell death). A key mechanism of its pro-apoptotic activity, particularly in multiple myeloma, is the down-regulation of the anti-apoptotic protein Mcl-1.[1][2][3][4][5] This occurs through the inhibition of CDK9-mediated transcription, which is crucial for the expression of short-lived proteins like Mcl-1.[1]

Q2: My cells are showing reduced sensitivity to Seliciclib. What are the potential resistance mechanisms?

While specific studies on acquired resistance to Seliciclib are limited, resistance mechanisms can be extrapolated from our understanding of CDK inhibitors in general and Seliciclib's mode of action. Potential mechanisms include:

  • Alterations in the Mcl-1 signaling pathway: Since Mcl-1 is a critical downstream target, any alterations that maintain high levels of Mcl-1 in the presence of Seliciclib could confer resistance. This could include mutations or amplifications of the MCL1 gene or activation of upstream signaling pathways that promote Mcl-1 expression.

  • Activation of bypass signaling pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that are independent of the drug's target. For CDK inhibitors, common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[6]

  • Alterations in CDK targets: While less common for multi-targeted CDK inhibitors like Seliciclib, mutations in the ATP-binding pocket of the target CDKs could potentially reduce the binding affinity of the drug.

  • Increased drug efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), can actively pump Seliciclib out of the cell, reducing its intracellular concentration and efficacy.

  • Influence of the tumor microenvironment: As seen in multiple myeloma, factors secreted by the bone marrow microenvironment, such as Interleukin-6 (IL-6), can promote Mcl-1 expression and confer resistance.[1][4][5]

Q3: How can I investigate the mechanism of resistance in my cell line?

To elucidate the resistance mechanism in your Seliciclib-resistant cell line, a multi-pronged approach is recommended:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the shift in the half-maximal inhibitory concentration (IC50) between your resistant and parental (sensitive) cell lines.

  • Analyze the Mcl-1 Pathway: Use Western blotting to compare the basal levels of Mcl-1 and phosphorylated STAT3 (a key regulator of Mcl-1 transcription) in sensitive versus resistant cells, both with and without Seliciclib treatment.[1]

  • Assess Bypass Pathways: Probe for the activation of key survival pathways. Western blot analysis of phosphorylated AKT, mTOR, and ERK1/2 can indicate if these pathways are upregulated in resistant cells.

  • Sequence CDK Genes: If you suspect target-based resistance, sequence the kinase domains of CDK2, CDK7, and CDK9 in both parental and resistant cell lines to identify potential mutations.

  • Evaluate Drug Efflux: Use a fluorescent substrate of MDR transporters (e.g., rhodamine 123) in a flow cytometry-based assay to determine if drug efflux is increased in your resistant cells.

Troubleshooting Guides

Problem: My cells are not responding to Seliciclib treatment as expected.

Possible Cause Troubleshooting Steps
Intrinsic Resistance Some cell lines may have inherent resistance to Seliciclib. This could be due to pre-existing high levels of Mcl-1, loss of functional p53, or constitutive activation of survival pathways.
* Action: Screen a panel of cell lines to find a sensitive model. If you must use a specific cell line, consider combination therapies to target potential resistance pathways (e.g., co-treatment with a PI3K or MEK inhibitor).
Suboptimal Drug Concentration or Duration The concentration of Seliciclib may be too low, or the treatment duration may be too short to induce a significant effect.
* Action: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of Seliciclib treatment for your specific cell line.
Drug Degradation Improper storage or handling of Seliciclib can lead to its degradation.
* Action: Ensure Seliciclib is stored as recommended by the manufacturer. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Cell Culture Conditions High cell density or the presence of certain growth factors in the serum can sometimes mitigate the effects of cytotoxic drugs.
* Action: Optimize your cell seeding density and consider reducing the serum concentration during drug treatment, if compatible with your experimental design.

Problem: My cell line has developed resistance to Seliciclib over time.

Possible Cause Troubleshooting and Next Steps
Acquired Resistance Prolonged exposure to Seliciclib can lead to the selection of a resistant cell population.
* Action: Follow the steps outlined in FAQ #3 to investigate the mechanism of resistance. Based on your findings, you can devise strategies to overcome this resistance.
* If Mcl-1 is upregulated: Consider combining Seliciclib with a direct Mcl-1 inhibitor or a proteasome inhibitor like bortezomib, which has shown synergy with Seliciclib.[1]
* If bypass pathways are activated: Combine Seliciclib with an inhibitor targeting the activated pathway (e.g., a PI3K, AKT, or MEK inhibitor).
* If drug efflux is increased: Use an MDR inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) in combination with Seliciclib to see if sensitivity can be restored.

Quantitative Data Summary

The following table summarizes the in vitro activity of Seliciclib in various multiple myeloma cell lines, including those sensitive and resistant to conventional therapies.

Cell LineStatusSeliciclib IC50 (µM) at 24 hours
MM.1SSensitive15-25
OPM2Sensitive15-25
RPMI 8226Sensitive15-25
U266Sensitive15-25
Dox-40Resistant (to Doxorubicin)15-25
LR5Resistant15-25
MM.1RResistant15-25
Data extracted from Raje et al., 2005.[1]

Experimental Protocols

Protocol 1: Generation of a Seliciclib-Resistant Cell Line

This protocol describes a common method for developing acquired drug resistance in a cancer cell line through continuous, dose-escalating exposure.

  • Determine the initial IC50: Culture the parental cell line and determine the 72-hour IC50 for Seliciclib using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial chronic exposure: Begin by culturing the parental cells in media containing Seliciclib at a concentration equal to the IC10-IC20.

  • Monitor and passage: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Passage the cells when they reach 70-80% confluency. Expect significant cell death initially.

  • Dose escalation: Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the Seliciclib concentration by 1.5- to 2-fold.

  • Repeat dose escalation: Continue this process of adaptation followed by dose escalation until the cells can proliferate in a significantly higher concentration of Seliciclib (e.g., 5-10 times the initial IC50).

  • Characterize the resistant line: Once a resistant population is established, perform a dose-response assay to confirm the shift in IC50 compared to the parental line. Cryopreserve aliquots of the resistant cells at various stages of development.

Protocol 2: Western Blot Analysis of Mcl-1 and p-STAT3

This protocol is for assessing the protein levels of Mcl-1 and phosphorylated STAT3, key players in the Seliciclib response pathway.

  • Cell lysis: Treat sensitive and resistant cells with Seliciclib at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and protein transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Mcl-1, phospho-STAT3 (Tyr705), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.

Visualizations

Seliciclib_Mechanism_of_Action Seliciclib Seliciclib CDK9 CDK9 Seliciclib->CDK9 inhibits pSTAT3 p-STAT3 Seliciclib->pSTAT3 inhibits phosphorylation Mcl1_mRNA Mcl-1 mRNA CDK9->Mcl1_mRNA promotes transcription STAT3 STAT3 STAT3->pSTAT3 phosphorylation pSTAT3->Mcl1_mRNA promotes transcription Mcl1_protein Mcl-1 Protein Mcl1_mRNA->Mcl1_protein translation Apoptosis Apoptosis Mcl1_protein->Apoptosis inhibits BMSC Bone Marrow Stromal Cell IL6 IL-6 BMSC->IL6 secretes IL6->pSTAT3 activates

Caption: Mechanism of action of Seliciclib leading to apoptosis.

Resistance_Mechanisms cluster_cell Cancer Cell cluster_resistance Potential Resistance Mechanisms Seliciclib_in Seliciclib Seliciclib_target CDK Inhibition (CDK2/7/9) Seliciclib_in->Seliciclib_target Apoptosis Apoptosis Seliciclib_target->Apoptosis Mcl1_up Mcl-1 Upregulation Mcl1_up->Apoptosis inhibits Bypass Bypass Pathway Activation (PI3K/AKT, MAPK) Bypass->Apoptosis inhibits Efflux Increased Drug Efflux (MDR) Efflux->Seliciclib_in reduces intracellular concentration

Caption: Potential mechanisms of acquired resistance to Seliciclib.

Experimental_Workflow start Parental Cell Line (Seliciclib-Sensitive) step1 Chronic, Dose-Escalating Seliciclib Exposure start->step1 step2 Generation of Seliciclib-Resistant Cell Line step1->step2 step3 Confirm Resistance (IC50 Shift) step2->step3 step3->step1 No step4 Investigate Resistance Mechanism step3->step4 Yes step5 Molecular Profiling (Western Blot, Sequencing) step4->step5 step6 Test Combination Therapies step5->step6

Caption: Workflow for generating and characterizing Seliciclib-resistant cell lines.

References

Technical Support Center: Minimizing Roscovitine Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Roscovitine use in primary cell cultures. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize Roscovitine-induced toxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Roscovitine and what are its primary cellular targets?

Roscovitine, also known as Seliciclib or CYC202, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs). It is a purine (B94841) analog that functions by competing with ATP for the binding site on these kinases. Its primary targets include CDK1, CDK2, CDK5, CDK7, and CDK9. By inhibiting these CDKs, Roscovitine can induce cell cycle arrest and apoptosis.

Q2: What are the common signs of Roscovitine toxicity in primary cell cultures?

Common signs of toxicity include a significant decrease in cell viability, changes in cell morphology (e.g., cell shrinkage, rounding, and detachment), and induction of apoptosis. It is crucial to distinguish these toxic effects from the intended pharmacological effects of Roscovitine.

Q3: What is a typical starting concentration and exposure time for Roscovitine in primary cell cultures?

A suggested starting concentration for many cell types is around 20 µM for an exposure time of 4-24 hours. However, the optimal concentration and duration are highly dependent on the specific primary cell type and the experimental goals. It is strongly recommended to perform a dose-response experiment to determine the optimal conditions for your specific model.

Q4: How should I prepare and store Roscovitine?

Roscovitine is supplied as a crystalline solid and should be stored at -20°C. For use in cell culture, it is typically dissolved in an organic solvent like DMSO or ethanol (B145695) to create a stock solution. For example, a 20 mM stock solution can be made by dissolving 1 mg of Roscovitine in 143 µl of DMSO. The final concentration of the solvent in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity. Aqueous solutions of Roscovitine are not stable and it is not recommended to store them for more than one day.

Q5: Can Roscovitine have neuroprotective as well as neurotoxic effects?

Yes, the effect of Roscovitine on neurons can be dose-dependent and context-specific. At lower concentrations, it has shown neuroprotective effects in models of excitotoxicity and neurodegenerative diseases like Huntington's disease. However, at higher concentrations, it can be neurotoxic. This highlights the importance of careful dose-response studies in primary neuronal cultures.

Troubleshooting Guides

Problem 1: High levels of unexpected cell death in my primary culture.

Possible Cause 1: Roscovitine concentration is too high.

  • Solution: Perform a dose-response experiment to determine the IC50 value for your specific primary cell type. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and assess cell viability using an appropriate assay (see Experimental Protocols section). The goal is to find a concentration that achieves the desired biological effect with minimal toxicity.

Possible Cause 2: Prolonged exposure to Roscovitine.

  • Solution: Conduct a time-course experiment. Treat your cells with a fixed, non-toxic concentration of Roscovitine and assess viability at different time points (e.g., 4, 8, 12, 24, 48 hours). Primary cells can be more sensitive to long-term exposure.

Possible Cause 3: High cell density leading to increased sensitivity.

  • Solution: Optimize your cell seeding density. In some cases, highly proliferative or dense cultures can be more susceptible to the cytotoxic effects of CDK inhibitors. Test different seeding densities to see if this alleviates the toxicity.

Possible Cause 4: Serum concentration in the media.

  • Solution: The presence and concentration of serum can influence the effects of Roscovitine. Some studies have noted that serum starvation can impact cell cycle and apoptosis in conjunction with Roscovitine treatment. If your protocol involves serum starvation, be aware that this can be an additional stressor for the cells and may enhance Roscovitine's toxicity. Consider titrating the serum concentration in your culture media.

Problem 2: Inconsistent results between experiments.

Possible Cause 1: Inconsistent Roscovitine stock solution.

  • Solution: Prepare fresh dilutions of Roscovitine from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into single-use vials to maintain its potency.

Possible Cause 2: Variation in primary cell health and density.

  • Solution: Standardize your primary cell isolation and culture procedures. Ensure that the cells are healthy and at a consistent confluency/density at the start of each experiment.

Possible Cause 3: Off-target effects of Roscovitine.

  • Solution: At higher concentrations, Roscovitine can inhibit other kinases, such as ERK1 and ERK2, which can lead to off-target effects. To confirm that the observed phenotype is due to on-target CDK inhibition, consider using a structurally different CDK inhibitor as a control or using genetic approaches like siRNA to knock down the specific CDK of interest.

Data Presentation

Table 1: Reported IC50 Values of Roscovitine in Various Cell Lines

Cell LineCell TypeIC50 (µM)Exposure Time (hours)Reference
Average of multiple cancer cell linesCancer~15Not Specified
Mammalian cell lines (average)Various16Not Specified
Multiple Myeloma (MM) cell linesHematological Malignancy15-2524
LB771-HNCHead and Neck Cancer48.9248
LB2241-RCCRenal Cancer48.6248
DU-4475Breast Cancer48.4948

Note: These values are for cancer cell lines and should be used as a general guide. IC50 values in primary cells may differ significantly.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using MTT

This protocol is a standard method to determine the concentration of Roscovitine that is toxic to a primary cell culture.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • 96-well cell culture plates

  • Roscovitine stock solution (e.g., 20 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Plating: Seed your primary cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and stabilize for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Roscovitine in complete culture medium. Remove the old medium from the wells and add the Roscovitine dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest Roscovitine concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) in a cell culture incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each Roscovitine concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Detection using Caspase-3/7 Activity Assay

This protocol helps to determine if Roscovitine is inducing apoptosis in your primary cells.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • White-walled 96-well plates

  • Roscovitine stock solution

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Plating: Seed your primary cells in a white-walled 96-well plate.

  • Compound Treatment: Treat the cells with different concentrations of Roscovitine and a vehicle control for the desired time.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add the reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Visualizations

Roscovitine_Signaling_Pathway Roscovitine Roscovitine CDK1_CyclinB CDK1/Cyclin B Roscovitine->CDK1_CyclinB inhibition CDK2_CyclinE CDK2/Cyclin E Roscovitine->CDK2_CyclinE inhibition CDK5_p25 CDK5/p25 Roscovitine->CDK5_p25 inhibition G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition promotes G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition promotes Neuronal_Processes Neuronal Processes CDK5_p25->Neuronal_Processes regulates Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Transition->Cell_Cycle_Arrest G1_S_Transition->Cell_Cycle_Arrest Apoptosis Apoptosis Neuronal_Processes->Apoptosis dysregulation can lead to Cell_Cycle_Arrest->Apoptosis can lead to

Caption: Roscovitine's mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization A Isolate & Culture Primary Cells C Perform Dose-Response (e.g., MTT Assay) A->C B Prepare Roscovitine Stock Solution B->C D Perform Time-Course Experiment C->D E Determine Optimal Concentration & Time D->E F Assess Apoptosis (e.g., Caspase Assay) E->F G Proceed with Main Experiment E->G

Caption: Workflow for optimizing Roscovitine treatment.

Troubleshooting_Tree Start High Cell Toxicity Observed? Concentration Is Concentration Optimized? Start->Concentration Yes Time Is Exposure Time Optimized? Concentration->Time Yes DoseResponse Perform Dose-Response Experiment Concentration->DoseResponse No Density Is Cell Density Consistent? Time->Density Yes TimeCourse Perform Time-Course Experiment Time->TimeCourse No OptimizeDensity Optimize Seeding Density Density->OptimizeDensity No End Toxicity Minimized Density->End Yes DoseResponse->Time TimeCourse->Density OptimizeDensity->End

Caption: Troubleshooting decision tree for Roscovitine toxicity.

Technical Support Center: Troubleshooting Inconsistent Results with Roscovitine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Roscovitine (B1683857). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve inconsistencies in their results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing different IC50 values for Roscovitine across various cell lines?

A1: The half-maximal inhibitory concentration (IC50) of Roscovitine can vary significantly between different cell lines. This variability is primarily due to the unique genetic and proteomic profiles of each cell line.

  • Varying CDK Expression Levels: The primary targets of Roscovitine are Cyclin-Dependent Kinases (CDKs), particularly CDK1, CDK2, CDK5, CDK7, and CDK9.[1] Cell lines with higher expression levels of these target CDKs may require higher concentrations of Roscovitine to achieve the same level of inhibition.

  • Differences in Apoptotic and Genetic Background: The intrinsic sensitivity of a cell line to apoptosis and its specific genetic makeup can influence its response to Roscovitine.[2] For example, the status of tumor suppressor genes like p53 can affect the cellular outcome of CDK inhibition.[3]

  • Cell-Specific Metabolic Rates: Differences in the metabolic activity of cell lines can alter the uptake, processing, and clearance of Roscovitine, thereby affecting its apparent potency.

Data Summary: Roscovitine IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference(s)
Average (60 cell lines)Various~16[4]
Multiple Myeloma (MM.1S, OPM2, etc.)Multiple Myeloma15-25[5]
HeLaCervical Carcinoma13.79 ± 3.30[2]
SiHaCervical Carcinoma16.88 ± 7.39[2]
HCE-1Cervical Carcinoma21.21 ± 1.96[2]
C33ACervical Carcinoma22.09 ± 3.29[2]
LB771-HNCHead and Neck Cancer48.92[4]
LB2241-RCCRenal Cell Carcinoma48.62[4]
DU-4475Breast Cancer48.50[4]

Q2: My Roscovitine treatment results in cell cycle arrest at different phases (G1, G2/M) in different experiments. What could be the cause?

A2: The phase of cell cycle arrest induced by Roscovitine is highly dependent on the experimental conditions, including the cell line, drug concentration, and duration of treatment.[1]

  • Cell Line-Specific Responses: Different cell lines have distinct cell cycle checkpoint controls. For example, in human fibroblasts, Roscovitine has been shown to induce a G1 phase arrest by specifically inhibiting CDK2.[6] In contrast, glioblastoma cell lines have exhibited G2/M arrest.[7]

  • Dose- and Time-Dependency: The concentration of Roscovitine and the length of exposure play a crucial role. Lower concentrations or shorter incubation times might result in a G1 arrest, while higher concentrations or longer exposures could lead to a more pronounced G2/M arrest or apoptosis.[8]

  • Synchronization of Cells: If the cells are synchronized before treatment, the starting phase of the cell population will significantly influence the observed point of arrest.

Data Summary: Cell Cycle Arrest Induced by Roscovitine

Cell LineConcentration (µM)Incubation TimeObserved Arrest PhaseReference(s)
Human FibroblastsNot specifiedNot specifiedG1[6]
Tobacco BY-2Not specifiedNot specifiedLate G1 and Late G2[8]
A172Dose-dependent72hG2/M[7]
HeLaS(3)Not specified24hG2/M[3]

Q3: I am seeing inconsistent levels of apoptosis after Roscovitine treatment. Why is this happening?

A3: The induction of apoptosis by Roscovitine is a complex process influenced by multiple factors, leading to variable results.

  • Cellular Context: The apoptotic response is highly cell-type-specific. For instance, in MDA-MB-231 breast cancer cells, Roscovitine has been shown to induce significant apoptosis,[9] while in other cell lines, cell cycle arrest may be the predominant outcome.

  • Off-Target Effects: Roscovitine is known to have off-target effects on other signaling pathways that can modulate apoptosis, such as the MAPK/ERK and NF-κB pathways.[10][11] The activation state of these pathways in a given cell line can influence the apoptotic outcome.

  • p53 Status: The tumor suppressor protein p53 is a key regulator of apoptosis. Roscovitine can induce the accumulation of p53, and the p53 status of the cell line (wild-type, mutant, or null) can dramatically affect the apoptotic response.[3][12]

Data Summary: Apoptosis Induction by Roscovitine in Different Cell Lines

Cell LineConcentration (µM)Incubation Time (h)Apoptotic Cells (%)Reference(s)
MDA-MB-23110 µg/ml (~28 µM)4835.7[9]
MDA-MB-23110 µg/ml (~28 µM)7293.8[9]
A172Dose-dependent72Increase in sub-G1 fraction[7]
G2810072Increase in sub-G1 fraction[7]

Q4: My Roscovitine solution appears cloudy, or I suspect it has degraded. How should I properly prepare and store it?

A4: Proper preparation and storage of Roscovitine are critical for obtaining consistent and reliable experimental results.

  • Solubility: Roscovitine is soluble in organic solvents like DMSO and ethanol (B145695). It is sparingly soluble in aqueous buffers. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO.

  • Storage: The solid form of Roscovitine should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[4]

  • Working Solution: When preparing the final working solution in cell culture media, ensure that the final concentration of DMSO is not toxic to the cells (typically <0.1%).

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies described for assessing the cytotoxic effects of Roscovitine.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of Roscovitine in complete culture medium. Remove the old medium from the wells and add 100 µL of the Roscovitine-containing medium to each well. Include a vehicle control (DMSO at the same final concentration as the highest Roscovitine dose).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Roscovitine for the appropriate duration. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate gating to exclude doublets and debris. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This protocol provides a method for detecting apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry analysis.[13][14][15]

  • Cell Seeding and Treatment: Plate cells in 6-well plates and treat with Roscovitine as required.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash them once with cold PBS.

  • Resuspension in Binding Buffer: Centrifuge the cells and resuspend the pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Visualizations

Signaling Pathways and Experimental Workflows

Roscovitine_Signaling_Pathway cluster_roscovitine Roscovitine Effects cluster_targets Molecular Targets cluster_off_targets Off-Target Effects G1 G1 Phase S S Phase G1->S G1/S Transition (CDK2/Cyclin E, A) G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition (CDK1/Cyclin B) M->G1 Roscovitine Roscovitine CDK1 CDK1 Roscovitine->CDK1 CDK2 CDK2 Roscovitine->CDK2 CDK5 CDK5 Roscovitine->CDK5 CDK7 CDK7 Roscovitine->CDK7 CDK9 CDK9 Roscovitine->CDK9 MAPK_ERK MAPK/ERK Pathway Roscovitine->MAPK_ERK NFkB NF-κB Pathway Roscovitine->NFkB p53 p53 Pathway Roscovitine->p53

Caption: Roscovitine's mechanism of action on cell cycle and off-target pathways.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagent Verify Roscovitine Integrity (Solubility, Storage, Age) Start->Check_Reagent Check_Protocol Review Experimental Protocol (Concentration, Incubation Time, Cell Density) Start->Check_Protocol Check_Cell_Line Assess Cell Line Characteristics (Passage Number, Mycoplasma, Baseline Protein Expression) Start->Check_Cell_Line Analyze_Data Re-analyze Data (Appropriate Controls, Statistical Methods) Start->Analyze_Data Optimize_Experiment Optimize Experimental Conditions (Dose-Response, Time-Course) Check_Reagent->Optimize_Experiment Check_Protocol->Optimize_Experiment Check_Cell_Line->Optimize_Experiment Analyze_Data->Optimize_Experiment Consistent_Results Consistent Results Optimize_Experiment->Consistent_Results Successful Further_Investigation Further Investigation (Off-Target Effects, Alternative Pathways) Optimize_Experiment->Further_Investigation Unsuccessful

Caption: A logical workflow for troubleshooting inconsistent Roscovitine results.

References

Validation & Comparative

A Comparative Guide to CDK Inhibitors: Roscovitine (Seliciclib) vs. Flavopiridol (Alvocidib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent first-generation pan-cyclin-dependent kinase (CDK) inhibitors: Roscovitine (also known as Seliciclib) and Flavopiridol (also known as Alvocidib). Both small molecules have been extensively studied for their potential as anti-cancer agents, targeting the fundamental machinery of the cell cycle. This document aims to offer an objective analysis of their performance, supported by experimental data, to aid researchers in making informed decisions for their studies.

Executive Summary

Roscovitine and Flavopiridol are both ATP-competitive inhibitors of a broad range of cyclin-dependent kinases. Flavopiridol generally exhibits greater potency with lower IC50 values across a wider array of CDKs compared to Roscovitine.[1][2] However, this broader activity profile can also contribute to a more challenging toxicity profile in clinical settings.[3] Roscovitine, while less potent against some key cell cycle CDKs, demonstrates a distinct selectivity profile.[4][5] The choice between these two inhibitors is contingent on the specific research goals, the desired CDK inhibition profile, and the cellular context being investigated.

Data Presentation: Biochemical Potency and Cellular Activity

The following tables summarize the in vitro inhibitory activity and cellular effects of Roscovitine and Flavopiridol.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Kinase TargetRoscovitine (µM)Flavopiridol (nM)
CDK1/cyclin B0.65[1][5]30[6]
CDK2/cyclin A0.7[1]170[6]
CDK2/cyclin E0.7[1]-
CDK4/cyclin D1>100[5]100[6]
CDK5/p250.2[5]-
CDK6/cyclin D>10060[6]
CDK7/cyclin H0.49300[6]
CDK9/cyclin T1-10[6]
ERK134[5]>14,000
ERK214[5]-

Note: IC50 values are compiled from various sources and may differ based on experimental conditions. A lower value indicates greater potency. "-" indicates data not available from the searched sources.

Table 2: Cellular Proliferation Inhibition (IC50)

Cell LineCancer TypeRoscovitine (µM)Flavopiridol (µM)
Average (NCI-60 panel)Various~16[4]~0.1[7]
Granta-519Mantle Cell Lymphoma25-50 (induces G2/M arrest)[4]-
Multiple Myeloma cellsMultiple Myeloma15-25[4]-
HCT116Colon Cancer-0.013
A2780Ovarian Cancer-0.015
PC3Prostate Cancer-0.010
MiaPaCa-2Pancreatic Cancer-0.036

Note: Cellular IC50 values can vary significantly based on the cell line, assay duration, and other experimental parameters.

Mechanism of Action: Targeting the Cell Cycle Engine

Both Roscovitine and Flavopiridol exert their anti-proliferative effects by inhibiting CDKs, which are serine/threonine kinases essential for cell cycle progression. By blocking the ATP-binding pocket of these kinases, they prevent the phosphorylation of key substrates, leading to cell cycle arrest and, in many cancer cells, apoptosis.

Roscovitine is a purine (B94841) analog that demonstrates selectivity for CDK1, CDK2, CDK5, CDK7, and CDK9, with notably poor activity against CDK4 and CDK6.[4] Its inhibition of CDK2 is a prominent effect, leading to a decrease in the phosphorylation of the retinoblastoma protein (Rb) and subsequent inactivation of the E2F transcription factor family. This blocks the G1/S phase transition.

Flavopiridol , a synthetic flavonoid, is a pan-CDK inhibitor with potent activity against CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[6] Its broad-spectrum inhibition allows it to induce cell cycle arrest at both the G1/S and G2/M checkpoints.[6] Furthermore, its potent inhibition of CDK9, a component of the positive transcription elongation factor b (p-TEFb), is crucial for its ability to downregulate the transcription of short-lived anti-apoptotic proteins like Mcl-1.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by these inhibitors and a general workflow for their experimental evaluation.

G Mechanism of Action of Roscovitine and Flavopiridol cluster_0 Cell Cycle Progression cluster_1 Transcriptional Regulation G1 G1 S S G2 G2 M M Cyclin D/CDK4_6 Cyclin D / CDK4/6 Rb Rb Cyclin D/CDK4_6->Rb phosphorylates Cyclin E/CDK2 Cyclin E / CDK2 Cyclin E/CDK2->Rb phosphorylates Cell Cycle Arrest Cell Cycle Arrest Cyclin E/CDK2->Cell Cycle Arrest Cyclin A/CDK2 Cyclin A / CDK2 Cyclin A/CDK2->G2 Cyclin B/CDK1 Cyclin B / CDK1 Cyclin B/CDK1->M Cyclin B/CDK1->Cell Cycle Arrest E2F E2F Rb->E2F inhibits pRb pRb S-phase genes S-phase genes E2F->S-phase genes activates transcription S-phase genes->S promotes CDK9/Cyclin T1 CDK9 / Cyclin T1 (p-TEFb) RNA Pol II RNA Polymerase II CDK9/Cyclin T1->RNA Pol II phosphorylates p-RNA Pol II p-RNA Pol II Transcription Elongation Transcription Elongation p-RNA Pol II->Transcription Elongation Anti-apoptotic proteins Anti-apoptotic proteins (e.g., Mcl-1) Transcription Elongation->Anti-apoptotic proteins Apoptosis Apoptosis Anti-apoptotic proteins->Apoptosis Roscovitine Roscovitine Roscovitine->Cyclin E/CDK2 Roscovitine->Cyclin A/CDK2 Roscovitine->Cyclin B/CDK1 Flavopiridol Flavopiridol Flavopiridol->Cyclin D/CDK4_6 Flavopiridol->Cyclin E/CDK2 Flavopiridol->Cyclin A/CDK2 Flavopiridol->Cyclin B/CDK1 Flavopiridol->CDK9/Cyclin T1

Caption: Mechanism of Roscovitine and Flavopiridol Action.

cluster_assays Assays start Start: Cancer Cell Culture treatment Treat with Roscovitine or Flavopiridol (Varying Concentrations and Timepoints) start->treatment control Vehicle Control (e.g., DMSO) start->control harvest Harvest Cells treatment->harvest control->harvest analysis Downstream Analysis harvest->analysis kinase_assay In Vitro Kinase Assay (Determine IC50) analysis->kinase_assay Biochemical viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) analysis->viability_assay Cellular cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining, Flow Cytometry) analysis->cell_cycle_analysis Cellular apoptosis_assay Apoptosis Assay (Annexin V/PI Staining, Flow Cytometry) analysis->apoptosis_assay Cellular western_blot Western Blot (Analyze protein expression, e.g., pRb, Mcl-1) analysis->western_blot Molecular

Caption: General Experimental Workflow for CDK Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of CDK inhibitors like Roscovitine and Flavopiridol.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the activity of a specific kinase.

  • Materials:

    • Recombinant CDK/cyclin complexes (e.g., CDK2/Cyclin A)

    • Kinase-specific substrate (e.g., Histone H1 for CDK2)

    • Test inhibitors (Roscovitine, Flavopiridol) dissolved in DMSO

    • [γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • 96-well plates

    • Incubator

    • Scintillation counter or luminometer

  • Protocol:

    • Reaction Setup: In a 96-well plate, combine the recombinant CDK/cyclin complex, the specific substrate, and varying concentrations of the inhibitor in kinase assay buffer.

    • Initiation: Start the kinase reaction by adding a solution containing ATP. For radioactive assays, [γ-³²P]ATP is used.

    • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

    • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays).

    • Detection: For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions to measure the luminescent signal, which is proportional to ADP produced.

    • Data Analysis: Quantify the amount of incorporated phosphate (B84403) or ADP produced and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[4]

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Cells treated with inhibitors or vehicle control

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol (B145695)

    • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

    • Flow cytometer

  • Protocol:

    • Cell Harvest: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Washing: Wash the cells once with cold PBS.

    • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or at -20°C overnight.

    • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark. The RNase A will digest RNA, ensuring that PI only binds to DNA.

    • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

    • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[8]

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells treated with inhibitors or vehicle control

    • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

    • PBS

    • Flow cytometer

  • Protocol:

    • Cell Harvest: Harvest both adherent and floating cells.

    • Washing: Wash the cells twice with cold PBS.

    • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Dilution: Add 400 µL of 1X binding buffer to each tube.

    • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Data Analysis: Quantify the percentage of cells in each quadrant:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells[9]

Western Blot Analysis for Mcl-1 and Phospho-Rb

This technique is used to detect changes in the protein levels of key cell cycle and apoptosis regulators.

  • Materials:

    • Cells treated with inhibitors or vehicle control

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA or Bradford protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Mcl-1, anti-phospho-Rb, anti-total-Rb, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Cell Lysis: Lyse the treated cells in RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an ECL substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression or phosphorylation status.[2]

Conclusion

Both Roscovitine and Flavopiridol are valuable tools for studying the cell cycle and have shown promise as anti-cancer agents. Flavopiridol's high potency and broad CDK inhibition make it a powerful agent for inducing cell cycle arrest and apoptosis, though this can be associated with higher toxicity.[3] Roscovitine offers a more selective profile, which may be advantageous in specific contexts where targeting CDK4/6 is not desired. The choice between these inhibitors should be guided by a thorough understanding of their distinct biochemical and cellular activities, as detailed in this guide. The provided experimental protocols offer a solid foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these and other CDK inhibitors.

References

Unveiling the Synergistic Power of Seliciclib and Doxorubicin in Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic anti-cancer effects observed when combining the cyclin-dependent kinase (CDK) inhibitor, seliciclib, with the widely-used chemotherapeutic agent, doxorubicin (B1662922), in in vitro settings. This report synthesizes key experimental findings, presents quantitative data for comparative analysis, and offers detailed experimental protocols to facilitate further research.

The combination of targeted therapies with conventional chemotherapy holds immense promise for improving cancer treatment outcomes. This guide focuses on the in vitro synergy between seliciclib (also known as CYC202 or R-roscovitine) and doxorubicin, a cornerstone of many chemotherapy regimens. The data presented herein demonstrates that seliciclib can significantly enhance the cytotoxic effects of doxorubicin, particularly in multiple myeloma and breast cancer cell lines.

Quantitative Analysis of Synergy

The synergistic interaction between seliciclib and doxorubicin has been quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

In a key study utilizing the MM.1S multiple myeloma cell line, the combination of seliciclib and doxorubicin demonstrated marked synergism.[1][2] While specific IC50 values for the drug combination are not explicitly detailed in the primary literature's abstract, the synergistic effect was pronounced when using low doses of doxorubicin (100-500 nM) in conjunction with increasing concentrations of seliciclib.[1][2] Maximum synergism, with a CI value of less than 1, was observed at seliciclib concentrations between 10 to 15 μM when combined with 100 nM doxorubicin.[1][2]

For single-agent efficacy, seliciclib exhibited dose-dependent cytotoxicity in various multiple myeloma cell lines, with IC50 values typically ranging from 15 to 25 μM after a 24-hour exposure.[1] The IC50 values for doxorubicin can vary significantly depending on the cell line and exposure duration.[3]

Table 1: Synergistic Effects of Seliciclib and Doxorubicin in MM.1S Multiple Myeloma Cells

Drug(s)Concentration RangeOutcomeCombination Index (CI)Reference
Seliciclib10-15 µMMaximum Synergism< 1[1][2]
Doxorubicin100 nMIn combination with Seliciclib[1][2]
Seliciclib (single agent)0-100 µMIC50: 15-25 µM (at 24h)N/A[1]
Doxorubicin (single agent)100-500 nMUsed in combination studiesN/A[1][2]

Mechanism of Synergistic Action: A Dual-Pronged Attack

The enhanced anti-cancer effect of the seliciclib and doxorubicin combination stems from their complementary mechanisms of action, primarily converging on the induction of apoptosis (programmed cell death).

Seliciclib's Role: Downregulation of the Pro-Survival Protein Mcl-1

Seliciclib, as a CDK inhibitor, disrupts cell cycle progression and, crucially, inhibits the transcription of key survival proteins. A primary mechanism underlying its synergistic activity with doxorubicin is the rapid downregulation of the anti-apoptotic protein Mcl-1.[1][4] This is achieved, at least in part, through the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[1][2] Phosphorylated STAT3 (pSTAT3) acts as a transcription factor for the MCL1 gene. By inhibiting STAT3 phosphorylation, seliciclib effectively shuts down Mcl-1 production.[1][2] The short half-life of the Mcl-1 protein makes cancer cells particularly vulnerable to this transcriptional inhibition.

Doxorubicin's Role: Induction of DNA Damage and Apoptosis

Doxorubicin exerts its cytotoxic effects primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS).[5][6] These actions lead to DNA damage, cell cycle arrest, and the activation of the intrinsic and extrinsic apoptotic pathways.[1][5][7]

The Synergy: By downregulating the key survival protein Mcl-1, seliciclib lowers the threshold for apoptosis induction. Doxorubicin's DNA-damaging effects then provide a potent pro-apoptotic signal that is no longer effectively counteracted by Mcl-1, leading to a synergistic increase in cancer cell death.

Synergy_Pathway cluster_seliciclib Seliciclib cluster_doxorubicin Doxorubicin Seliciclib Seliciclib CDK9 CDK9 Seliciclib->CDK9 inhibits pSTAT3 pSTAT3 CDK9->pSTAT3 phosphorylates STAT3 STAT3 Mcl1_mRNA Mcl-1 mRNA pSTAT3->Mcl1_mRNA promotes transcription Mcl1_protein Mcl-1 Protein Mcl1_mRNA->Mcl1_protein translates to Apoptotic_Signal Pro-Apoptotic Signals (e.g., Bax/Bak activation) Mcl1_protein->Apoptotic_Signal inhibits Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage DNA_Damage->Apoptotic_Signal Apoptosis Apoptosis Apoptotic_Signal->Apoptosis

Caption: Signaling pathway of seliciclib and doxorubicin synergy.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed protocols for key in vitro assays are provided below.

Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)

This protocol outlines the steps to assess the cytotoxic effects of seliciclib and doxorubicin, both individually and in combination, and to quantify their synergistic interaction.

Materials:

  • MM.1S multiple myeloma cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Seliciclib (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MM.1S cells in a 96-well plate at a density of 2-3 x 10^4 cells per well in 100 µL of complete culture medium.[1]

  • Drug Preparation: Prepare serial dilutions of seliciclib and doxorubicin in culture medium. For combination studies, prepare fixed-ratio combinations of the two drugs.

  • Drug Treatment: After allowing cells to attach (for adherent cells) or acclimate (for suspension cells), add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Determine the IC50 values for each drug alone.

    • For combination studies, use software like CompuSyn to perform the Chou-Talalay analysis and calculate the Combination Index (CI) at different effect levels (e.g., Fa=0.5, 0.75, 0.9).

MTT_Workflow A Seed MM.1S cells (2-3x10^4/well) B Prepare drug dilutions (Seliciclib, Doxorubicin, & Combination) A->B C Add drugs to cells B->C D Incubate for 24 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Incubate overnight G->H I Read absorbance at 570 nm H->I J Calculate % viability, IC50, and Combination Index (CI) I->J

Caption: Experimental workflow for the MTT assay and synergy analysis.

Western Blot Analysis of Mcl-1 and pSTAT3

This protocol is for detecting changes in the protein levels of Mcl-1 and phosphorylated STAT3 following treatment with seliciclib.

Materials:

  • MM.1S cells

  • Seliciclib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Mcl-1, anti-pSTAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat MM.1S cells with seliciclib (e.g., 25 µM) for various time points (e.g., 2, 4, 6, 8 hours).[1]

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Conclusion

The in vitro evidence strongly supports the synergistic interaction between seliciclib and doxorubicin in cancer cells, particularly in multiple myeloma. This synergy is driven by a multi-faceted attack on cancer cell survival mechanisms, with seliciclib's inhibition of Mcl-1 transcription sensitizing cells to doxorubicin-induced apoptosis. The data and protocols presented in this guide offer a solid foundation for further preclinical and clinical investigations into this promising drug combination. Future studies could explore this synergy in a wider range of cancer types and in in vivo models to validate these in vitro findings.

References

Roscovitine's Impact on Retinoblastoma Protein Phosphorylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Roscovitine and other prominent cyclin-dependent kinase (CDK) inhibitors, focusing on their efficacy in modulating the phosphorylation of the retinoblastoma protein (Rb). The data presented is intended to assist researchers in making informed decisions for their experimental designs and drug development programs.

Introduction to Retinoblastoma Protein (Rb) Phosphorylation

The retinoblastoma protein is a critical tumor suppressor that acts as a gatekeeper of the cell cycle. Its function is tightly regulated by phosphorylation. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry. During the G1 phase, cyclin D-CDK4/6 and subsequently cyclin E-CDK2 complexes sequentially phosphorylate Rb. This hyperphosphorylation leads to a conformational change in Rb, causing it to release E2F and allowing the cell cycle to progress. Dysregulation of this pathway is a hallmark of many cancers, making CDKs attractive targets for therapeutic intervention.

Roscovitine (also known as Seliciclib or CYC202) is a purine (B94841) analog that acts as a competitive inhibitor of multiple CDKs.[1] Its ability to arrest the cell cycle is largely attributed to its inhibition of Rb phosphorylation. This guide will compare the effects of Roscovitine with other CDK inhibitors, including the early-generation inhibitor Flavopiridol and the more recent, highly selective CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib.

Comparative Efficacy of CDK Inhibitors on Rb Phosphorylation

The following tables summarize the inhibitory concentrations (IC50) of Roscovitine and its alternatives against various CDKs and their impact on Rb phosphorylation and cell proliferation.

Table 1: Inhibitory Activity (IC50) of CDK Inhibitors Against Cyclin-Dependent Kinases

CompoundCDK1/cyclin B (nM)CDK2/cyclin A/E (nM)CDK4/cyclin D (nM)CDK6/cyclin D (nM)CDK7/cyclin H (nM)CDK9/cyclin T (nM)
Roscovitine~700~100-700>100,000>100,000~500~800
Flavopiridol~30-100~20-100~40-100~60-100~875~20-100
Palbociclib>10,000>10,000~9-11~15>10,000>10,000
Ribociclib>10,000>10,000~10~39>10,000>10,000
Abemaciclib>10,000>10,000~2~10>10,000~49

Table 2: Effect of CDK Inhibitors on Rb Phosphorylation and Cell Proliferation

CompoundInhibition of Rb Phosphorylation (IC50, nM)Cell LineCell Proliferation (IC50, µM)Cell Line
RoscovitineConcentration-dependent reduction from 20 µM[1]HT29, KM12~8-37Various cancer cell lines
FlavopiridolNot explicitly quantified in nM, but effective at sub-micromolar concentrations-~0.01 - 0.13Various cancer cell lines
Palbociclib~63-79.4[2]MDA-MB-435, MCF-7~0.04 - 0.17Various Rb-positive cancer cell lines
Ribociclib~76-280 (as antiproliferative IC50)RCC cell lines~4-17 (µg/ml)MCF-7
Abemaciclib~120 (p-Rb)[3]Colo-205Not explicitly provided in µM-

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

Rb_Phosphorylation_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor CyclinD_CDK46 Cyclin D-CDK4/6 Receptor->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Initial Phosphorylation p16 p16INK4a p16->CyclinD_CDK46 E2F E2F Rb->E2F pRb p-Rb Rb->pRb S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates ppRb pp-Rb (Hyperphosphorylated) pRb->ppRb CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->pRb Further Phosphorylation Roscovitine Roscovitine Roscovitine->CyclinE_CDK2 CDK46_Inhibitors Palbociclib Ribociclib Abemaciclib CDK46_Inhibitors->CyclinD_CDK46

Caption: Rb phosphorylation pathway and points of inhibition.

Western_Blot_Workflow cluster_protocol Western Blot for Phospho-Rb A 1. Cell Lysis - Treat cells with CDK inhibitors. - Lyse cells in buffer with phosphatase inhibitors. B 2. Protein Quantification - Determine protein concentration (e.g., BCA assay). A->B C 3. SDS-PAGE - Denature proteins in sample buffer. - Separate proteins by size on a polyacrylamide gel. B->C D 4. Protein Transfer - Transfer separated proteins to a PVDF or nitrocellulose membrane. C->D E 5. Blocking - Block non-specific binding sites with BSA or non-fat milk. D->E F 6. Antibody Incubation - Primary Ab: Incubate with anti-phospho-Rb (e.g., Ser780, Ser807/811) and anti-total Rb antibodies. - Secondary Ab: Incubate with HRP-conjugated secondary antibody. E->F G 7. Detection - Add chemiluminescent substrate. - Image the blot to detect protein bands. F->G H 8. Analysis - Quantify band intensity. - Normalize phospho-Rb signal to total Rb. G->H

Caption: Workflow for analyzing Rb phosphorylation by Western blot.

Experimental Protocols

Western Blotting for Phosphorylated Retinoblastoma Protein

This protocol outlines the key steps for assessing the phosphorylation status of Rb in response to CDK inhibitor treatment.[4]

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with the desired concentrations of Roscovitine or other CDK inhibitors for the specified duration. Include a vehicle-treated control (e.g., DMSO).

2. Cell Lysis:

  • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing intermittently.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.

  • Load equal amounts of protein (typically 20-30 µg) per lane of an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by molecular weight.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)).

  • Incubate the membrane with a primary antibody specific for a phosphorylated Rb epitope (e.g., anti-phospho-Rb Ser780 or Ser807/811) and a primary antibody for total Rb overnight at 4°C.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as described above.

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software.

  • Normalize the phospho-Rb signal to the total Rb signal for each sample to determine the relative change in phosphorylation.

In Vitro Kinase Assay for CDK Activity on Rb

This protocol provides a method to directly measure the inhibitory effect of compounds on the kinase activity of specific CDK/cyclin complexes using a recombinant Rb fragment as a substrate.

1. Reagents and Materials:

  • Active recombinant CDK/cyclin enzymes (e.g., CDK2/cyclin E, CDK4/cyclin D1).

  • Recombinant Rb protein or a fragment thereof (e.g., GST-Rb).

  • Kinase assay buffer.

  • ATP (including [γ-³²P]ATP for radiometric assays or cold ATP for non-radiometric assays).

  • Test compounds (Roscovitine and alternatives) at various concentrations.

  • 96-well plates.

  • Scintillation counter or luminescence plate reader.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the kinase assay buffer, the recombinant CDK/cyclin enzyme, and the Rb substrate.

  • Add the test compounds to the appropriate wells. Include a no-inhibitor control and a no-enzyme control.

  • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection).

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.

3. Detection and Data Analysis:

  • Radiometric Assay:

    • Wash the phosphocellulose membranes extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Non-Radiometric Assay (e.g., ADP-Glo™):

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Roscovitine effectively inhibits the phosphorylation of the retinoblastoma protein, primarily through its action on CDK2. However, its broader specificity for other CDKs and its lower potency compared to newer agents are important considerations. The newer generation of CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, demonstrate significantly higher potency and selectivity for the initial G1-phase phosphorylation of Rb. This guide provides the necessary data and protocols for researchers to objectively evaluate and compare the effects of Roscovitine and its alternatives on Rb phosphorylation, aiding in the selection of the most appropriate tool for their specific research needs.

References

A Comparative Guide to Rescovitine and Bortezomib Combination Therapy in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cyclin-dependent kinase (CDK) inhibitor rescovitine (also known as seliciclib) in combination with the proteasome inhibitor bortezomib (B1684674) for the treatment of multiple myeloma. The performance of this combination is evaluated against other established bortezomib-based therapeutic alternatives, supported by preclinical and clinical data.

Introduction: The Rationale for Combination Therapy

Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. Bortezomib, a first-in-class proteasome inhibitor, has become a cornerstone of MM treatment.[1] It primarily functions by inhibiting the 26S proteasome, leading to an accumulation of ubiquitinated proteins, which in turn induces endoplasmic reticulum (ER) stress, cell cycle arrest, and apoptosis in cancer cells.[2] Bortezomib also inhibits the NF-κB signaling pathway, which is crucial for the survival of myeloma cells.[1][2]

Despite its efficacy, resistance to bortezomib is a significant clinical challenge.[3] This has prompted research into combination therapies aimed at overcoming resistance and enhancing anti-myeloma activity. This compound, a purine (B94841) analog and potent inhibitor of CDKs, has shown promise in this regard.[4] It primarily targets CDK2/cyclin E, CDK7/cyclin H, and CDK9/cyclin T, leading to the downregulation of the anti-apoptotic protein Mcl-1, a critical survival factor for multiple myeloma cells.[4][5] The distinct mechanisms of action of this compound and bortezomib provide a strong rationale for their combined use to achieve synergistic cytotoxicity against multiple myeloma cells.

Preclinical Efficacy of this compound and Bortezomib

In vitro studies have demonstrated a synergistic anti-myeloma effect when this compound is combined with bortezomib.[6] This synergy is attributed to the complementary mechanisms of the two agents, targeting both cell cycle regulation and protein degradation pathways.

Quantitative Data: Cell Viability and Synergy

While specific Combination Index (CI) values from the key study by Raje et al. (2005) are not detailed in the primary text, the study confirms a synergistic interaction between seliciclib (this compound) and bortezomib in MM.1S multiple myeloma cells, as determined by the Chou-Talalay method.[6] The following table summarizes the available preclinical data for the this compound and bortezomib combination.

Cell LineTreatmentConcentrationEffectReference
MM.1SThis compound (Seliciclib)15-25 µM (IC50)Dose-dependent cytotoxicity[7]
MM.1SThis compound + BortezomibNot SpecifiedSynergistic cytotoxicity[6]

Comparison with Alternative Bortezomib-Based Combination Therapies

Several bortezomib-based combination therapies are currently used in the clinical setting for the treatment of multiple myeloma. This section compares the efficacy of these regimens based on published clinical trial data.

Quantitative Data: Clinical Response Rates

The following table summarizes the overall response rates (ORR) of various bortezomib combination therapies in patients with relapsed or refractory multiple myeloma.

Treatment RegimenPatient PopulationOverall Response Rate (ORR)Complete Response (CR) RateReference
Bortezomib + Dexamethasone (B1670325)Relapsed/Refractory MM67%11%[1]
Bortezomib + DexamethasoneNewly Diagnosed MM92%32%[8]
Bortezomib + Lenalidomide + Dexamethasone (RVD)Newly Diagnosed MM100%Not specified in abstract[9]
Bortezomib + Lenalidomide + Dexamethasone (RVD)Relapsed/Refractory MM86%24% (CR/nCR)[10]
Bortezomib + Panobinostat + DexamethasoneRelapsed/Bortezomib-Refractory MM34.5%<2% (near-CR)[11]
Bortezomib + Panobinostat + DexamethasoneRelapsed/Refractory MM62.2% (20mg TIW)Not specified in abstract[12]

Signaling Pathways and Mechanisms of Action

The synergistic effect of this compound and bortezomib stems from their complementary impact on critical signaling pathways involved in multiple myeloma cell survival and proliferation.

cluster_this compound This compound (Seliciclib) cluster_bortezomib Bortezomib cluster_synergy Synergistic Apoptosis This compound This compound CDK9 CDK9/Cyclin T This compound->CDK9 inhibits RNA_Pol_II RNA Polymerase II (Phosphorylation) CDK9->RNA_Pol_II activates Transcription Transcription of short-lived mRNAs RNA_Pol_II->Transcription Mcl1_mRNA Mcl-1 mRNA Transcription->Mcl1_mRNA Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Apoptosis_R Apoptosis Mcl1_Protein->Apoptosis_R inhibits Synergistic_Apoptosis Synergistic_Apoptosis Apoptosis_R->Synergistic_Apoptosis Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins degrades IkB IκB Proteasome->IkB degrades ER_Stress ER Stress Ub_Proteins->ER_Stress accumulation leads to Apoptosis_B Apoptosis ER_Stress->Apoptosis_B Apoptosis_B->Synergistic_Apoptosis NFkB NF-κB IkB->NFkB inhibits NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus Survival_Genes Cell Survival Genes NFkB_nucleus->Survival_Genes activates transcription of

Caption: Combined signaling pathways of this compound and Bortezomib.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of the this compound and bortezomib combination.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the drug combination on multiple myeloma cell lines.

cluster_workflow MTT Assay Workflow A 1. Seed MM cells in 96-well plates B 2. Treat cells with This compound, Bortezomib, or combination A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 4 hours (Formazan crystal formation) D->E F 6. Solubilize crystals with DMSO or SDS E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate cell viability and IC50 values G->H

Caption: Workflow for MTT-based cell viability assay.

Protocol Steps:

  • Cell Seeding: Plate multiple myeloma cells (e.g., MM.1S) in 96-well plates at a density of 2 x 104 cells/well.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, bortezomib, or the combination of both drugs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plates for 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment. Synergy is assessed using the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis in multiple myeloma cells following drug treatment.

cluster_workflow Annexin V/PI Apoptosis Assay Workflow A 1. Treat MM cells with drug combination B 2. Harvest and wash cells A->B C 3. Resuspend cells in Annexin V binding buffer B->C D 4. Stain with FITC-Annexin V and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F G 7. Quantify viable, early apoptotic, late apoptotic, and necrotic cells F->G

References

A Comparative Analysis of Roscovitine and Other Purine Analogs as Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Roscovitine (B1683857) and other notable purine (B94841) analogs that function as inhibitors of cyclin-dependent kinases (CDKs). By objectively presenting performance data, experimental methodologies, and visual representations of key cellular processes, this document aims to inform compound selection and experimental design in cancer research, neurobiology, and other fields where CDK activity is a critical therapeutic target.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Roscovitine, along with other purine analogs like Olomoucine and Purvalanol A, exerts its inhibitory effect by competing with adenosine (B11128) triphosphate (ATP) for binding to the catalytic cleft of CDKs.[1][2] This direct competition prevents the phosphorylation of key substrates, thereby disrupting the progression of the cell cycle and inhibiting transcription.[2][3] Roscovitine is a 2,6,9-trisubstituted purine analog and is often referred to as a selective inhibitor of CDKs.[1][2][4]

Data Presentation: A Quantitative Comparison of Kinase Inhibition

The inhibitory potency of Roscovitine and other purine analogs against various cyclin-dependent kinases is a crucial factor in their biological activity. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of this potency.

Table 1: IC50 Values of Roscovitine Against a Panel of Kinases
Kinase Target(R)-Roscovitine IC50 (µM)
CDK1/cyclin B0.65[5][6]
CDK2/cyclin A0.7[5][6]
CDK2/cyclin E0.7[5][6]
CDK5/p350.16 - 0.2[1][5][6]
CDK7/cyclin H< 1[1]
CDK9/cyclin T< 1[1]
ERK11 - 40[1]
ERK21 - 40[1]
DYRK1A1 - 40[1]
CDK4/cyclin D1> 100[3]
CDK6> 100[3]

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Comparative IC50 Values of Various Purine Analogs Against CDKs
CompoundCDK1/cyclin B (µM)CDK2/cyclin A (µM)CDK5/p35 (µM)
Roscovitine 0.65[6]0.7[6]0.2[6]
Olomoucine 7[6]7[6]3[6]
Purvalanol A 0.004[6]0.07[6]0.075[6]

Cellular Effects: Cell Cycle Arrest and Apoptosis

The inhibition of CDKs by Roscovitine leads to two primary cellular outcomes: cell cycle arrest and apoptosis.

Roscovitine has been shown to arrest the cell cycle in various cancer cell lines, with an average IC50 value for growth inhibition of approximately 15-16 µM.[2][3] The specific phase of cell cycle arrest (G0/G1, S, or G2/M) can depend on the cell line, dose, and duration of treatment.[3] For instance, in some breast cancer cells, Roscovitine treatment prevents progression through the G1/S and G2/M checkpoints.[7]

Furthermore, Roscovitine is a potent inducer of apoptosis in numerous cancer cell lines.[3][7] This programmed cell death is often mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the upregulation of pro-apoptotic proteins such as p53 and Bax.[3][8][9]

Experimental Protocols

To facilitate the evaluation and comparison of CDK inhibitors like Roscovitine, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the activity of a specific kinase.

Objective: To determine the IC50 value of a purine analog against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin A)

  • Kinase substrate (e.g., histone H1)

  • [γ-³²P]ATP or an antibody-based detection system

  • Test compound (e.g., Roscovitine) dissolved in DMSO

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well plates

  • Plate reader or scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and diluted test compound to the kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP (spiked with [γ-³²P]ATP if using a radiometric assay).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA or spotting onto phosphocellulose paper).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (scintillation counting for radiometric assays or luminescence/fluorescence for antibody-based assays).

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][10]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the effect of a purine analog on the viability of a cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[2]

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of purine analogs on the cell cycle distribution of a cell population using propidium (B1200493) iodide (PI) staining.

Objective: To determine the effect of a purine analog on cell cycle progression.

Materials:

  • Cell line of interest

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][8]

Western Blot Analysis

Western blotting is used to detect changes in the levels and phosphorylation status of specific proteins within signaling pathways affected by the inhibitor.

Objective: To analyze the effect of a purine analog on the expression of cell cycle and apoptosis-related proteins.

Materials:

  • Cell line of interest

  • Test compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Rb, anti-PARP, anti-Bcl-2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the CDK inhibitor, then lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.[2][8]

Visualizing Molecular Interactions and Cellular Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of signaling pathways and experimental workflows.

ATP_Competition cluster_kinase CDK Active Site ATP_Site ATP-Binding Pocket Substrate Substrate ATP_Site->Substrate Phosphorylates ATP ATP ATP->ATP_Site Normally Binds Roscovitine Roscovitine (Purine Analog) Roscovitine->ATP_Site Binds and Blocks Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation (Blocked)

Caption: Mechanism of Roscovitine as an ATP-competitive CDK inhibitor.

Cell_Cycle_Inhibition G1 G1 Phase S S Phase (DNA Synthesis) G1->S CDK2/Cyclin E G2 G2 Phase S->G2 CDK2/Cyclin A M M Phase (Mitosis) G2->M CDK1/Cyclin B M->G1 Roscovitine Roscovitine Roscovitine->G1 Arrest Roscovitine->G2 Arrest

Caption: Roscovitine induces cell cycle arrest at G1/S and G2/M transitions.

Western_Blot_Workflow step1 Step 1 Cell Lysis & Protein Quantification step2 Step 2 SDS-PAGE step1->step2 step3 Step 3 Protein Transfer (Blotting) step2->step3 step4 Step 4 Blocking step3->step4 step5 Step 5 Antibody Incubation step4->step5 step6 Step 6 Detection (ECL) step5->step6 step7 Step 7 Data Analysis step6->step7

Caption: A generalized workflow for Western Blot analysis.

References

Validating the Anti-inflammatory Properties of Seliciclib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Seliciclib (also known as R-roscovitine or CYC202) with other alternatives, supported by experimental data. Seliciclib, a potent and selective inhibitor of cyclin-dependent kinases (CDKs), has demonstrated significant anti-inflammatory effects in various preclinical models.[1][2][3] This document summarizes key findings, presents quantitative data for comparison, details relevant experimental protocols, and visualizes the underlying mechanisms of action.

Mechanism of Action: A Dual Approach to Inflammation Resolution

Seliciclib exerts its anti-inflammatory effects primarily through the inhibition of CDKs, specifically CDK2, CDK7, and CDK9.[4][5] This inhibition disrupts key cellular processes that sustain inflammation, leading to a two-pronged therapeutic effect:

  • Induction of Apoptosis in Inflammatory Cells: Seliciclib promotes the programmed cell death (apoptosis) of key inflammatory cells, particularly neutrophils.[1][2] This is achieved by downregulating the anti-apoptotic protein Mcl-1, a critical survival factor for these cells.[3][5][6][7] The clearance of apoptotic neutrophils is a crucial step in the resolution of inflammation.

  • Suppression of Pro-inflammatory Signaling: Seliciclib has been shown to inhibit the transcription and secretion of pro-inflammatory cytokines, such as Interleukin-6 (IL-6).[5][6] This is mediated, at least in part, through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[3]

The following diagram illustrates the proposed signaling pathway for Seliciclib's anti-inflammatory action.

Seliciclib_Mechanism cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Therapeutic Intervention cluster_3 Outcome Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 CDK_Activity CDK Activity (CDK2, 7, 9) Stimulus->CDK_Activity activates NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) NFkB_Activation->Cytokine_Production NFkB_Activation->Cytokine_Production reduced Inflammation_Resolution Inflammation Resolution Cytokine_Production->Inflammation_Resolution contributes to Mcl1_Expression Mcl-1 Expression CDK_Activity->Mcl1_Expression Apoptosis Neutrophil Apoptosis CDK_Activity->Apoptosis promotes Neutrophil_Survival Neutrophil Survival Mcl1_Expression->Neutrophil_Survival Seliciclib Seliciclib Seliciclib->NFkB_Activation inhibits Seliciclib->CDK_Activity inhibits Apoptosis->Inflammation_Resolution

Caption: Seliciclib's anti-inflammatory mechanism of action.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the anti-inflammatory effects of Seliciclib and provide a comparison with other established anti-inflammatory agents. It is important to note that the data presented is derived from different studies and experimental conditions, which may influence the direct comparability of the results.

Table 1: In Vitro Anti-inflammatory Activity of Seliciclib

Cell Line / Primary CellsInflammatory StimulusParameter MeasuredSeliciclib ConcentrationEffectReference
Multiple Myeloma (MM.1S) cells co-cultured with Bone Marrow Stromal Cells (BMSCs)Cell adhesionIL-6 secretion10 µMInhibition of IL-6 secretion[5]
Multiple Myeloma (MM.1S) cells-Cytotoxicity (IC50)15-25 µM (at 24h)Induces apoptosis[8]
Human Neutrophils-ApoptosisNot specifiedPromotes apoptosis[1][2]
Rat Lymph Node CellsAllogeneic splenocytesProliferationNot specifiedComplete inhibition of proliferation[9]

Table 2: In Vivo Anti-inflammatory Activity of Seliciclib

Animal ModelDisease/Inflammation ModelSeliciclib DoseKey FindingsReference
MouseCarrageenan-induced pleurisyNot specifiedEnhanced resolution of inflammation[7]
MouseBleomycin-induced lung injuryNot specifiedEnhanced resolution of inflammation[7]
MousePassively induced arthritisNot specifiedEnhanced resolution of inflammation[7]
RatExperimental Crescentic Glomerulonephritis150 mg/kg/dayReduced proteinuria, serum creatinine, and glomerular macrophage numbers
HumanRheumatoid Arthritis (Phase 1b trial)400 mg (MTD)Maximum tolerated dose established, no unexpected safety concerns[10]

Table 3: Comparative Anti-inflammatory Activity of Other Agents (for reference)

DrugCell Line / Animal ModelInflammatory StimulusParameter MeasuredEffective Concentration / DoseKey FindingsReference
DexamethasoneCOVID-19 PatientsSARS-CoV-2 infectionTNF-α, IL-6, CRP levels6-12 mg/dayReduction in inflammatory biomarkers
RofecoxibHuman (postoperative dental pain)Dental surgeryPain relief50 mgSuperior analgesic effect compared to Celecoxib
CelecoxibHuman (postoperative dental pain)Dental surgeryPain relief200 mgLess effective than Rofecoxib in this model

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of Seliciclib's anti-inflammatory properties.

In Vitro Lipopolysaccharide (LPS)-Induced Inflammation Model

This protocol describes the induction of an inflammatory response in macrophages using LPS, a common method to screen for anti-inflammatory compounds.

LPS_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed_Cells 1. Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Adherence 2. Allow cells to adhere overnight. Seed_Cells->Adherence Pre-treatment 3. Pre-treat cells with Seliciclib or vehicle control for 1-2 hours. Adherence->Pre-treatment LPS_Stimulation 4. Stimulate cells with LPS (e.g., 1 µg/mL) for 24 hours. Pre-treatment->LPS_Stimulation Collect_Supernatant 5. Collect cell culture supernatant. LPS_Stimulation->Collect_Supernatant Cell_Lysate 7. Lyse cells to collect protein. LPS_Stimulation->Cell_Lysate ELISA 6. Measure cytokine levels (e.g., TNF-α, IL-6) in the supernatant by ELISA. Collect_Supernatant->ELISA Western_Blot 8. Analyze protein expression (e.g., Mcl-1, p-NF-κB) by Western Blot. Cell_Lysate->Western_Blot

Caption: Experimental workflow for in vitro inflammation assay.

Detailed Steps:

  • Cell Seeding: Seed a macrophage cell line (e.g., RAW 264.7) in a 96-well plate at a density of 1-2 x 10^5 cells per well.

  • Adherence: Incubate the cells overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of Seliciclib or a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • LPS Stimulation: Add Lipopolysaccharide (LPS) to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Incubate for a specified period (e.g., 24 hours for cytokine analysis).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement (ELISA): Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Cell Lysis: Wash the remaining cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Analysis (Western Blot): Determine the protein concentration of the cell lysates and analyze the expression levels of key proteins such as Mcl-1 and phosphorylated NF-κB p65 by Western blotting.

Western Blotting for Mcl-1

This protocol outlines the steps for detecting the levels of the anti-apoptotic protein Mcl-1 in cell lysates after treatment with Seliciclib.

Detailed Steps:

  • Protein Quantification: Determine the protein concentration of the cell lysates obtained from the in vitro inflammation assay using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Mcl-1 overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

The available evidence strongly supports the anti-inflammatory properties of Seliciclib. Its unique mechanism of action, involving the induction of apoptosis in inflammatory cells and the suppression of pro-inflammatory signaling pathways, presents a promising therapeutic strategy for a range of inflammatory disorders.[3][11] While direct comparative data with other anti-inflammatory agents is still emerging, the existing preclinical and early clinical data warrant further investigation into the clinical utility of Seliciclib as a novel anti-inflammatory agent.[10][12][13] The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of inflammation and drug discovery.

References

Roscovitine's Reach: A Comparative Guide to its Protein Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of small molecule inhibitors is paramount. Roscovitine (B1683857), a well-established cyclin-dependent kinase (CDK) inhibitor, has been a valuable tool in cell cycle research and a candidate for various therapeutic applications. However, its efficacy and potential side effects are intrinsically linked to its broader interactions with the human kinome. This guide provides an objective comparison of Roscovitine's cross-reactivity with other protein kinases, supported by experimental data and detailed protocols.

Roscovitine, also known as Seliciclib or CYC202, is a purine (B94841) analog that functions as a competitive inhibitor at the ATP-binding site of protein kinases.[1][2] Its primary targets are key regulators of the cell cycle, but it also exhibits inhibitory activity against a range of other kinases. This cross-reactivity profile is crucial for interpreting experimental results and predicting its therapeutic window.

Quantitative Comparison of Kinase Inhibition

The inhibitory activity of Roscovitine across a panel of protein kinases has been quantified using half-maximal inhibitory concentration (IC50) values. The following table summarizes this data, providing a clear comparison of Roscovitine's potency against its primary targets and various off-target kinases.

Kinase FamilyTarget KinaseIC50 (µM)Potency
Primary Targets (CDKs) CDK1/cyclin B~0.65 - 0.7High
CDK2/cyclin A~0.7High
CDK2/cyclin E~0.7High
CDK5/p25 (or p35)~0.16 - 0.2High
CDK7< 1.0High
CDK9< 1.0High
Poorly Inhibited CDKs CDK4>100Low
CDK6>100Low
Off-Target Kinases ERK1~14 - 34Moderate
ERK2~14Moderate
DYRK1A1 - 40Moderate
Casein Kinase 1 (CK1)1 - 40Moderate
Pyridoxal (B1214274) Kinase (non-protein kinase)-Binds

Data compiled from multiple sources.[1][3][4][5][6][7]

Signaling Pathways Affected by Roscovitine

Roscovitine's primary mechanism of action involves the inhibition of CDKs, which are central to the regulation of the cell cycle. By inhibiting CDK1 and CDK2, Roscovitine can induce cell cycle arrest in the G1 and G2/M phases.[5][8] Its inhibition of CDK5 has implications in neurobiology, as CDK5 is involved in neuronal migration and differentiation.[3] Furthermore, the inhibition of CDK7 and CDK9 can affect transcription, as these kinases are involved in phosphorylating the C-terminal domain of RNA polymerase II.[8][9][10]

Roscovitine_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase CDK4_6 CDK4/6 + Cyclin D pRB pRB CDK4_6->pRB phosphorylates E2F_DP E2F/DP CDK2_E CDK2 + Cyclin E E2F_DP->CDK2_E activates transcription of pRB->E2F_DP inhibits DNA_Synth DNA Synthesis CDK2_E->DNA_Synth promotes CDK1_B CDK1 + Cyclin B CDK2_E->CDK1_B promotes activation of Mitosis Mitosis CDK1_B->Mitosis promotes Roscovitine Roscovitine Roscovitine->CDK2_E inhibits Roscovitine->CDK1_B inhibits

Roscovitine's primary mechanism of action is the inhibition of CDKs, leading to cell cycle arrest.

Experimental Protocols

The determination of Roscovitine's kinase selectivity involves various biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of Roscovitine required to inhibit 50% of a specific kinase's activity.

Protocol:

  • Kinase Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase, a specific peptide substrate, and ATP in a suitable buffer.

  • Inhibitor Addition: Roscovitine is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped, often by adding a solution containing EDTA.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using radiolabeled ATP (e.g., [γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

    • Antibody-based Detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate, followed by detection with a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent readout.

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the Roscovitine concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Kinase_Inhibition_Assay_Workflow Start Start: Purified Kinase + Substrate + ATP Add_Inhibitor Add Roscovitine (Varying Concentrations) Start->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate->Stop_Reaction Detect_Phosphorylation Detect Phosphorylated Substrate (e.g., ELISA, Radiometry) Stop_Reaction->Detect_Phosphorylation Analyze Data Analysis: Plot % Inhibition vs. [Roscovitine] Detect_Phosphorylation->Analyze End Determine IC50 Value Analyze->End

A generalized workflow for determining the IC50 of a kinase inhibitor.
Affinity Chromatography for Target Identification

This method identifies proteins from a cell or tissue lysate that bind to Roscovitine.

Protocol:

  • Immobilization of Roscovitine: Roscovitine is chemically coupled to a solid support matrix, such as Sepharose beads, creating an affinity column.

  • Lysate Preparation: Cells or tissues are lysed to release their proteins. The lysate is clarified by centrifugation to remove insoluble material.

  • Affinity Purification: The clarified lysate is passed over the Roscovitine-Sepharose column. Proteins that bind to Roscovitine are retained on the column, while non-binding proteins flow through.

  • Washing: The column is washed extensively with buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the column, typically by changing the pH, increasing the salt concentration, or by adding a competitor molecule (e.g., free Roscovitine).

  • Protein Identification: The eluted proteins are identified using techniques such as mass spectrometry.[11]

Cellular Kinome Array

This technique assesses the effect of Roscovitine on the activity of a broad range of kinases within intact cells.

Protocol:

  • Cell Treatment: Cells are treated with Roscovitine at a desired concentration for a specific time. Control cells are treated with a vehicle (e.g., DMSO).

  • Cell Lysis: The treated and control cells are lysed to extract the proteins.

  • Kinome Array Incubation: The cell lysates are incubated with a peptide array. This array contains a large number of different kinase substrates immobilized on a solid surface.

  • Detection of Phosphorylation: The array is then incubated with a phospho-specific antibody that recognizes phosphorylated peptides, followed by a labeled secondary antibody.

  • Signal Quantification: The signal intensity for each peptide spot on the array is quantified, which corresponds to the activity of the kinase that phosphorylates that specific substrate.

  • Data Analysis: The phosphorylation profiles of the Roscovitine-treated cells are compared to the control cells to identify kinases whose activity is altered by the inhibitor.[12]

Conclusion

Roscovitine is a potent inhibitor of several key CDKs, making it a valuable tool for cell cycle research. However, its cross-reactivity with other kinases, such as ERKs and DYRK1A, should be considered when interpreting experimental data. The methodologies described provide a framework for the continued exploration of the selectivity profiles of Roscovitine and other kinase inhibitors, which is essential for the development of more targeted and effective therapeutics.

References

Efficacy of Roscovitine Derivatives in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of Roscovitine and its derivatives. Roscovitine, a purine (B94841) analogue, is a well-established inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1] Its derivatives have been developed to enhance potency, selectivity, and therapeutic potential across various disease models, including oncology and neurodegenerative disorders.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of Roscovitine and its key derivatives.

Table 1: In Vitro Antiproliferative Activity (IC50 Values)
CompoundCell LineCancer TypeIC50 (µM)Reference
Roscovitine Average of various cancer cell linesVarious~15[1]
Neuroblastoma (average of 9 lines)Neuroblastoma24.2[2][3]
SH-SY5YNeuroblastoma23.4[2]
IMR-32Neuroblastoma17.1[2]
A549Lung Carcinoma13.30
CR8 Neuroblastoma (average of 9 lines)Neuroblastoma0.4[2][3]
SH-SY5YNeuroblastoma0.26[2]
IMR-32Neuroblastoma0.14[2]
Derivative 4g A549Lung Carcinoma0.61
Table 2: In Vitro Kinase Inhibitory Activity (IC50 Values)
CompoundTarget KinaseIC50 (µM)Reference
Roscovitine CDK1/cyclin B~0.2-0.7[1]
CDK2/cyclin A~0.2-0.7[1]
CDK5/p25~0.2-0.7[1]
CDK7/cyclin H~0.2-0.7[1]
CDK9/cyclin T~0.2-0.7[1]
CDK4/CDK6>100[1]
CR8 CDK90.11[2]
Derivative 13a CDK1/cyclin B0.22[4]
CDK5/p250.08[4]
CK10.014[4]
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionReference
Roscovitine HCT116 Human Colon CancerNude Mice500 mg/kg, oral79% reduction
MDA-MB 231 Breast CancerNude Mice100 mg/kg + irradiation73% inhibition
MCF-7 Breast CancerNude Mice100 mg/kg, oralSignificant reduction

Experimental Protocols

In Vitro Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cell lines (e.g., SH-SY5Y neuroblastoma, A549 lung carcinoma) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of Roscovitine or its derivatives for 48-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C.

  • Solubilization: The formazan (B1609692) crystals are solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[5]

In Vivo Xenograft Tumor Model
  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 MCF-7 cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[6][7]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. Roscovitine or its derivatives are administered via a specified route (e.g., oral gavage) and schedule (e.g., 100 mg/kg daily).[6]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Western Blotting for Mcl-1 Downregulation
  • Cell Lysis: Treated and untreated cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Mcl-1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8][9]

Mandatory Visualization

Roscovitine_Mechanism Roscovitine Roscovitine & Derivatives CDKs CDK1, CDK2, CDK5, CDK7, CDK9 Roscovitine->CDKs Inhibition CellCycle Cell Cycle Progression Mcl1 Mcl-1 (Anti-apoptotic) Roscovitine->Mcl1 Downregulation Apoptosis Apoptosis CDKs->CellCycle Promotes G1_S_G2_M G1/S & G2/M Arrest G1_S_G2_M->Apoptosis Leads to Mcl1->Apoptosis Inhibits Experimental_Workflow start Start: In Vitro/In Vivo Model treatment Treatment with Roscovitine Derivative start->treatment invitro In Vitro Analysis treatment->invitro invivo In Vivo Analysis treatment->invivo viability Cell Viability (MTT Assay) invitro->viability apoptosis Apoptosis Assay invitro->apoptosis western Western Blot (e.g., Mcl-1) invitro->western tumor_growth Tumor Growth Measurement invivo->tumor_growth histology Histology/ Immunohistochemistry invivo->histology data Data Analysis & Efficacy Comparison viability->data apoptosis->data western->data tumor_growth->data histology->data Dual_Inhibitor_Pathway Derivative13a Roscovitine Derivative 13a CDKs CDK5 Derivative13a->CDKs Inhibition CK1 CK1 Derivative13a->CK1 Inhibition APP Amyloid Precursor Protein (APP) CK1->APP Modulates Processing Abeta Amyloid-β Production APP->Abeta Leads to Alzheimers Alzheimer's Disease Pathology Abeta->Alzheimers Contributes to

References

A Head-to-Head Comparison of Seliciclib and Other CDK2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Seliciclib (also known as R-roscovitine or CYC202) and other prominent CDK2 inhibitors, including PF-07104091, BLU-222, and INCB123667. This document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes relevant biological pathways and workflows.

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, primarily at the G1/S phase transition. Its aberrant activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention. Seliciclib, a purine (B94841) analog, was one of the early-generation CDK inhibitors, while PF-07104091, BLU-222, and INCB123667 represent newer, more selective agents. This guide aims to provide a clear comparison to aid in the selection and evaluation of these compounds in a research setting.

Quantitative Comparison of CDK2 Inhibitor Activity

The following table summarizes the in vitro inhibitory activity of Seliciclib and other selected CDK2 inhibitors against a panel of cyclin-dependent kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, are crucial for understanding the potency and selectivity of each compound.

InhibitorCDK2 IC50/Ki (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)CDK5 IC50 (nM)CDK7 IC50 (nM)CDK9 IC50 (nM)Selectivity Notes
Seliciclib (R-roscovitine) 700[1]650[1]>100,000200[1]490[2]-Pan-CDK inhibitor with notable activity against CDK1, CDK2, and CDK5.[3]
PF-07104091 1.16 (Ki)[4][5]110 (Ki)[5]238 (Ki)[5]--117 (Ki)[5]Potent and selective CDK2 inhibitor with >100-fold selectivity over CDK1.[6]
BLU-222 2.6[7]233.6[8]377.4[8]-6941.2[8]6115.1[8]Highly potent and selective CDK2 inhibitor.[7][9]
INCB123667 0.87[10]195[10]----Highly potent and selective for CDK2 over other CDKs.[10]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanism of action and experimental evaluation of these inhibitors, the following diagrams, created using the DOT language, illustrate the CDK2 signaling pathway and a general workflow for inhibitor characterization.

CDK2_Signaling_Pathway CDK2 Signaling Pathway at the G1/S Transition cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6_CyclinD CDK4/6-Cyclin D Complex Cyclin D->CDK4/6_CyclinD CDK4/6 CDK4/6 CDK4/6->CDK4/6_CyclinD Rb Rb CDK4/6_CyclinD->Rb phosphorylates DNA Replication DNA Replication Mitogenic Signals Mitogenic Signals Mitogenic Signals->Cyclin D Cyclin E Cyclin E CDK2_CyclinE CDK2-Cyclin E Complex Cyclin E->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->Rb hyper-phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription S-Phase Genes->DNA Replication S-Phase Genes->Cyclin E Inhibitor Seliciclib & Other CDK2 Inhibitors Inhibitor->CDK2_CyclinE

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Experimental_Workflow Experimental Workflow for CDK2 Inhibitor Evaluation Start Cancer Cell Lines Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability Data_Analysis Data Analysis and Comparison Biochemical_Assay->Data_Analysis Target_Engagement Target Engagement Assay (Western Blot for p-Rb) Cell_Viability->Target_Engagement Cell_Viability->Data_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Target_Engagement->Cell_Cycle Target_Engagement->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Inhibitor Characterization Data_Analysis->Conclusion

Caption: General experimental workflow for characterizing a CDK2 inhibitor.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to evaluate the efficacy and mechanism of action of CDK2 inhibitors.

Biochemical CDK2 Kinase Assay (Luminescence-based)

This assay determines the in vitro potency of an inhibitor against the purified CDK2 enzyme.

  • Objective: To determine the IC50 value of the test compound against CDK2/cyclin E or CDK2/cyclin A.

  • Principle: The assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity. A luciferase-based system is used to convert ADP to ATP, which then generates a luminescent signal.

  • Materials:

    • Recombinant human CDK2/cyclin A2 or CDK2/cyclin E1 enzyme

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[11]

    • CDK substrate peptide (e.g., Histone H1)

    • ATP

    • Test inhibitor (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • White, opaque 96-well or 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a white microplate, add the inhibitor dilutions or vehicle control (DMSO).

    • Add the CDK2/cyclin enzyme to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[12]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[12]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.

  • Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in various cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test inhibitor (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well flat-bottom sterile microplates

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the test inhibitor in complete culture medium.

    • Treat the cells with the inhibitor dilutions or vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.

Western Blotting for Phosphorylated Retinoblastoma (p-Rb)

This assay confirms the on-target activity of the CDK2 inhibitor in a cellular context by assessing the phosphorylation status of its key downstream substrate, the Retinoblastoma protein (Rb).

  • Objective: To determine the effect of the CDK2 inhibitor on the phosphorylation of Rb at specific CDK2-mediated sites (e.g., Thr821).

  • Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. A decrease in the signal from a phospho-specific Rb antibody following inhibitor treatment indicates target engagement.

  • Materials:

    • Cancer cell line of interest

    • Test inhibitor

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer buffer and transfer apparatus

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-phospho-Rb (e.g., Thr821), anti-total-Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Treat cells with the CDK2 inhibitor at various concentrations for a specified time (e.g., 24 hours).

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with anti-total-Rb and a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Rb signal to the total-Rb signal and the loading control.

    • Compare the normalized phospho-Rb levels in treated samples to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle following treatment with a CDK2 inhibitor.

  • Objective: To assess the effect of the CDK2 inhibitor on cell cycle progression.

  • Principle: CDK2 inhibition is expected to cause an arrest in the G1 phase of the cell cycle. Flow cytometry with a DNA-staining dye like propidium (B1200493) iodide (PI) allows for the quantification of cells in G0/G1, S, and G2/M phases based on their DNA content.

  • Materials:

    • Cancer cell line of interest

    • Test inhibitor

    • Phosphate-Buffered Saline (PBS)

    • 70% ethanol (B145695) (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the CDK2 inhibitor at various concentrations for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

    • Analyze the samples on a flow cytometer.

  • Data Analysis:

    • Use flow cytometry analysis software to gate the cell populations and generate DNA content histograms.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells.

Conclusion

The selection of a CDK2 inhibitor for research purposes depends on the specific experimental goals. Seliciclib, as a pan-CDK inhibitor, can serve as a useful tool for studying the broader effects of CDK inhibition. In contrast, PF-07104091, BLU-222, and INCB123667 offer high potency and selectivity for CDK2, making them ideal for dissecting the specific roles of this kinase in cancer biology and for evaluating it as a therapeutic target. The provided quantitative data and detailed experimental protocols offer a robust framework for the comparative evaluation of these and other emerging CDK2 inhibitors.

References

Safety Operating Guide

Proper Disposal of Roscovitine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of roscovitine (B1683857) (also known as Seliciclib or CYC202), a potent cyclin-dependent kinase (CDK) inhibitor. Adherence to these protocols is critical for regulatory compliance, maintaining a safe laboratory environment, and minimizing ecological impact. This material should be considered hazardous, and all handling and disposal must be conducted with appropriate precautions.[1]

Immediate Safety and Handling Precautions

Before handling or disposal, it is crucial to be aware of the hazards associated with roscovitine. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3][4]

  • Ventilation: Handle roscovitine in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or fumes.[3][4]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing. Do not ingest or inhale.[1][3]

  • Spill Management: In case of a spill, prevent dust formation. Sweep up the solid material, place it in a suitable, closed container for disposal, and do not let the product enter drains.[3]

Quantitative Data: Storage and Solubility

Proper storage is essential for chemical stability, and solubility data is provided for preparing stock solutions. Unused or expired solutions must be disposed of as hazardous liquid waste.

ParameterConditionValueCitation
Storage Temperature Long-term (Solid)-20°C[3]
Short-term2-8°C[3]
In Solvent-80°C (up to 1 year)[4]
Solubility Dimethyl sulfoxide (B87167) (DMSO)~50 mg/mL[1]
Ethanol~30 mg/mL[1]
Dimethylformamide (DMF)~3 mg/mL[1]
1:2 solution of ethanol:PBS (pH 7.2)~0.3 mg/mL[1]

Note: Aqueous solutions are not recommended for storage for more than one day.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of roscovitine and associated waste must be managed through your institution's hazardous waste program, typically overseen by the Environmental Health and Safety (EHS) department. Do not dispose of this compound in the regular trash or down the drain. [3][4] Its potential toxicity to aquatic life necessitates stringent environmental containment.[4]

1. Waste Identification and Segregation:

  • Treat all materials contaminated with roscovitine as hazardous chemical waste. This includes:

    • Unused or expired solid roscovitine.

    • Solutions containing roscovitine.

    • Empty vials and containers that held the compound.

    • Contaminated lab supplies (e.g., pipette tips, tubes, flasks).

    • Contaminated PPE (gloves, absorbent pads).

  • Segregate roscovitine waste from other incompatible chemical waste streams to prevent dangerous reactions.[4]

  • Keep solid and liquid waste in separate, designated containers.[4]

2. Containerization:

  • Solid Waste: Use a designated, leak-proof hazardous waste container with a secure lid for solid roscovitine waste. The container must be chemically compatible.[4]

  • Liquid Waste: Use a sealable, shatter-resistant container (e.g., a coated glass bottle) for liquid waste containing roscovitine. Ensure the container is compatible with the solvent used.

3. Labeling:

  • Clearly label all waste containers with the following information:[4]

    • The words "Hazardous Waste ".

    • The full chemical name: "Roscovitine ".

    • The primary hazards (e.g., "Toxic ," "Harmful if Swallowed ," "Irritant ").[2]

    • The date when the first item of waste was placed in the container (accumulation start date).[4]

4. Accumulation and Storage:

  • Store the sealed hazardous waste containers in a designated satellite accumulation area within your laboratory.[4]

  • This area should be secure, away from general lab traffic, and separate from drains or sources of ignition.[3][4]

5. Disposal Request and Pickup:

  • Once a waste container is full or ready for disposal, follow your institution’s specific procedures to request a pickup from the EHS department.[4]

  • Do not attempt to transport the hazardous waste outside of the laboratory yourself.[4] Trained EHS personnel will handle the final transport and disposal according to federal, state, and local regulations.

Logical Workflow for Roscovitine Disposal

The following diagram illustrates the procedural flow for the safe handling and disposal of roscovitine waste in a laboratory setting.

G cluster_prep Handling & Use cluster_waste_gen Waste Generation cluster_disposal Disposal Procedure cluster_final Final Disposal start Handle Roscovitine (Solid or in Solution) ppe Wear Required PPE (Gloves, Goggles, Lab Coat) hood Work in Fume Hood waste_gen Generate Roscovitine Waste (Solid & Liquid) start->waste_gen segregate 1. Segregate Waste (Solid vs. Liquid) waste_gen->segregate containerize 2. Place in Compatible Hazardous Waste Containers segregate->containerize label_waste 3. Label Containers Correctly ('Hazardous Waste', Name, Hazards, Date) containerize->label_waste store 4. Store in Designated Satellite Accumulation Area label_waste->store request 5. Request Pickup from EHS store->request ehs EHS Collects, Transports, and Disposes of Waste request->ehs

Caption: Workflow for the proper handling and disposal of roscovitine hazardous waste.

References

Personal protective equipment for handling Rescovitine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of Rescovitine, a potent cyclin-dependent kinase (CDK) inhibitor.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and mitigate risks. The following personal protective equipment is recommended.[1][2][3]

1. Hand Protection:

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, are essential.[4][5] Always inspect gloves for any tears or punctures before use. For tasks with a higher risk of splashing, consider double-gloving.[1] Contaminated gloves should be disposed of as hazardous waste in accordance with institutional and local regulations.[4]

2. Eye and Face Protection:

  • Safety Glasses with Side Shields or Goggles: To prevent eye contact, it is mandatory to wear safety glasses with side shields.[5]

  • Face Shield: In situations where there is a significant risk of splashing or aerosol generation, a face shield should be worn in addition to safety glasses or goggles to provide full facial protection.[1]

3. Skin and Body Protection:

  • Laboratory Coat: A lab coat must be worn to protect against skin contact.[5]

  • Protective Clothing: For procedures with a higher potential for exposure, consider additional protective clothing, such as coveralls or aprons made of a material resistant to chemical permeation.[6]

4. Respiratory Protection:

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[7][8]

  • Respirator: If working outside of a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator may be necessary.[3]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, also known as (R)-Roscovitine or Seliciclib.[9][10]

PropertyValue
Chemical Formula C₁₉H₂₆N₆O
Molecular Weight 354.45 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO (up to 50 mM or 100 mM), Ethanol (up to 30 mg/ml or 100 mM), and DMF (3 mg/ml).[9][11][12] Sparingly soluble in aqueous buffers.[12]
Storage Temperature Store at -20°C.[11]
CAS Number 186692-46-6
Purity ≥98%

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound, from preparation to disposal.

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, weighing paper), must be segregated as hazardous chemical waste.[5][13]

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container designated for solid chemical waste.[5]

  • Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and clearly labeled container for liquid chemical waste.[5][14]

  • Container Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[13]

  • Institutional Guidelines: Follow your institution's specific Environmental Health and Safety (EHS) guidelines for the final disposal of hazardous chemical waste.[15][16] Never dispose of this compound down the drain or in the regular trash.[7][13]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[14][15] After rinsing, the container can be disposed of according to institutional protocols for decontaminated labware.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.